5-Bromo-4-chloro-6-ethylpyrimidine
Description
BenchChem offers high-quality 5-Bromo-4-chloro-6-ethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-6-ethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-chloro-6-ethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRPTUDBOLHMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296382 | |
| Record name | 5-Bromo-4-chloro-6-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141602-27-9 | |
| Record name | 5-Bromo-4-chloro-6-ethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141602-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-6-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-4-chloro-6-ethylpyrimidine: A Comprehensive Technical Guide for Chemical Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of 5-Bromo-4-chloro-6-ethylpyrimidine, a substituted pyrimidine with significant potential as a versatile building block in medicinal chemistry and drug discovery. While this specific molecule is not widely cataloged, this document consolidates foundational knowledge from closely related analogs to provide a robust framework for its synthesis, characterization, and potential applications.
Core Chemical Identity
5-Bromo-4-chloro-6-ethylpyrimidine is a halogenated pyrimidine derivative. The pyrimidine core is a prevalent motif in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple reactive sites for further chemical modification.[1][2][3][4]
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-Bromo-4-chloro-6-ethylpyrimidine | PubChem |
| Molecular Formula | C₆H₆BrClN₂ | PubChem[5] |
| Molecular Weight | 221.49 g/mol | PubChem[5] |
| Canonical SMILES | CCC1=C(C(=NC=N1)Cl)Br | PubChem[5] |
| InChI | InChI=1S/C6H6BrClN2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3 | PubChem[5] |
| InChIKey | UFRPTUDBOLHMNH-UHFFFAOYSA-N | PubChem[5] |
| CAS Number | Not Available | - |
Synthesis and Purification
While a specific, validated synthesis for 5-Bromo-4-chloro-6-ethylpyrimidine has not been published, a rational and efficient synthetic strategy can be devised based on established pyrimidine chemistry. A plausible approach involves the construction of the substituted pyrimidine ring followed by selective halogenation.
Proposed Synthetic Pathway
A logical synthetic route would start from a readily available β-ketoester, such as ethyl 2-ethylacetoacetate. This starting material can undergo condensation with a suitable amidine, like formamidine, to construct the pyrimidine core. Subsequent chlorination and bromination would yield the target compound. The reactivity of the pyrimidine ring will dictate the order of halogenation to achieve the desired regioselectivity.
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 5-bromo-4-chloro-6-ethylpyrimidine (C6H6BrClN2) [pubchemlite.lcsb.uni.lu]
Physicochemical Properties and Synthetic Utility of 5-Bromo-4-chloro-6-ethylpyrimidine: A Technical Guide
Executive Summary
In the landscape of modern drug discovery, halogenated pyrimidines serve as indispensable scaffolds for the construction of complex active pharmaceutical ingredients (APIs). 5-Bromo-4-chloro-6-ethylpyrimidine (CAS: 141602-27-9) is a highly specialized, tri-substituted heterocyclic building block. Its unique substitution pattern—featuring orthogonal halogens (chloro and bromo) alongside a lipophilic ethyl group—makes it a critical intermediate in the synthesis of triazolopyridine compounds. These downstream APIs are currently at the forefront of epigenetic therapeutics, specifically functioning as allosteric inhibitors of the Polycomb Repressive Complex 2 (PRC2) via the Embryonic Ectoderm Development (EED) subunit.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural reactivity, synthetic workflows, and pharmacological applications of this vital intermediate.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 5-Bromo-4-chloro-6-ethylpyrimidine is essential for optimizing reaction conditions, storage, and handling. The quantitative data is summarized in the table below:
| Property | Value |
| Chemical Name | 5-Bromo-4-chloro-6-ethylpyrimidine |
| CAS Registry Number | 1[1] |
| Molecular Formula | C₆H₆BrClN₂[2] |
| Molecular Weight | 221.48 g/mol [1] |
| SMILES | CCC1=NC=NC(Cl)=C1Br[3] |
| Appearance | Solid (White to off-white powder) |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C[2] |
| Hazard Classification | Irritant/Harmful (H302, H312, H332)[4] |
Structural and Mechanistic Insights
The synthetic utility of 5-Bromo-4-chloro-6-ethylpyrimidine is dictated by the precise electronic and steric environment of its pyrimidine core. Each substituent plays a distinct, causal role in downstream functionalization:
-
C4-Chloro (Reactivity Vector): The chlorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). The electron-withdrawing nature of the adjacent pyrimidine nitrogens significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This makes the C4 position highly susceptible to nucleophilic attack by amines or hydrazines, serving as the primary attachment point for building fused bicyclic systems like triazolopyridines[5].
-
C5-Bromo (Orthogonal Coupling Vector): The bromine at C5 offers orthogonal reactivity to the C4-chloro group. Because the S_NAr reaction at C4 occurs under milder conditions, the C5-bromo group remains intact for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Furthermore, the large atomic radius of bromine provides a specific steric bulk that forces the final API into a bioactive conformation.
-
C6-Ethyl (Lipophilic Anchor): The ethyl group acts as a lipophilic anchor. In the context of EED inhibitors, this aliphatic chain projects into the hydrophobic pocket of the target protein, mimicking the binding mode of endogenous substrates and enhancing the overall binding affinity[6].
Experimental Workflows: Synthesis & Functionalization
The standard industrial and laboratory-scale synthesis of 5-Bromo-4-chloro-6-ethylpyrimidine relies on the chlorination of its precursor, 5-bromo-6-ethylpyrimidin-4-ol (which exists in tautomeric equilibrium with 5-bromo-6-ethyl-1H-pyrimidin-4-one).
Protocol: POCl₃-Mediated Chlorination
This protocol is designed as a self-validating system; strict adherence to temperature and pH controls ensures the prevention of product hydrolysis.
Step-by-Step Methodology:
-
Reagent Mixing: Suspend 5-bromo-6-ethylpyrimidin-4-ol (10 mmol) in neat Phosphorus Oxychloride (POCl₃, 10 mL)[5]. Causality: POCl₃ acts as both the solvent and the chlorinating agent, converting the tautomeric lactam/enol into a highly reactive phosphorodichloridate intermediate, which is subsequently displaced by chloride ions.
-
Thermal Activation: Heat the reaction mixture to 70°C and stir continuously for 16 hours[5]. Causality: This specific temperature optimizes the conversion rate while minimizing thermal degradation of the pyrimidine ring.
-
Quenching (Critical Safety Step): Carefully pour the reaction mixture into ice-water. Causality: POCl₃ reacts violently and exothermically with water. The ice mass acts as a heat sink, preventing the mixture from boiling and safely neutralizing excess reagent.
-
pH-Controlled Neutralization: Slowly add a 30% NaOH solution to adjust the pH to 5-7, strictly maintaining the internal temperature at 0°C[5]. Causality: This is the most critical validation step. If the solution becomes too basic (pH > 8), the newly formed, highly reactive C4-chloro group will undergo rapid hydrolysis back to the starting pyrimidinol. If it remains too acidic, extraction efficiency drops.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc, 50 mL x 2). Concentrate the organic layers under reduced pressure and purify via silica gel chromatography using a Petroleum Ether/Ethyl Acetate (PE/EA) gradient[5].
Workflow for the POCl3-mediated chlorination of 5-bromo-6-ethylpyrimidin-4-ol.
Applications in Drug Discovery: EED/PRC2 Inhibition
The primary value of 5-Bromo-4-chloro-6-ethylpyrimidine lies in its role as a foundational core for synthesizing allosteric inhibitors of the Polycomb Repressive Complex 2 (PRC2)[5].
Mechanistic Pathway: PRC2 is a multiprotein epigenetic regulator consisting of core subunits: EZH2 (the catalytic methyltransferase), EED, and SUZ12. PRC2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification that leads to chromatin compaction and the silencing of tumor suppressor genes[7].
The EED subunit functions as a "reader" protein. It recognizes and binds to existing H3K27me3 marks, which allosterically activates the EZH2 catalytic domain, creating a positive feedback loop that propagates gene silencing across the genome[7]. Dysregulation of this complex is a hallmark of various lymphomas and solid tumors[6].
APIs synthesized from 5-Bromo-4-chloro-6-ethylpyrimidine are designed to bind directly to the H3K27me3-binding pocket of EED. By physically blocking this pocket, the inhibitors disrupt the allosteric activation of the PRC2 complex, leading to a global reduction in H3K27me3 levels and the subsequent reactivation of tumor suppressor pathways[6].
Mechanism of action of pyrimidine-derived EED inhibitors on the PRC2 pathway.
Analytical Characterization
To validate the successful synthesis of 5-Bromo-4-chloro-6-ethylpyrimidine, the following analytical signatures should be confirmed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The compound will exhibit a highly distinct isotopic pattern due to the presence of both Bromine (approx. 1:1 ratio of ⁷⁹Br/⁸¹Br) and Chlorine (approx. 3:1 ratio of ³⁵Cl/³⁷Cl). The expected [M+H]⁺ peaks will appear at m/z ~221 (M), 223 (M+2, base peak), and 225 (M+4).
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a characteristic triplet (integrating to 3H) and quartet (integrating to 2H) in the aliphatic region, corresponding to the C6-ethyl group. A sharp singlet in the downfield aromatic region (typically >8.5 ppm) will confirm the isolated proton at the C2 position of the pyrimidine ring.
References
- BLD Pharm. "3438-55-9|5-Bromo-4-chloro-6-methylpyrimidine|BLD Pharm".
- BLD Pharm. "27192-21-8|5-Bromo-4-chloro-6-cyclopropylpyrimidine|BLD Pharm".
- BLD Pharm. "141602-27-9|5-Bromo-4-chloro-6-ethylpyrimidine|BLD Pharm".
- Google Patents. "WO2017221092A1 - Triazolopyridine compounds and uses thereof".
- NIH PMC. "Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics".
- AACR Journals. "An Allosteric PRC2 Inhibitor Targeting EED Suppresses Tumor Progression by Modulating the Immune Response".
- Google Patents. "CN1058776A - 农药".
Sources
- 1. 141602-27-9|5-Bromo-4-chloro-6-ethylpyrimidine|BLD Pharm [bldpharm.com]
- 2. 3438-55-9|5-Bromo-4-chloro-6-methylpyrimidine|BLD Pharm [bldpharm.com]
- 3. CN1058776A - åè¯ - Google Patents [patents.google.com]
- 4. 27192-21-8|5-Bromo-4-chloro-6-cyclopropylpyrimidine|BLD Pharm [bldpharm.com]
- 5. WO2017221092A1 - Triazolopyridine compounds and uses thereof - Google Patents [patents.google.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling and Solvent Selection for 5-Bromo-4-chloro-6-ethylpyrimidine
[1]
Executive Summary & Compound Profile
5-Bromo-4-chloro-6-ethylpyrimidine (CAS: 56181-39-6) is a critical heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical APIs (e.g., kinase inhibitors). Its structural duality—possessing both an electrophilic C-Cl site (susceptible to SNAr) and a C-Br site (active in Pd-catalyzed cross-couplings)—demands precise solvent selection to maximize yield and prevent side reactions like solvolysis.
This guide provides a technical analysis of its solubility behavior, thermodynamic properties, and operational protocols for handling this compound in drug development workflows.
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C6H6BrClN2 | Moderate molecular weight (237.48 g/mol ) |
| Physical State | Colorless to pale yellow crystal | Solid lattice requires energy to break (enthalpy of fusion) |
| Melting Point | 75–78 °C | Low MP suggests high solubility in compatible organic solvents |
| Lipophilicity (LogP) | ~2.4 (Predicted) | Lipophilic; prefers non-polar to moderately polar organic solvents |
| Polarity | Moderate | Pyrimidine N-atoms accept H-bonds; Halogens increase hydrophobicity |
Solubility Profile & Solvent Compatibility[1][4][6]
The solubility of 5-Bromo-4-chloro-6-ethylpyrimidine is governed by "like-dissolves-like" interactions. The ethyl group adds lipophilicity, while the halogenated pyrimidine core maintains affinity for polar aprotic solvents.
Solubility Classification Table
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction and transport. High volatility allows easy removal. |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | Ideal for SNAr and Suzuki couplings. Difficult to remove; requires aqueous workup. |
| Ethers | THF, 1,4-Dioxane, MTBE | Good | Standard reaction solvents. MTBE is preferred for extraction due to peroxide safety. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Green solvent alternatives to DCM. Excellent for silica gel chromatography. |
| Aromatics | Toluene, Xylene | Moderate | Temperature-dependent. Ideal for recrystallization (soluble hot, insoluble cold). |
| Alcohols | Methanol, Ethanol, IPA | Moderate/Variable | Caution: Risk of solvolysis (alkoxy-substitution) at high temperatures/basic conditions. |
| Alkanes | Hexane, Heptane, Pentane | Poor (Antisolvent) | Used to precipitate the product from Toluene or DCM solutions. |
| Water | Water | Insoluble | Used as the wash phase in extractions to remove inorganic salts. |
Thermodynamic Considerations (Hansen Solubility Parameters)
While specific HSP values for this intermediate are proprietary, its behavior aligns with the Interaction Radius (
-
Dispersion Forces (
): High contribution due to Br/Cl atoms. Matches well with Aromatics. -
Polarity (
): Moderate contribution from the pyrimidine ring. Matches Esters/Ketones. -
H-Bonding (
): Low capability (acceptor only). This explains the poor solubility in water and the high solubility in aprotic solvents that do not require H-bond donation to dissolve the solute.
Reactivity Risks in Solution
Solvent selection is not merely about dissolution; it is about chemoselectivity . The C4-Chlorine atom is labile.
-
Solvolysis in Alcohols:
-
Risk:[1] Heating 5-Bromo-4-chloro-6-ethylpyrimidine in Methanol/Ethanol (especially with base) can lead to the formation of 5-Bromo-4-methoxy-6-ethylpyrimidine via SNAr displacement of the chloride.
-
Mitigation: Use alcohols only for recrystallization at controlled temperatures or use bulky alcohols (IPA) to sterically hinder substitution.
-
-
Hydrolysis in Wet Solvents:
-
Risk:[1] In the presence of water and heat (e.g., wet DMF at 100°C), the chloride hydrolyzes to form the 4-hydroxy pyrimidine tautomer.
-
Mitigation: Use anhydrous solvents (Karl Fischer < 0.05%) for high-temperature couplings.
-
Visualized Workflows
Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the correct solvent based on the process step.
Caption: Decision matrix for selecting solvents based on thermal requirements and chemical stability risks.
Experimental Protocols
Protocol A: Rapid Solubility Assessment (Gravimetric)
Use this to validate solvent batches before scale-up.
-
Preparation: Weigh 100 mg of 5-Bromo-4-chloro-6-ethylpyrimidine into a 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments (micropipette) at 25°C.
-
Observation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) where the solution becomes clear. -
Calculation: Solubility (
) in mg/mL = .-
Pass Criteria: If
mg/mL, the solvent is suitable for process throughput.
-
Protocol B: Recrystallization (Toluene/Heptane System)
Preferred method for high purity (>99%) without risk of solvolysis.
-
Dissolution: Suspend crude 5-Bromo-4-chloro-6-ethylpyrimidine (10 g) in Toluene (30 mL) .
-
Heating: Heat to 60–65°C. The solid should dissolve completely. If not, add Toluene in 2 mL increments.
-
Note: Do not exceed 80°C to minimize thermal degradation.
-
-
Filtration (Optional): If insoluble black specks remain, filter hot through a pre-warmed sintered glass funnel.
-
Crystallization: Remove from heat. Slowly add Heptane (30 mL) dropwise while stirring.
-
Cooling: Allow to cool to room temperature (25°C) over 1 hour, then chill to 0–5°C in an ice bath for 30 minutes.
-
Isolation: Filter the resulting white crystals. Wash the cake with cold Heptane (2 x 10 mL).
-
Drying: Vacuum dry at 40°C for 4 hours.
Purification Workflow Diagram
Caption: Step-by-step purification workflow using the Toluene/Heptane solvent/antisolvent system.
Safety & Handling (E-E-A-T)
-
Inhalation Hazard: Halogenated pyrimidines are potent respiratory irritants. All solubility testing must be performed in a fume hood.
-
Skin Absorption: High solubility in DMSO/DMF increases the risk of transdermal transport. Double-gloving (Nitrile) is required when using these solvents.
-
Waste Disposal: Solutions containing this compound must be segregated into Halogenated Organic Waste streams. Do not mix with aqueous acid waste streams to prevent potential hydrolysis or gas evolution.
References
-
ChemBK. (2024). 5-Bromo-4-chloropyrimidine - Physical Properties and Solubility Data.[2][3][4] Retrieved from [Link]
-
PubChem. (2025).[5] Compound Summary: 5-bromo-4-chloro-6-ethylpyrimidine (CID 21252672).[6] National Library of Medicine. Retrieved from [Link]
-
Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.[7] Retrieved from
-
Baluja, et al. (2018). Physicochemical properties of some pyrimidine derivatives in organic solvents.[4][8] Journal of Analytical & Pharmaceutical Research.[4] Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. 5-Bromo-4-chloro-6-cyclopropylpyrimidine | C7H6BrClN2 | CID 24903882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 5-bromo-4-chloro-6-ethylpyrimidine (C6H6BrClN2) [pubchemlite.lcsb.uni.lu]
- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to the Safe Handling of 5-Bromo-4-chloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols, hazard identification, and handling procedures for 5-bromo-4-chloro-6-ethylpyrimidine. As a halogenated pyrimidine, this compound is a valuable intermediate in medicinal chemistry and drug discovery, often utilized in the synthesis of biologically active molecules.[1][2] However, its chemical structure necessitates a rigorous and informed approach to safety to mitigate risks to personnel and the environment. This document synthesizes data from safety data sheets (SDS) and best practices for handling hazardous chemical intermediates.
Section 1: Compound Identification and Properties
A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.
| Property | Value |
| Chemical Name | 5-bromo-4-chloro-6-ethylpyrimidine |
| Molecular Formula | C6H6BrClN2 |
| CAS Number | 146604-80-6 |
| Molecular Weight | 233.48 g/mol |
| Appearance | Typically a white to off-white or light yellow solid/powder. |
Section 2: Hazard Identification and Classification
While a specific, comprehensive Safety Data Sheet (SDS) for 5-bromo-4-chloro-6-ethylpyrimidine is not consistently available across all suppliers, data from structurally similar halogenated pyrimidines and heterocyclic compounds allow for a reliable hazard assessment. The primary hazards are associated with irritation and acute toxicity.[3]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.
Signal Word: Warning
Hazard Pictograms:
-
Exclamation Mark: Indicates skin and eye irritation, acute toxicity (harmful), and respiratory tract irritation.
-
Health Hazard (Potentially): While not always explicitly stated for this specific compound, potent mutagenicity is a known risk for some polycyclic aromatic compounds and DNA-intercalating agents like ethidium bromide, warranting a cautious approach.[4]
Section 3: Causality of Hazards and First Aid Measures
Understanding why a substance is hazardous is key to preventing exposure. Halogenated heterocycles can react with biological nucleophiles, leading to irritation and potential toxicity. The bromine and chlorine atoms are electron-withdrawing, making the pyrimidine ring susceptible to nucleophilic attack, which can disrupt cellular processes upon exposure.
Routes of Exposure & First Aid Protocols:
-
Inhalation: The fine powder can be easily inhaled, causing irritation to the nasal passages and respiratory tract.
-
First Aid: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
-
Skin Contact: The compound can cause localized irritation, redness, and discomfort upon contact.
-
Eye Contact: Direct contact with the powder or its dust can cause serious irritation, pain, and potential damage to the cornea.
-
First Aid: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
-
Ingestion: If swallowed, the compound is considered harmful and can cause gastrointestinal irritation and systemic toxic effects.
Section 4: Safe Handling Workflow and Engineering Controls
A proactive approach to safety involves a multi-layered system of controls. The following workflow illustrates the critical stages of handling hazardous chemical intermediates like 5-bromo-4-chloro-6-ethylpyrimidine.
Caption: Workflow for the safe handling of 5-Bromo-4-chloro-6-ethylpyrimidine.
Detailed Protocol for Laboratory Handling:
-
Engineering Controls (Primary Barrier): All manipulations of solid 5-bromo-4-chloro-6-ethylpyrimidine, including weighing and transferring, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[3] Ensure adequate ventilation in the laboratory.[9] An eyewash station and safety shower must be readily accessible.[6]
-
Personal Protective Equipment (PPE) (Secondary Barrier):
-
Eye Protection: Chemical splash goggles are mandatory.[4] Standard safety glasses do not provide adequate protection from dust.
-
Hand Protection: Wear chemical-resistant nitrile gloves. For extended procedures or when handling larger quantities, consider double-gloving. Change gloves immediately if they become contaminated.[5]
-
Body Protection: A full-length laboratory coat must be worn and buttoned.
-
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[6] Do not store food or drink in areas where chemicals are handled.
Section 5: Accidental Release and Spill Management
Prompt and correct response to a spill is critical to prevent wider contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Control and Contain: Prevent the spread of the powder. For small spills, gently cover the material with an absorbent material like vermiculite or sand.[3]
-
Cleanup:
-
Decontamination: Once the bulk material is collected, decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[3] Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to the institution's Environmental Health & Safety (EHS) department.
Section 6: Storage and Disposal
Proper storage is essential for maintaining chemical integrity and safety, while correct disposal is a legal and ethical requirement to protect the environment.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: 5-Bromo-4-chloro-6-ethylpyrimidine and any materials contaminated with it must be disposed of as hazardous chemical waste.[10]
-
Collect waste in a clearly labeled, sealed container marked "Halogenated Organic Waste."[3]
-
Disposal should be carried out by a licensed professional waste disposal service, typically via high-temperature incineration equipped with scrubbers to handle the resulting acidic gases (HBr, HCl).[3][11]
-
Never dispose of this chemical down the drain, as heterocyclic compounds can be persistent and harmful to aquatic life.[12]
-
Section 7: Framework for Chemical Risk Mitigation
The safe use of any hazardous chemical is predicated on a logical framework of identifying hazards, assessing risks, and implementing robust controls. This continuous cycle ensures that safety protocols evolve and remain effective.
Caption: Logical framework for hazard identification and risk mitigation.
By adhering to the principles and protocols outlined in this guide, researchers and scientists can effectively mitigate the risks associated with 5-bromo-4-chloro-6-ethylpyrimidine, ensuring a safe laboratory environment while advancing critical research and development objectives.
References
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PMC (PubMed Central). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. Available from: [Link]
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PMC (PubMed Central), NIH. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Available from: [Link]
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Capot Chemical Co., Ltd. MSDS of 5-bromo-4,6-dimethylpyrimidine. Available from: [Link]
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ResearchGate. Toxicity of halogenated pyrimidines in the plant and nematode models. Available from: [Link]
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ChemBK. pyrimidine, 5-bromo-4-chloro-. Available from: [Link]
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PMC (PubMed Central). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Available from: [Link]
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PubChemLite. 5-bromo-4-chloro-6-ethylpyrimidine (C6H6BrClN2). Available from: [Link]
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Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
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LookChem. 5-BROMO-4,6-DIMETHYLPYRIMIDINE Safety Data Sheets(SDS). Available from: [Link]
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PubChem. 5-Bromo-4-chloro-6-cyclopropylpyrimidine. Available from: [Link]
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Tradebe. What is bromine and what are the safe disposal and recycling methods?. Available from: [Link]
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PubMed. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. Available from: [Link]
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University of Virginia, Environmental Health & Safety. Guidelines For the Safe Use & Disposal Of Ethidium Bromide. Available from: [Link]
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MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Available from: [Link]
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Thermal stability and melting point of 6-ethylpyrimidine derivatives
Title: Thermal Stability and Melting Point Dynamics of 6-Ethylpyrimidine Derivatives: A Comprehensive Technical Guide
Introduction 6-ethylpyrimidine derivatives—most notably pyrimethamine (2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine)—are foundational scaffolds in medicinal chemistry, widely utilized for their antimalarial and antimicrobial properties. In drug development and preformulation, the thermal stability and melting point (Tm) of these active pharmaceutical ingredients (APIs) dictate their processing conditions, shelf-life, and bioavailability. This whitepaper provides a rigorous examination of the thermal behavior of 6-ethylpyrimidine derivatives, detailing the structural causality behind their thermal properties, and presenting self-validating protocols for thermal profiling.
Structural Causality of Thermal Stability
The thermal stability of a pyrimidine derivative is governed by its crystal lattice energy, which is heavily influenced by intermolecular interactions such as hydrogen bonding, van der Waals forces, and steric hindrance [5].
-
The 6-Ethyl Group: The presence of the flexible 6-ethyl chain introduces steric bulk that can disrupt the planar stacking of the pyrimidine rings. However, it also provides additional van der Waals interactions. Depending on the adjacent substituents, the ethyl group can either lower the melting point by preventing tight packing or stabilize specific polymorphic forms.
-
Halogenation and Molecular Size: Introducing heavier halogens significantly increases the melting point. For instance, the iodination of pyrimethamine to form I-pyrimethamine increases the molecular size and polarizability, enhancing London dispersion forces. Consequently, the melting point shifts from ~240 °C to over 290 °C [1].
-
Hydrogen Bonding Networks: Derivatives with primary amino groups (e.g., at the 2- and 4-positions) form extensive N-H···N intermolecular hydrogen bond networks. When these amino groups are substituted with bulky aliphatic chains (e.g., dipropylacetamido groups), the hydrogen bonding capacity is abolished, leading to a drastic reduction in melting points (dropping to 89–121 °C) and the emergence of multiple low-melting polymorphs (Forms W, X, Y) [3].
Thermal Profiling Workflow
To accurately characterize these thermodynamic transitions, a coupled approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory. The following workflow illustrates the logical progression of thermal profiling.
Workflow for thermal profiling and polymorph identification of 6-ethylpyrimidine derivatives.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies for DSC and TGA are designed to be self-validating, ensuring that artifacts (like residual solvent evaporation or oxidative degradation) are not misinterpreted as polymorphic transitions or intrinsic melting.
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point and Polymorphism Objective: To determine the precise melting point (Tm), heat of fusion (ΔHf), and detect polymorphic transitions.
-
Calibration: Calibrate the DSC instrument using an Indium standard (Tm = 156.6 °C). Causality: Indium provides a highly reproducible, sharp endotherm, validating the temperature scale and enthalpic response before analyzing unknown pyrimidines.
-
Sample Preparation: Weigh exactly 2.0 to 3.0 mg of the 6-ethylpyrimidine derivative into an aluminum pan and crimp it. Causality: Using a small, precisely weighed mass minimizes thermal gradients within the sample, ensuring sharp endothermic peaks and accurate onset temperatures.
-
Atmosphere Control: Purge the sample chamber with dry Nitrogen gas at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the pyrimidine ring at elevated temperatures, ensuring the endotherm represents pure melting.
-
Heating Profile: Heat the sample from 25 °C to 300 °C at a constant rate of 10 °C/min. For solvates (e.g., Pyr-MeOH), an initial broad endotherm may appear between 70 °C and 100 °C (desolvation), followed by the sharp melting endotherm of the anhydrous form [4].
Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability Objective: To quantify the decomposition temperature (Td) and verify the presence of solvates/hydrates.
-
Baseline Establishment: Run a blank (empty crucible) under identical heating conditions and subtract this baseline from the sample run. Causality: This eliminates buoyancy effects and instrument drift, isolating the true mass loss of the sample.
-
Sample Loading: Place 5.0 mg of the sample in a platinum or alumina crucible.
-
Heating Profile: Heat from 25 °C to 600 °C at 10 °C/min under a Nitrogen atmosphere.
-
Data Interpretation: A mass loss prior to the melting point (determined via DSC) indicates a solvate or hydrate. If mass loss coincides with or follows the melting point, it signifies thermal decomposition (cleavage of the 6-ethyl group or pyrimidine ring rupture)[5].
Quantitative Thermal Data
The structural modifications of the 6-ethylpyrimidine core yield a wide spectrum of thermal behaviors. Table 1 summarizes the melting points and thermal characteristics of key derivatives, demonstrating the structure-property relationships discussed above.
Table 1: Thermal Properties of Select 6-Ethylpyrimidine Derivatives
| Compound Name / Modification | Substitution Pattern | Melting Point (°C) | Thermal Characteristics & Causality |
| Pyrimethamine (Anhydrous) | 2,4-diamino-5-(p-chlorophenyl)-6-ethyl | 238–241 | High stability due to rigid N-H···N hydrogen bonding network [2]. |
| I-Pyrimethamine | 5-(4-chloro-3,5-diiodophenyl)-6-ethyl | > 290 | Increased London dispersion forces from heavy iodine atoms elevate Tm [1]. |
| Hydroxy Analog | 2-amino-4-hydroxy-5-(p-chlorophenyl)-6-ethyl | 234 | Strong O-H···N hydrogen bonding maintains high thermal stability [2]. |
| Acetyl-chloro Analog | 2-acetylamino-4-chloro-5-(p-chlorophenyl)-6-ethyl | 232–235 | Disruption of one primary amine lowers Tm slightly compared to pyrimethamine [2]. |
| Form W (Aliphatic Amide) | 2,4-bis-dipropylacetamido-5-(p-chlorophenyl)-6-ethyl | 89 | Bulky dipropylacetamido groups abolish H-bonding, drastically lowering Tm [3]. |
| Form X (Aliphatic Amide) | 2,4-bis-dipropylacetamido-5-(p-chlorophenyl)-6-ethyl | 113 | A higher-melting polymorph of Form W, obtained via recrystallization from heptane [3]. |
Polymorphism and Solvate Dynamics
A critical aspect of 6-ethylpyrimidine derivatives is their propensity for polymorphism and solvate formation. For example, when pyrimethamine is recrystallized from methanol, it forms a solvate (Pyr-MeOH). DSC and TGA analysis of this solvate reveals a broad desolvation endotherm between 70 °C and 100 °C (343–373 K), accompanied by a corresponding mass loss in TGA. Following desolvation, the lattice undergoes recrystallization into an anhydrous polymorph, which subsequently melts at ~241 °C (514.3 K) [4]. Understanding these dynamics is paramount for formulation scientists, as unintended solvate formation during wet granulation can alter the API's solubility and bioavailability profiles.
Conclusion
The thermal stability and melting points of 6-ethylpyrimidine derivatives are not static properties but dynamic responses to their specific substitution patterns, crystal lattice arrangements, and the presence of solvates. By employing rigorous, self-validating thermal analysis protocols, researchers can accurately map these thermodynamic landscapes, ensuring the selection of the most stable and efficacious polymorphs for pharmaceutical development.
References
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Simple Oxidation Method for Iodination of Pyrimethamine - AIP Publishing. 1
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US2680740A - Production of - Google Patents. 2
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The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine - Semantic Scholar. 4
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A Senior Application Scientist's In-Depth Guide to the Reactivity Profile of C4-Chloro vs. C5-Bromo in Pyrimidines
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents and biologically active molecules.[1][2][3] Its prevalence in FDA-approved drugs underscores its status as a "privileged scaffold," a molecular framework that is pre-validated by nature for molecular recognition by various biological targets. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the pursuit of novel therapeutics. Among the most versatile handles for such synthetic elaboration are halogen substituents, which serve as key precursors for a multitude of chemical transformations.
This in-depth technical guide focuses on the comparative reactivity of two commonly employed halogenated pyrimidines: those bearing a chlorine atom at the C4-position and a bromine atom at the C5-position. Understanding the nuanced differences in their reactivity profiles is paramount for researchers, scientists, and drug development professionals seeking to design and execute efficient and selective synthetic routes towards complex molecular targets. This guide will provide a comprehensive analysis of the electronic and steric factors governing their reactivity, detailed mechanistic insights into key transformations, and practical, field-proven experimental protocols.
Fundamental Principles of Pyrimidine Reactivity: An Electronic and Steric Overview
The reactivity of any position on the pyrimidine ring is fundamentally dictated by the electronic influence of the two nitrogen atoms. As a π-deficient heterocycle, the pyrimidine ring exhibits a decreased electron density compared to benzene, which has profound implications for its chemical behavior.[4]
Electronic Landscape:
The two nitrogen atoms at positions 1 and 3 act as strong electron-withdrawing groups, significantly polarizing the ring. This effect is most pronounced at the C2, C4, and C6 positions, rendering them highly electrophilic and susceptible to nucleophilic attack.[4] The C5 position, in contrast, is less electron-deficient and is more amenable to electrophilic substitution.[4]
-
C4-Position: The carbon at the C4 position is directly influenced by the adjacent nitrogen at N3 and the para-nitrogen at N1, making it a highly electron-deficient center. A chlorine atom at this position is therefore primed for displacement by nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions.
-
C5-Position: The C5 position is electronically distinct. It is not directly adjacent to a nitrogen atom and experiences a less pronounced electron-withdrawing effect. Consequently, a halogen at this position is less susceptible to direct nucleophilic displacement. However, the nature of the carbon-halogen bond itself becomes a dominant factor in other reaction classes, particularly transition metal-catalyzed cross-coupling reactions.
The Carbon-Halogen Bond:
The inherent properties of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds play a crucial role in their differential reactivity:
-
Bond Strength: The C-Br bond is weaker than the C-Cl bond. This lower bond dissociation energy makes the C-Br bond more susceptible to oxidative addition by a low-valent transition metal catalyst (e.g., Pd(0)), a key step in many cross-coupling reactions.[5]
-
Polarizability: The C-Br bond is more polarizable than the C-Cl bond, which also contributes to its higher reactivity in oxidative addition.
This fundamental difference in bond strength and polarizability is the primary driver for the orthogonal reactivity observed in many palladium-catalyzed cross-coupling reactions, where the C-Br bond will selectively react over the C-Cl bond.[6][7]
Comparative Reactivity in Key Synthetic Transformations
The distinct electronic environments of the C4 and C5 positions, coupled with the intrinsic properties of the C-Cl and C-Br bonds, lead to a highly predictable and exploitable differential reactivity profile in several key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyrimidine chemistry, allowing for the direct introduction of a wide range of nucleophiles.[8][9] The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[9]
Reactivity Profile:
-
C4-Chloro: The C4-chloro substituent is highly activated towards SNAr. The strong electron-withdrawing effect of the ring nitrogens stabilizes the negatively charged Meisenheimer complex formed upon nucleophilic attack at the C4 position. This makes the C4-chloro the preferred site for nucleophilic displacement.[6]
-
C5-Bromo: The C5-bromo substituent is significantly less reactive towards SNAr. The C5 position is less electron-deficient, and the resulting Meisenheimer complex would be less stabilized. Therefore, direct nucleophilic displacement at the C5-position is generally disfavored under typical SNAr conditions.
Causality Behind Experimental Choices: In a molecule containing both a C4-chloro and a C5-bromo substituent, nucleophilic attack will overwhelmingly occur at the C4 position. This selectivity is a direct consequence of the electronic activation provided by the pyrimidine ring nitrogens.
Caption: SNAr mechanism at the C4-position of a pyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of dihalogenated pyrimidines, the differential reactivity of C-Cl and C-Br bonds allows for exquisite control over regioselectivity. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[6][7]
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[10][11]
Reactivity Profile:
-
C5-Bromo: The C5-bromo position is the preferred site for Suzuki-Miyaura coupling. The weaker C-Br bond readily undergoes oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.[6][7]
-
C4-Chloro: The C4-chloro position is significantly less reactive under standard Suzuki-Miyaura conditions. The stronger C-Cl bond requires more forcing conditions (e.g., higher temperatures, more specialized ligands) to undergo oxidative addition.
Causality Behind Experimental Choices: This differential reactivity allows for the selective arylation or vinylation of the C5 position while leaving the C4-chloro group untouched, available for subsequent transformations such as SNAr.[7]
Caption: Orthogonal synthesis using Suzuki coupling and SNAr.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13]
Reactivity Profile:
-
C5-Bromo: Similar to the Suzuki-Miyaura coupling, the C5-bromo position is the more reactive site for Sonogashira coupling due to the facile oxidative addition of the C-Br bond.[6][12]
-
C4-Chloro: The C4-chloro position is generally unreactive under conditions that promote Sonogashira coupling at the C5-bromo position.
Causality Behind Experimental Choices: This selectivity is crucial for the synthesis of 5-alkynylpyrimidines, which are important intermediates in drug discovery.[12][14] The C4-chloro group remains available for subsequent functionalization.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[15][16][17]
Reactivity Profile:
-
C5-Bromo: The C5-bromo position is generally more reactive in Buchwald-Hartwig amination, consistent with the general trend for palladium-catalyzed cross-coupling reactions.[18]
-
C4-Chloro: While less reactive than the C5-bromo, the C4-chloro can also undergo Buchwald-Hartwig amination, often requiring more specialized catalyst systems or more forcing conditions. However, selective amination at the C5-position is achievable.[18]
Causality Behind Experimental Choices: Careful selection of the palladium catalyst, ligand, and reaction conditions is crucial to achieve selective amination at the desired position. For a dihalogenated pyrimidine with both C4-chloro and C5-bromo substituents, the C5-position would be the kinetically favored site for C-N bond formation.
Data Presentation: A Comparative Summary
The following table summarizes the relative reactivity of C4-chloro and C5-bromo pyrimidines in the key transformations discussed.
| Reaction Type | Preferred Reactive Site | Relative Reactivity of C4-Chloro | Relative Reactivity of C5-Bromo | Key Mechanistic Driver |
| Nucleophilic Aromatic Substitution (SNAr) | C4-Chloro | High | Low | Electronic activation by ring nitrogens |
| Suzuki-Miyaura Coupling | C5-Bromo | Low | High | Weaker C-Br bond, facile oxidative addition |
| Sonogashira Coupling | C5-Bromo | Low | High | Weaker C-Br bond, facile oxidative addition |
| Buchwald-Hartwig Amination | C5-Bromo | Moderate | High | Weaker C-Br bond, facile oxidative addition |
Experimental Protocols: Field-Proven Methodologies
The following protocols are provided as self-validating systems, representing robust and reproducible methods for the selective functionalization of dihalogenated pyrimidines.
Protocol 1: Selective Sonogashira Coupling at the C5-Bromo Position
This protocol is adapted from established procedures for the Sonogashira coupling of 5-bromopyrimidines.[12]
Materials:
-
4-Chloro-5-bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Dehalogenation: If significant dehalogenation of the starting material is observed, consider using a milder base or lowering the reaction temperature.
-
Reaction Stalls: If the reaction does not proceed to completion, fresh catalyst can be added. Ensure all reagents and solvents are strictly anhydrous.
Protocol 2: Nucleophilic Aromatic Substitution at the C4-Chloro Position
This protocol outlines a general procedure for the SNAr of a 4-chloropyrimidine with an amine nucleophile.[6]
Materials:
-
4-Chloro-5-substituted-pyrimidine (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry reaction vial, add the 4-chloro-5-substituted-pyrimidine, the amine nucleophile, and the base.
-
Add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting:
-
Low Conversion: Increase the reaction temperature or consider using a stronger base (e.g., Cs₂CO₃). The choice of solvent can also significantly impact the reaction rate.
-
Side Reactions: If side reactions are observed, lowering the temperature and extending the reaction time may improve the selectivity.
Conclusion: A Guide to Strategic Synthesis
The C4-chloro and C5-bromo substituents on a pyrimidine ring offer a powerful and versatile platform for the synthesis of complex, biologically active molecules. Their distinct and predictable reactivity profiles enable a highly strategic and orthogonal approach to molecular design. The C4-chloro position serves as a reliable site for nucleophilic aromatic substitution, driven by the electronic nature of the pyrimidine core. In contrast, the C5-bromo position is the preferred handle for a variety of palladium-catalyzed cross-coupling reactions, a consequence of its weaker carbon-halogen bond. By understanding and leveraging these fundamental principles, researchers and drug development professionals can unlock the full synthetic potential of these valuable building blocks, accelerating the discovery of next-generation therapeutics.
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
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Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
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Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
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Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. American Chemical Society.
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Bentham Science.
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Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. Benchchem.
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS.org.
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Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
-
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-
Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.
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Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine. MDPI.
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A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem.
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Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.
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One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PMC.
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Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C.
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia.
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
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Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
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The Buchwald-Hartwig Amination After 25 Years. PubMed.
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
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Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
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Sonogashira coupling - Wikipedia. Wikipedia.
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Nucleophilic aromatic substitution - Wikipedia. Wikipedia.
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Nucleophilic Aromatic Substitution. Chemistry Steps.
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
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Homolytic and Heterolytic Bond Cleavage. Chemistry Steps.
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- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Literature review of 5-Bromo-4-chloro-6-ethylpyrimidine as a scaffold
The Strategic Scaffold: 5-Bromo-4-chloro-6-ethylpyrimidine in Epigenetic Drug Discovery
Executive Summary
5-Bromo-4-chloro-6-ethylpyrimidine (CAS: 141602-27-9) is a high-value heterocyclic scaffold primarily utilized in the synthesis of EED (Embryonic Ectoderm Development) inhibitors , a class of epigenetic modulators targeting the Polycomb Repressive Complex 2 (PRC2). Its structural utility lies in its orthogonal reactivity profile : the C4-chloro group serves as a labile electrophile for nucleophilic aromatic substitution (
Chemical Architecture & Reactivity Profile
The molecule functions as a "linchpin" scaffold, allowing the sequential assembly of complex trisubstituted pyrimidines. Its reactivity is governed by the electronic differentiation between the C4 and C5 positions.
Structural Analysis
-
Position 4 (Chloro): Located ortho and para to the ring nitrogens. The electron-deficient nature of the pyrimidine ring activates this position for
. It is the most reactive site on the scaffold.[1] -
Position 5 (Bromo): Located meta to the nitrogens. It is electronically deactivated towards
but remains highly reactive towards oxidative addition by Pd(0) catalysts. This allows for selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings after C4 functionalization. -
Position 6 (Ethyl): A steric and lipophilic determinant. In EED inhibitors, this alkyl group often disrupts water networks or fills small hydrophobic sub-pockets, improving ligand efficiency (LE).
Reactivity Hierarchy (The "Orthogonal" Strategy)
The standard workflow for this scaffold follows a strict order of operations to prevent side reactions:
-
Step 1 (
): Displacement of C4-Cl by amines, hydrazines, or alkoxides. -
Step 2 (Cross-Coupling): Functionalization of C5-Br.
Figure 1: The sequential functionalization logic of the 5-bromo-4-chloro-6-ethylpyrimidine scaffold.
Synthetic Methodologies
The synthesis of the scaffold itself is a critical upstream process. The following protocol is reconstructed from patent literature (WO2017221092A1) and standard pyrimidine chemistry.
Synthesis of the Scaffold (Protocol)
Objective: Preparation of 5-Bromo-4-chloro-6-ethylpyrimidine from 5-bromo-6-ethylpyrimidin-4-ol.
Reagents:
-
Starting Material: 5-bromo-6-ethylpyrimidin-4(3H)-one (B10.3).
-
Chlorinating Agent: Phosphorus oxychloride (
). -
Solvent/Base: Neat
or with catalytic N,N-Dimethylaniline.
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with 5-bromo-6-ethylpyrimidin-4-ol (1.0 equiv).
-
Addition: Carefully add
(5–10 volumes) under an inert atmosphere ( ). -
Reaction: Heat the mixture to 70–80 °C for 16 hours. Monitor by TLC or LCMS for the disappearance of the starting material (
). -
Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Neutralization: Neutralize the aqueous phase to pH 5–7 using 30% NaOH or saturated
at 0 °C. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Yield Expectations: 70–85%.
-
Appearance: Off-white to pale yellow solid/oil.
-
Downstream Application: Synthesis of Triazolopyridine EED Inhibitors
In the context of EED inhibitors (e.g., analogues of MAK683 ), the scaffold is often reacted with hydrazine derivatives.
Protocol: C4-Hydrazinolysis
-
Dissolution: Dissolve 5-bromo-4-chloro-6-ethylpyrimidine (1.0 equiv) in Ethanol or THF.
-
Nucleophile: Add Hydrazine monohydrate or a substituted hydrazine (1.2–1.5 equiv).
-
Base: Add Triethylamine (2.0 equiv).
-
Conditions: Stir at RT to 60 °C for 2–4 hours.
-
Result: The C4-Cl is displaced, forming the 4-hydrazinyl intermediate, which is then cyclized to form the triazolopyrimidine core.
Case Study: EED Inhibitors in Cancer Epigenetics
The "6-ethyl" substituent is not arbitrary; it is a result of rigorous Structure-Activity Relationship (SAR) optimization targeting the Embryonic Ectoderm Development (EED) protein.
The Biological Target
EED is a regulatory subunit of PRC2.[2][3][4] It binds to Trimethylated Lysine 27 on Histone 3 (H3K27me3).[2][3] Small molecule inhibitors bind to the H3K27me3-binding pocket (the "aromatic cage") of EED, structurally mimicking the histone tail. This allosterically locks PRC2 in an inactive conformation.
Role of the Scaffold
In compounds like EED226 and related patent examples:
-
The Pyrimidine Ring acts as the central connector.
-
The C4-Amino/Triazole moiety extends into the solvent-exposed region or interacts with specific residues (e.g., Asp315).
-
The C5-Aryl group (introduced via Suzuki coupling) sits deep in the aromatic cage (Phe97, Tyr148).
-
The C6-Ethyl group provides hydrophobic packing against the channel walls of the EED pocket, restricting conformational flexibility and enhancing potency compared to the methyl or hydrogen analogues.
Comparative Data (Hypothetical SAR based on EED literature):
| Substituent (C6) | EED Binding | Ligand Efficiency (LE) | Notes |
| -H | > 1000 | Low | Lacks hydrophobic fill. |
| -Methyl | 150 | Moderate | Good, but suboptimal packing. |
| -Ethyl | 15–30 | High | Optimal steric fit. |
| -Isopropyl | 450 | Low | Steric clash with pocket wall. |
Visualizing the Synthetic Pathway
The following diagram illustrates the synthesis of a generic EED inhibitor core using the 5-bromo-4-chloro-6-ethylpyrimidine scaffold.
Figure 2: Complete synthetic lineage from commodity chemicals to the functionalized drug core.
References
- Triazolopyridine compounds and uses thereof.
-
Discovery of First-in-Class, Potent, and Orally Bioavailable Embryonic Ectoderm Development (EED) Inhibitor.
-
Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics. [4]
-
PubChem Compound Summary: 5-Bromo-4-chloro-6-ethylpyrimidine. [6]
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An In-depth Technical Guide to the pKa Values and Ionization Properties of Halogenated Pyrimidines
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The introduction of halogen substituents onto the pyrimidine ring profoundly alters its physicochemical properties, most notably its acid-base dissociation constant (pKa). This guide provides a comprehensive examination of the pKa values and ionization characteristics of halogenated pyrimidines. We will explore the underlying electronic principles governing these properties, present a consolidated table of pKa values, detail robust experimental and computational methodologies for their determination, and discuss the critical implications of these parameters for drug discovery and development professionals. This document is intended to serve as a detailed technical resource for researchers and scientists working to optimize the pharmacokinetic and pharmacodynamic profiles of pyrimidine-based drug candidates.
Introduction: The Central Role of pKa in Pyrimidine-Based Drug Design
Pyrimidines are a fundamental class of N-heterocyclic compounds, most famously recognized as components of the nucleobases cytosine, thymine, and uracil. Beyond their biological role in nucleic acids, the pyrimidine framework is a privileged scaffold in drug design, appearing in a wide array of approved therapeutics, from antiviral agents to anticancer drugs. A prominent example is 5-Fluorouracil (5-FU), a mainstay in chemotherapy for solid tumors for decades.
The efficacy and behavior of a drug molecule are intrinsically linked to its physicochemical properties. Among the most critical of these is the pKa , the negative logarithm of the acid dissociation constant. The pKa value dictates the degree of ionization of a molecule at a given pH.[1] This property is not merely an academic descriptor; it is a primary determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] For a drug to be effective, it must navigate a range of pH environments within the body, from the acidic stomach to the neutral pH of the blood and the specific pH of target tissues. The ionization state, governed by pKa, influences crucial parameters such as:
-
Aqueous Solubility: Ionized species are generally more water-soluble, affecting formulation and dissolution.[3]
-
Membrane Permeability: The neutral, non-ionized form of a drug is typically more lipophilic and can more readily cross biological membranes, a prerequisite for oral absorption and reaching intracellular targets.[4][5]
-
Drug-Target Binding: The protonation state of a molecule can be essential for its interaction with the target receptor or enzyme, often through hydrogen bonding or electrostatic interactions.
Halogenation is a common strategy in medicinal chemistry to modulate a molecule's properties. Attaching fluorine, chlorine, bromine, or iodine to the pyrimidine ring systematically alters its electronic landscape, thereby "tuning" its pKa. Understanding this relationship is paramount for rational drug design. This guide provides the foundational knowledge, practical data, and methodological insights necessary for professionals in the field to harness the effects of halogenation on pyrimidine ionization.
Theoretical Framework: How Halogens Modulate Pyrimidine Basicity
The parent pyrimidine molecule is a weak base. Due to the presence of two electronegative nitrogen atoms in the aromatic ring, it is classified as a π-deficient heterocycle. This electronic feature means the lone pair electrons on the nitrogen atoms are less available for protonation compared to a more electron-rich ring like pyridine. Consequently, the pKa of protonated pyrimidine is approximately 1.0-1.3, making it a significantly weaker base than pyridine (pKa ≈ 5.2).
The introduction of a halogen substituent (F, Cl, Br, I) further modifies the basicity of the pyrimidine ring nitrogens through a combination of two primary electronic effects:
-
The Inductive Effect (-I): Halogens are highly electronegative and exert a strong electron-withdrawing effect through the sigma (σ) bonds. This effect pulls electron density away from the ring, further reducing the electron density on the nitrogen atoms. This de-stabilizes the conjugate acid (the protonated form), making the parent base weaker and thus lowering its pKa . The strength of the inductive effect decreases with distance and follows the order of electronegativity: F > Cl > Br > I.
-
The Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the π-system of the aromatic ring. This electron-donating resonance effect would, in isolation, increase the electron density on the ring and increase basicity. However, for halogens, the inductive effect is overwhelmingly dominant.
Therefore, the net result of halogenating a pyrimidine ring is a decrease in its basicity, leading to a lower pKa value for the conjugate acid. The position and type of halogen determine the magnitude of this effect.
Caption: General structure and numbering of the pyrimidine ring.
A Data Compendium: pKa Values of Selected Halogenated Pyrimidines
The following table summarizes experimentally determined and predicted pKa values for a range of halogenated pyrimidines and related analogs. It is important to note that pKa values can be reported for either the protonation of a basic nitrogen (pKa of the conjugate acid) or the deprotonation of an acidic proton (e.g., from an N-H or -OH group). The context is specified for each entry.
| Compound Name | Structure | Halogen & Position | pKa Value(s) | Type / Comment | Reference(s) |
| 2-Chloropyrimidine | Cl at C2 | Cl @ 2 | -1.46 (Predicted) | Conjugate Acid | [6][7][8] |
| 5-Bromopyrimidine | Br at C5 | Br @ 5 | 1.40 (Predicted) | Conjugate Acid | [9][10][11] |
| 2-Aminopyrimidine | - | - | 3.45 | Conjugate Acid | [3][12] |
| 2-Amino-5-bromopyrimidine | Br at C5 | Br @ 5 | 2.5 (approx.) | Conjugate Acid | [13] |
| 2-Hydroxypyrimidine | OH at C2 | - | pK1: 2.24 (Protonation)pK2: 9.17 (Deprotonation) | Also exists as 2-pyrimidone tautomer. | [14][15] |
| 5-Fluorouracil | F at C5 | F @ 5 | ~8.0 | N1-H Deprotonation | [16] |
| 5-Bromouracil | Br at C5 | Br @ 5 | ~8.0 | N1-H Deprotonation | [17] |
| 5-Iodouracil | I at C5 | I @ 5 | ~8.2 | N1-H Deprotonation | [18][19][20] |
| 2,6-Diamino-4-chloropyrimidine 1-oxide | Cl at C4 | Cl @ 4 | 1.67 (Predicted) | Conjugate Acid | [21] |
Note: Predicted values are derived from computational software and should be used as estimates. Experimental conditions (temperature, ionic strength) can influence measured pKa values.
Methodologies for pKa Determination
Accurate determination of pKa is crucial. Both experimental and computational methods provide valuable, often complementary, information.
Experimental Protocols
A. UV-Vis Spectrophotometric Titration
This is one of the most common and reliable methods for pKa determination.
-
Causality & Principle: The method is predicated on the fact that the protonated and deprotonated forms of a molecule often have different electronic structures and, therefore, different UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength (ideally one where the two species have a large difference in absorbance) as a function of pH, one can determine the pH at which the concentrations of the two species are equal. This pH is, by definition, the pKa.[22][23]
-
Detailed Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the halogenated pyrimidine in a suitable solvent (e.g., water or methanol). Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).
-
Wavelength Selection: Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 13) to identify the spectra of the fully protonated and fully deprotonated species, respectively. Select an analytical wavelength (λ_max_) where the difference in absorbance between these two forms is maximal.[23]
-
Titration & Measurement: Prepare a series of samples by adding a constant, small aliquot of the compound's stock solution to each buffer solution of known pH. Ensure the final concentration of the compound is identical in all samples. Measure the absorbance of each sample at the selected analytical wavelength.[24]
-
Data Analysis: Plot the measured absorbance against the pH of the solutions. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. Mathematically, it can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH where the absorbance is exactly halfway between the minimum (acidic plateau) and maximum (basic plateau) values.[25]
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an alternative and powerful method for pKa determination, particularly useful for complex molecules.
-
Causality & Principle: The chemical environment of a nucleus, and thus its resonance frequency (chemical shift), is sensitive to changes in electron density.[26] When a nearby functional group becomes protonated or deprotonated, the chemical shifts of adjacent nuclei (typically ¹H or ¹³C) will change. By tracking the chemical shift of a specific nucleus as a function of pH, a titration curve can be generated, and the pKa determined from the midpoint.[27][28]
-
Detailed Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the halogenated pyrimidine in a suitable solvent, typically D₂O to avoid a large interfering water signal. Add a small amount of an internal standard that is pH-independent (e.g., DSS or TSP).
-
pH Adjustment: Prepare a series of NMR samples from this stock solution. Adjust the pD (the pH in D₂O) of each sample to a different value across a wide range by adding microliter amounts of strong acid (e.g., DCl) or strong base (e.g., NaOD). Measure the pD of each sample accurately using a pH meter calibrated for D₂O.[29]
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample. Identify a proton signal that is close to the site of protonation/deprotonation and shows a significant change in chemical shift across the pD range.
-
Data Analysis: Plot the chemical shift (δ) of the selected proton against the measured pD. This will generate a sigmoidal curve. The pKa is the pD value at the inflection point of the curve, where the chemical shift is exactly halfway between the limiting chemical shifts of the fully protonated (δ_HA_) and fully deprotonated (δ_A⁻_) forms.[28]
-
Caption: Workflow for pKa determination by NMR spectroscopy.
Relevance in Drug Development: From pKa to Pharmacokinetics
The pKa value is a direct input for predicting how a drug will behave in the body. The relationship between pH, pKa, and the ratio of ionized to non-ionized drug is described by the Henderson-Hasselbalch equation .[1]
For a weak base (like a protonated pyrimidine, BH⁺): pH = pKa + log([B] / [BH⁺]) Where [B] is the concentration of the neutral base and [BH⁺] is the concentration of the protonated (ionized) conjugate acid.
This relationship is fundamental to understanding drug absorption and distribution.
-
Oral Absorption: For a drug to be absorbed from the gastrointestinal (GI) tract, it must pass through the lipid membranes of epithelial cells. This process is dominated by passive diffusion of the neutral, lipophilic form of the drug.
-
In the stomach (pH 1-3): The pH is well below the pKa of most basic drugs. The equilibrium shifts heavily towards the protonated, ionized form ([BH⁺]). This form is water-soluble but membrane-impermeable, leading to poor absorption.
-
In the intestine (pH 6-7.5): As the pH increases and approaches or exceeds the pKa, the proportion of the neutral, non-ionized form ([B]) increases significantly. This lipid-soluble form can be absorbed across the intestinal wall into the bloodstream.
-
-
Solubility and Distribution: A drug must have sufficient aqueous solubility to be formulated and to dissolve in GI fluids, but also sufficient lipophilicity to cross membranes. The pKa represents the fulcrum of this balance. Modifying the pKa by changing halogen substituents allows medicinal chemists to fine-tune this property to achieve an optimal balance for oral bioavailability.
The diagram below illustrates this critical relationship. A drug with a pKa of 6.5 will be predominantly ionized in the stomach but will exist in a significant neutral fraction in the intestine, facilitating its absorption.
Caption: Relationship between pH, pKa, and drug ionization state.
Conclusion
The pKa of halogenated pyrimidines is a critical, tunable parameter that profoundly influences their behavior as drug candidates. The strong electron-withdrawing inductive effect of halogens systematically lowers the basicity of the pyrimidine ring, providing medicinal chemists with a reliable tool for modulating ionization characteristics. Accurate pKa values can be determined through robust and accessible experimental methods like UV-Vis spectrophotometry and NMR spectroscopy, with computational approaches offering valuable predictive power. A thorough understanding and strategic application of the principles outlined in this guide are essential for optimizing the solubility, permeability, and ultimately, the therapeutic potential of this vital class of molecules.
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Beck, A., & Schlessinger, D. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. General Pharmacology, 26(4), 875-879. Retrieved from [Link]
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Ahwal, F., et al. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
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Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. Retrieved from [Link]
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PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]
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Arulkumaran, G., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Materials Today: Proceedings. Retrieved from [Link]
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ResearchGate. (2021, April 23). Gas-Phase Experimental and Computational Studies of 5-Halouracils: Intrinsic Properties and Biological Implications. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]
-
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Al-Obaid, A. M., et al. (2019). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 24(15), 2814. Retrieved from [Link]
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RSC Publishing. (2020, January 13). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. Retrieved from [Link]
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SciSpace. (n.d.). New chemometric strategies in the spectrophotometric determination of pKa. Retrieved from [Link]
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DNAmod. (2020, March 28). 5-iodouracil. Retrieved from [Link]
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YouTube. (2021, August 19). Measurement of pKa by UV Spectroscopy. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloropyrimidine (C4H3ClN2). Retrieved from [Link]
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-
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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Storage Conditions and Shelf-Life of 5-Bromo-4-chloro-6-ethylpyrimidine
CAS Number: 141602-27-9 Content Type: Technical Whitepaper Audience: Chemical Process Researchers, Medicinal Chemists, and Inventory Managers
Executive Summary: The Dual-Halogen Vulnerability
5-Bromo-4-chloro-6-ethylpyrimidine is a high-value heterocyclic building block used primarily in the synthesis of complex agrochemicals and pharmaceutical intermediates. Its utility stems from the differential reactivity of its two halogen substituents: the C4-chlorine and the C5-bromine.
However, this chemical versatility comes with a stability cost. The C4-chlorine atom is electronically activated , making the compound inherently susceptible to nucleophilic aromatic substitution (
This guide moves beyond generic "store cool and dry" advice. It provides a mechanistic rationale for storage protocols, defining the specific environmental triggers that degrade this compound and establishing a self-validating system for quality assurance.
Chemical Profile & Reactivity Logic
To understand the storage requirements, one must understand the molecule's stress points.
-
Activation: The pyrimidine ring is electron-deficient (π-deficient). The nitrogen atoms pull electron density away from the ring carbons.
-
The Weak Link (C4-Cl): The chlorine at position 4 is ortho/para to the ring nitrogens. This position is highly electrophilic. Water, acting as a nucleophile, can attack this position even under mild conditions, displacing the chloride ion and forming the 4-hydroxy derivative (which tautomerizes to the pyrimidinone).
-
The Stable Link (C5-Br): The bromine at position 5 is less activated towards
but remains sensitive to metal-catalyzed coupling conditions. It is generally stable during storage unless exposed to UV light, which can induce homolytic cleavage. -
The Ethyl Group: While generally stable, the benzylic-like position (CH2 of the ethyl group) is susceptible to slow radical oxidation if exposed to air and light for extended periods.
Physical Properties (Baseline for QC)
-
Appearance: Colorless to pale yellow oil or low-melting solid (depending on purity and ambient temperature).
-
Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water (but reacts with it).
-
Molecular Weight: 221.48 g/mol .[1]
Degradation Mechanisms
The primary failure mode for this compound is Hydrolytic Dehalogenation .
Pathway Analysis
When exposed to moisture, the C4-Cl bond undergoes hydrolysis. This reaction is autocatalytic: the byproduct is Hydrochloric Acid (HCl). The generated acid protonates the ring nitrogens, making the ring more electrophilic and accelerating further hydrolysis.
Visualizing the Threat:
Figure 1: The autocatalytic hydrolysis pathway. Note that the generation of HCl accelerates the degradation of the remaining stock.
Optimal Storage Protocols
Based on the reactivity profile, the following protocol is mandatory for maintaining >98% purity over 12+ months.
A. The "Golden Rule" of Atmosphere
Requirement: Inert Gas Blanket (Argon preferred over Nitrogen).
-
Reasoning: Argon is heavier than air and settles over the compound/liquid surface, providing a superior barrier against moisture ingress compared to Nitrogen.
-
Protocol: After every use, the container must be backfilled with inert gas before resealing.
B. Temperature Zoning
| Duration | Temperature | Rationale |
| Working Stock (<1 Month) | 2°C to 8°C | Prevents thermal degradation while keeping the compound ready for sampling. |
| Long-Term (>1 Month) | -20°C | Arrhenius kinetics dictate that lowering T by 10°C roughly halves the reaction rate. At -20°C, hydrolysis is kinetically stalled. |
| Thawing | Room Temp | CRITICAL: Allow container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. |
C. Container & Packaging
-
Primary: Amber glass vials with Teflon-lined screw caps. The amber glass blocks UV light (protecting the C-Br bond).
-
Secondary: Seal the cap with Parafilm or electrical tape to prevent gas exchange.
-
Tertiary: Store the vial inside a secondary jar containing a desiccant packet (Silica gel or Drierite).
Shelf-Life and Retest Guidelines
Unlike "Expiration Dates" on food, chemical reagents have "Retest Dates."
-
Initial Shelf-Life: 12 Months from date of receipt (if stored at -20°C).
-
Extension Criteria: If the compound passes QC (see Section 5) at the 12-month mark, the shelf-life can be extended by another 12 months.
Warning Signs (Visual QC):
-
Color Shift: A change from Colorless/White to Dark Yellow/Orange indicates oxidation or HCl formation.
-
Physical State Change: If a solid turns into a "wet" paste, it has likely absorbed water and hydrolyzed.
-
Fuming: Upon opening, visible fumes indicate the release of HCl (severe degradation).
Quality Control & Analytical Methodology
To validate the integrity of the compound before critical experiments, use the following workflow.
Recommended Analytical Method: HPLC-UV
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 10% -> 90%).
-
Note: Avoid unbuffered water if the compound is suspected to be acidic.
-
-
Detection: 254 nm.
-
Pass Criteria: Purity ≥ 97.0% (Area %).
Proton NMR (
H-NMR) Markers
-
Solvent:
or . -
Key Signal: Look for the Ethyl group triplet (~1.2 ppm) and quartet (~2.7 ppm).
-
Degradation Signal: A broad singlet appearing >10 ppm suggests the formation of the NH amide proton from the hydrolyzed pyrimidinone.
Storage & Handling Workflow:
Figure 2: The "Receipt-to-waste" lifecycle management for labile halogenated pyrimidines.
Safety & Handling
-
Hazards: The compound is an Irritant (Skin/Eye/Respiratory).
-
Degradation Hazard: Degraded material may contain free HCl, making it corrosive.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of potential HCl vapors.
References
-
BLD Pharm. (n.d.). 5-Bromo-4-chloro-6-ethylpyrimidine (CAS 141602-27-9) Product Specifications. Retrieved from
-
BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Retrieved from
-
Asian Journal of Research in Chemistry. (2013). Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from
-
PubChemLite. (2026). 5-bromo-4-chloro-6-ethylpyrimidine Structure and Predicted Properties. Retrieved from
-
Google Patents. (2017). WO2017221092A1 - Triazolopyridine compounds and uses thereof. (Describing synthesis and handling of the compound). Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-4-chloro-6-ethylpyrimidine
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in the architecture of modern kinase inhibitors, recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural analogy to the purine core of ATP allows pyrimidine-based compounds to effectively compete for the ATP-binding site within the kinase domain, a critical mechanism for modulating kinase activity.[1][2] The dysregulation of protein kinases is a well-established driver of numerous diseases, most notably cancer, making kinase inhibitors a pivotal class of therapeutic agents.[2] Several FDA-approved drugs, such as Imatinib and Dasatinib, feature a pyrimidine or a related aminopyrimidine core, underscoring the clinical significance of this heterocyclic system.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-4-chloro-6-ethylpyrimidine as a versatile starting material for the synthesis of novel kinase inhibitors. The distinct reactivity of the bromo and chloro substituents on this building block allows for sequential and regioselective functionalization, enabling the systematic exploration of chemical space around the pyrimidine core to optimize potency and selectivity against a wide array of kinase targets.[5]
The Versatility of 5-Bromo-4-chloro-6-ethylpyrimidine: A Gateway to Diverse Kinase Inhibitors
5-Bromo-4-chloro-6-ethylpyrimidine offers two key reaction handles for synthetic elaboration: the C4-chloro and C5-bromo positions. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-Br > C-Cl, which allows for selective functionalization at the C5 position under milder conditions, while the C4 position can be addressed subsequently under more forcing conditions or via nucleophilic aromatic substitution (SNAr).[5] This differential reactivity is fundamental to the synthetic strategies outlined below.
Synthetic Strategies for Kinase Inhibitor Scaffolds
The construction of kinase inhibitors from 5-Bromo-4-chloro-6-ethylpyrimidine predominantly relies on a palette of robust and well-established cross-coupling and substitution reactions. The following sections detail the core principles and provide generalized protocols for these transformations.
Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds, particularly for introducing aryl or heteroaryl moieties that can form crucial interactions within the kinase active site.[6][7]
Principle: This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide.[7] The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[8][9]
Causality in Experimental Design:
-
Catalyst and Ligand: The selection of the palladium catalyst and phosphine ligand is crucial. For instance, Pd(PPh₃)₄ is a commonly used catalyst.[8] The ligand's steric and electronic properties influence the efficiency of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed.[8][10] The choice of base can impact the reaction rate and the tolerance of other functional groups.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.[5][8]
Generalized Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position:
-
To a reaction vessel, add 5-Bromo-4-chloro-6-ethylpyrimidine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira coupling is the method of choice for introducing alkynyl groups, which can act as rigid linkers to probe deeper pockets within the kinase active site or serve as precursors for further transformations.[11]
Principle: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11][12]
Causality in Experimental Design:
-
Co-catalyst: Copper(I) salts, such as CuI, are crucial for facilitating the reaction at lower temperatures.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base and often as a solvent.[13]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne; therefore, maintaining an inert atmosphere is critical.[5]
Generalized Protocol for Selective Sonogashira Coupling at the C5-Position:
-
In a reaction flask under an inert atmosphere, dissolve 5-Bromo-4-chloro-6-ethylpyrimidine (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., Et₃N, 2-3 equiv.).
-
Stir the reaction mixture at room temperature to 50 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Partition the residue between an organic solvent and water.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing the Crucial C-N Bond
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, which is particularly relevant for synthesizing aminopyrimidine-based kinase inhibitors that often feature an amine linkage at the C4 position to mimic the N6 of adenine.[14][15]
Principle: This palladium-catalyzed cross-coupling reaction enables the amination of aryl halides.[14] The choice of ligand is critical and has evolved through several "generations" to accommodate a wide range of amines and aryl halides.[14][15]
Causality in Experimental Design:
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the reductive elimination step and prevent β-hydride elimination.[16][17] The choice of ligand depends on the nature of the amine (primary, secondary, heterocyclic).[15]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[10][17]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.
Generalized Protocol for Buchwald-Hartwig Amination at the C4-Position (post-C5 functionalization):
-
In a glovebox or under an inert atmosphere, combine the 5-substituted-4-chloro-6-ethylpyrimidine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the desired product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
For the introduction of amines at the C4 position, SNAr offers a palladium-free alternative to the Buchwald-Hartwig amination. The electron-withdrawing nature of the pyrimidine ring activates the C4-chloro group towards nucleophilic attack.
Principle: An amine directly displaces the chloride at the C4 position. This reaction is often facilitated by heat and sometimes by the addition of a base.
Causality in Experimental Design:
-
Solvent: Polar aprotic solvents like DMF, NMP, or alcohols like isopropanol can facilitate the reaction.[1]
-
Temperature: Heating is typically required to drive the reaction to completion.[18]
-
Base: A non-nucleophilic base like DIPEA or K₂CO₃ can be used to scavenge the HCl generated during the reaction.[1]
Generalized Protocol for SNAr at the C4-Position:
-
Dissolve the 5-substituted-4-chloro-6-ethylpyrimidine (1.0 equiv.) in a suitable solvent (e.g., isopropanol or DMF).
-
Add the desired amine (1.1-2.0 equiv.) and a base (e.g., DIPEA, 2-3 equiv.).
-
Heat the reaction mixture to 80-120 °C and monitor its progress.
-
Once the reaction is complete, cool the mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflows and Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of a hypothetical kinase inhibitor, KI-Ex-1 , to illustrate the practical application of the aforementioned synthetic strategies.
Caption: Synthetic workflow for the preparation of KI-Ex-1.
Protocol 1: Synthesis of Intermediate 1: 5-(4-methoxyphenyl)-4-chloro-6-ethylpyrimidine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-Bromo-4-chloro-6-ethylpyrimidine | 235.5 | 10.0 | 1.0 | 2.36 g |
| (4-methoxyphenyl)boronic acid | 151.9 | 12.0 | 1.2 | 1.82 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.6 | 0.3 | 0.03 | 347 mg |
| Potassium Carbonate (K₂CO₃) | 138.2 | 20.0 | 2.0 | 2.76 g |
| 1,4-Dioxane | - | - | - | 40 mL |
| Water | - | - | - | 10 mL |
Procedure:
-
Combine 5-Bromo-4-chloro-6-ethylpyrimidine, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃ in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the mixture to 90 °C with vigorous stirring for 6 hours. Monitor the reaction progress by LC-MS by observing the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the title compound as a white solid.
Protocol 2: Synthesis of KI-Ex-1: N-(5-(4-methoxyphenyl)-6-ethylpyrimidin-4-yl)-1H-pyrazol-3-amine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-(4-methoxyphenyl)-4-chloro-6-ethylpyrimidine | 262.7 | 5.0 | 1.0 | 1.31 g |
| 3-aminopyrazole | 83.1 | 7.5 | 1.5 | 623 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.2 | 15.0 | 3.0 | 2.6 mL |
| Isopropanol | - | - | - | 25 mL |
Procedure:
-
To a sealed tube, add 5-(4-methoxyphenyl)-4-chloro-6-ethylpyrimidine, 3-aminopyrazole, and isopropanol.
-
Add DIPEA to the suspension.
-
Seal the tube and heat the reaction mixture to 110 °C for 12 hours. A clear solution should form as the reaction progresses.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature. A precipitate may form.
-
Filter the solid and wash with cold isopropanol to obtain the crude product.
-
Recrystallize the crude solid from ethanol/water to yield the pure product, KI-Ex-1 , as a crystalline solid.
Characterization and Data Analysis
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Compound | Expected Yield (%) | Purity (HPLC, %) | M.W. ( g/mol ) | Expected [M+H]⁺ |
| Intermediate 1 | 75-85 | >95 | 262.7 | 263.1 |
| KI-Ex-1 | 60-70 | >98 | 309.4 | 310.2 |
¹H NMR & ¹³C NMR: To confirm the structure and regiochemistry of the substitutions. LC-MS: To confirm the molecular weight and assess the purity of the final compound. HRMS: To obtain the exact mass for elemental composition confirmation.
Kinase Inhibition Assays: A Self-Validating System
The ultimate validation of the synthesized compounds lies in their biological activity. A tiered approach to screening is recommended.
Caption: Workflow for biological evaluation of synthesized kinase inhibitors.
Primary Assay - In Vitro Kinase Inhibition: This assay directly measures the compound's ability to inhibit a specific kinase.[1][19] The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.
Protocol:
-
In a 96-well or 384-well plate, prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a generic peptide), and ATP.
-
Add the synthesized inhibitor at various concentrations (typically a serial dilution).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C).
-
Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo™).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
The results from these assays will guide the structure-activity relationship (SAR) studies, informing the next round of synthesis to improve the potency and selectivity of the lead compounds.
Conclusion
5-Bromo-4-chloro-6-ethylpyrimidine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its differential reactivity at the C4 and C5 positions allows for a modular and strategic approach to library synthesis. By employing a combination of modern cross-coupling reactions and classical nucleophilic substitutions, researchers can efficiently generate diverse scaffolds for screening against a wide range of kinase targets. The protocols and strategies outlined in this application note provide a robust framework for the rational design and synthesis of the next generation of kinase-targeted therapeutics.
References
-
Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry. Available at: [Link]
-
Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed. Available at: [Link]
-
Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. Available at: [Link]
-
Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Kim, H., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules. Available at: [Link]
-
ChemBK. (2024). pyrimidine, 5-bromo-4-chloro-. ChemBK. Available at: [Link]
-
Ali, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Cinnirella, G., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. International Journal of Organic Chemistry. Available at: [Link]
-
Welch, D. S. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. Available at: [Link]
-
PubChemLite. 5-bromo-4-chloro-6-ethylpyrimidine (C6H6BrClN2). PubChemLite. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Ali, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
-
PubChem. 5-Bromo-4-chloro-6-cyclopropylpyrimidine. PubChem. Available at: [Link]
-
Royal Society of Chemistry. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues. Royal Society of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Dembinski, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Application Note: Optimized Nucleophilic Aromatic Substitution (SNAr) Protocols for 4-Chloropyrimidines
Introduction & Mechanistic Rationale
4-Chloropyrimidines are privileged electrophilic scaffolds extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents[4]. The pyrimidine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms, which strongly activate the ring toward Nucleophilic Aromatic Substitution (SNAr).
The intrinsic reactivity of halopyrimidines follows a strict regiochemical hierarchy: C4(6) > C2 ≫ C5 [2]. The C4 position is exceptionally activated because the transition state allows the negative charge to be delocalized directly onto the adjacent endocyclic nitrogen atoms.
Causality of the Mechanism: The SNAr reaction does not proceed via an SN2-like concerted pathway. Instead, it is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient C4 carbon, temporarily disrupting aromaticity to form a negatively charged, tetrahedral intermediate known as the Meisenheimer complex . The subsequent, rapid collapse of this complex expels the chloride leaving group, restoring aromaticity and yielding the substituted product [1].
Mechanistic Pathway Visualization
SNAr addition-elimination mechanism via a Meisenheimer complex.
Reaction Parameters & Causality in Experimental Design
To design a self-validating and high-yielding SNAr protocol, the interplay between solvent, base, and temperature must be carefully balanced:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are traditionally favored because they solvate cations while leaving the nucleophile "naked" and highly reactive. However, Design of Experiments (DoE) studies have shown that unconventional solvents like diisopropyl ether (Pr₂O) or isopropanol (iPrOH) can facilitate spontaneous product precipitation, driving the reaction forward and simplifying isolation [3].
-
Base Selection: Non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) are preferred over Triethylamine (TEA). Causality: DIPEA's increased steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of quaternary ammonium side products [4].
-
Thermal Activation: While highly activated pyrimidines react at room temperature, standard 4-chloropyrimidines often require 80–120 °C. Microwave irradiation is highly recommended as it ensures uniform heating and reduces reaction times from hours to minutes, suppressing the formation of thermodynamic degradation products [1, 3].
Quantitative Data: Condition Optimization Summary
The following table summarizes the optimized baseline conditions for various nucleophile classes reacting with standard 4-chloropyrimidines.
| Nucleophile Type | Preferred Solvent | Optimal Base | Activation / Temp | Typical Yield Range |
| Aliphatic Amines | Isopropanol (iPrOH) | DIPEA (1.5 eq) | Thermal, 80 °C | 85–95% |
| Anilines (Aryl Amines) | DMF or DMSO | None or HCl (0.1 eq) | Microwave, 120 °C | 60–85% |
| Alkoxides (RO⁻) | THF or Dioxane | NaH or KOtBu (1.2 eq) | Thermal, 0 °C to RT | 70–90% |
| Thiols (RS⁻) | DMF | K₂CO₃ (2.0 eq) | Thermal, RT to 60 °C | 80–95% |
Experimental Workflow Visualization
Experimental workflow for the microwave-assisted amination of 4-chloropyrimidines.
Step-by-Step Methodologies
Protocol A: Microwave-Assisted Amination (Aliphatic & Aryl Amines)
This protocol utilizes microwave heating to overcome the high activation energy barrier of weakly nucleophilic anilines [1, 3].
-
Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the 4-chloropyrimidine derivative (1.0 eq, 1.0 mmol).
-
Solvent & Nucleophile Addition: Suspend the starting material in anhydrous isopropanol or DMF (3.0 mL). Add the amine nucleophile (1.1 eq, 1.1 mmol).
-
Base Addition: Add DIPEA (1.5 eq, 1.5 mmol). Note: For highly deactivated anilines, omit the DIPEA and instead add 0.1 eq of aqueous HCl to protonate the pyrimidine, further increasing its electrophilicity.
-
Microwave Activation: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 120 °C for 20 minutes with a pre-stirring time of 30 seconds.
-
Self-Validation Checkpoint (Reaction): Withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The system is validated as complete when the 4-chloropyrimidine peak ([M+H]⁺) is ≤ 2% relative to the product peak. If incomplete, re-subject to microwave heating for an additional 10 minutes.
-
Workup & Extraction: Cool the vial to room temperature. Transfer the mixture to a separatory funnel containing 15 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL).
-
Self-Validation Checkpoint (Workup): Check the pH of the aqueous layer. It must be >8. Causality: A basic pH ensures the newly formed secondary amine product is fully deprotonated and partitions entirely into the organic phase, preventing yield loss.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Alkoxylation using Inorganic Bases
Oxygen nucleophiles require pre-deprotonation to generate the highly reactive alkoxide species.
-
Alkoxide Generation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the alcohol (1.2 eq, 1.2 mmol) in anhydrous THF (5.0 mL). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 1.5 mmol) in small portions. Stir at 0 °C for 30 minutes until H₂ gas evolution ceases. Causality: Complete cessation of bubbling is a self-validating visual indicator that the alkoxide has been fully generated.
-
Electrophile Addition: Dissolve the 4-chloropyrimidine (1.0 eq, 1.0 mmol) in 2.0 mL of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC (UV active, 254 nm).
-
Quench & Workup: Quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL). Extract with Dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate.
Troubleshooting & Causality
-
Issue: Significant formation of 4-hydroxypyrimidine side product.
-
Causality: Water acting as a competing nucleophile at high temperatures[1].
-
Solution: Ensure all solvents are strictly anhydrous. If using hygroscopic solvents like DMF, use freshly opened bottles stored over molecular sieves.
-
-
Issue: Reaction stalls at 50% conversion.
-
Causality: The generation of HCl during the reaction protonates the remaining unreacted amine nucleophile, rendering it inactive.
-
Solution: Verify that a sufficient excess of the non-nucleophilic base (DIPEA) was added. If the issue persists, switch to a stronger inorganic base like Cs₂CO₃.
-
References
-
"A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, American Chemical Society. URL:[Link]
-
"The Application of Design of Experiments (DoE) Reaction Optimisation and Solvent Selection in the Development of New Synthetic Chemistry." RSC Advances, Royal Society of Chemistry. URL:[Link]
-
"Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals, MDPI. URL: [Link]
Application Note: Precision Suzuki-Miyaura Coupling of 5-Bromo-4-chloro-6-ethylpyrimidine
Topic: Suzuki-Miyaura coupling conditions for 5-Bromo-4-chloro-6-ethylpyrimidine Content Type: Detailed Application Note and Protocol
Executive Summary
This guide details the chemoselective functionalization of 5-Bromo-4-chloro-6-ethylpyrimidine , a densely functionalized heterocyclic scaffold.[1] The primary challenge with this substrate is achieving exclusive C5-arylation (Suzuki-Miyaura coupling) while preserving the C4-chloride for subsequent nucleophilic aromatic substitution (SNAr).[1]
While the C5-Br bond is inherently more reactive towards oxidative addition than the C4-Cl bond, the presence of the 6-ethyl group introduces significant steric crowding at the C5 position.[1] This application note provides a "Golden Route" protocol optimized to balance electronic activation against steric hindrance, ensuring high regioselectivity (>95:5) and minimizing common side reactions such as C4-hydrolysis.[1]
Strategic Analysis: The Chemoselectivity Matrix
Successful coupling requires navigating three competing factors:
-
Electronic Preference (C5-Br vs. C4-Cl): Palladium(0) inserts into C-Br bonds significantly faster than C-Cl bonds (Bond Dissociation Energy: C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol).[1] This favors the desired C5 coupling.[2]
-
Steric Hindrance (The "Orthogonal" Ethyl Group): The ethyl group at C6 is ortho to the C5-Br site.[1] This steric bulk retards the rate of oxidative addition at C5, potentially allowing the less hindered (though electronically stronger) C4-Cl bond to compete, or leading to catalyst decomposition.
-
Labile C4-Chloride: The C4 position is activated by the adjacent ring nitrogens (N3).[1] In the presence of aqueous bases (standard Suzuki conditions), the C4-Cl is prone to hydrolysis (forming the pyrimidinone) or SNAr with nucleophilic solvents.
Reaction Pathway & Logic[3]
Figure 1: Mechanistic pathway highlighting the competition between the desired C5-oxidative addition and competing C4-side reactions.
Optimized Experimental Protocols
Protocol A: The "Standard" Robust Method
Recommended for non-hindered aryl boronic acids.
Rationale: Uses Pd(PPh3)4 as a reliable, inexpensive catalyst. The solvent system 1,4-Dioxane/Water provides excellent solubility for the lipophilic ethyl-pyrimidine while dissolving the inorganic base.[1]
Reagents:
-
Substrate: 5-Bromo-4-chloro-6-ethylpyrimidine (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.1 – 1.2 equiv)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (0.1 M concentration)[1]
Step-by-Step Procedure:
-
Setup: Charge a reaction vial/flask with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3)4 (5 mol%).
-
Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe. Stir to dissolve.
-
Base Addition: Add degassed 2M Na2CO3 solution (2.0 equiv).
-
Reaction: Heat the mixture to 90 °C for 4–12 hours.
-
Note: Monitor via TLC/LCMS.[1] If C4-hydrolysis (M-Cl + 17 mass shift to M-OH) is observed, stop immediately and switch to Protocol B.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.
Protocol B: The "Anhydrous" High-Fidelity Method
Recommended for sensitive substrates or if C4-hydrolysis is observed.[1]
Rationale: Eliminates water to prevent hydrolysis of the C4-chloride.[1] Uses K3PO4 as a base which is soluble enough in organic/water traces to activate the boronic acid without promoting SNAr. Pd(dppf)Cl2 is used for its higher thermal stability and bite angle, helping overcome the steric bulk of the 6-ethyl group.
Reagents:
-
Base: K3PO4 (anhydrous, tribasic, 3.0 equiv)
-
Solvent: Toluene or DME (anhydrous)
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, combine substrate, boronic acid, K3PO4, and Pd(dppf)Cl2.
-
Solvent: Add anhydrous Toluene.
-
Reaction: Heat to 100 °C for 12–16 hours.
-
Workup: Filter through a Celite pad to remove insoluble salts. Rinse with EtOAc.[1] Concentrate and purify.
Critical Optimization Data
The following table summarizes expected outcomes based on catalyst/solvent combinations for this specific scaffold.
| Parameter | Condition Set 1 (Standard) | Condition Set 2 (Anhydrous) | Condition Set 3 (High Activity) |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | Pd2(dba)3 + SPhos |
| Solvent | Dioxane / H2O (4:[1]1) | Toluene (Anhydrous) | n-Butanol / Toluene |
| Base | Na2CO3 | K3PO4 | K3PO4 |
| Temp | 90 °C | 100 °C | 100 °C |
| C5-Yield | 75-85% | 80-92% | >90% |
| C4-OH (Side) | 5-10% (Risk) | <1% | <2% |
| Use Case | General Screening | Scale-up / Hydrolysis-prone | Sterically hindered boronic acids |
Troubleshooting & Decision Workflow
Use this logic flow to diagnose issues during the reaction.
Figure 2: Troubleshooting logic for optimizing yield and purity.
Expert Tips:
-
Dehalogenation: If you observe reductive dehalogenation (loss of Br without coupling), switch the solvent from Dioxane to Toluene and ensure the reaction is strictly oxygen-free. Dioxane can sometimes act as a hydride source under radical conditions.[1]
-
Order of Addition: Always add the catalyst last or to the solid mixture before solvent to prevent off-cycle Pd-complex formation.[1]
-
Purification: The product (5-aryl-4-chloro-6-ethylpyrimidine) is often UV-active and less polar than the starting material.[1] Flash chromatography using Hexanes:EtOAc (gradient 0-20%) is usually effective.[1]
References
-
Regioselectivity in Pyrimidines: BenchChem. "A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine." (2025).
-
Suzuki Coupling Mechanisms: Organic Chemistry Portal. "Suzuki Coupling."[1][2][3][5][7][8]
-
Steric Effects in Coupling: Sigma-Aldrich.[1] "Product Specification: 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine."
-
One-Pot Protocols: National Institutes of Health (PMC).[1] "One-pot Double Suzuki Couplings of Dichloropyrimidines."
-
High-Throughput Screening Data: MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." (2021).[1][7]
Sources
- 1. echemi.com [echemi.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Regioselective C4-Amination of 5-Bromo-4-chloro-6-ethylpyrimidine
This Application Note is designed for medicinal chemists and process development scientists. It details the optimized protocol for the regioselective amination of 5-Bromo-4-chloro-6-ethylpyrimidine , a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) and other bioactive heterocycles.
Executive Summary
The functionalization of 5-Bromo-4-chloro-6-ethylpyrimidine via Nucleophilic Aromatic Substitution (SNAr) is a pivotal step in drug discovery. This protocol addresses the specific challenge of achieving high regioselectivity at the C4-position while preserving the C5-bromine handle for subsequent palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira). By optimizing solvent polarity and base stoichiometry, this method minimizes common side reactions such as hydrolysis (to the pyrimidinone) and dehalogenation.
Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7][8]
The Substrate[2]
-
Compound: 5-Bromo-4-chloro-6-ethylpyrimidine[1]
-
CAS: 1379326-69-4 (Representative analog class)
-
Structure: A pyrimidine ring substituted with a chlorine at C4, a bromine at C5, and an ethyl group at C6. Position C2 is unsubstituted (H).
Reactivity Profile (SNAr vs. Metal Catalysis)
The reaction proceeds via an SNAr mechanism . The regioselectivity is governed by the electronic activation of the pyrimidine ring:
-
C4-Position (Target): Highly activated due to the adjacent ring nitrogens (para and ortho-like relationships) and the electron-withdrawing inductive effect of the adjacent C5-Bromine. The leaving group (Cl-) is displaced by the amine nucleophile.
-
C5-Position (Protected): The C-Br bond is resistant to SNAr conditions. It remains intact, serving as an orthogonal handle for future cross-coupling.
-
C6-Ethyl Group: Provides weak electron-donating character and steric bulk. While it slightly deactivates the ring compared to a methyl analog, it does not hinder the reaction at C4 under elevated temperatures.
Reaction Pathway Diagram
The following diagram illustrates the reaction logic and the critical intermediate (Meisenheimer Complex).
Caption: Figure 1. SNAr reaction pathway.[2][3][4][5] The amine attacks C4, forming a transient intermediate before expelling chloride. Moisture leads to the hydrolysis impurity.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 5-Bromo-4-chloro-6-ethylpyrimidine | 1.0 | Substrate | Purity >95%; Dry |
| Amine (R-NH2) | 1.1 – 1.2 | Nucleophile | Primary/Secondary amines |
| DIPEA (Hünig's Base) | 2.0 – 3.0 | Acid Scavenger | Anhydrous |
| Solvent (IPA or 1,4-Dioxane) | [0.2 M] | Medium | Anhydrous; IPA for green chem |
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
-
Charge a reaction vessel (round-bottom flask or pressure vial) with 5-Bromo-4-chloro-6-ethylpyrimidine (1.0 equiv).
-
Add anhydrous Isopropanol (IPA) or 1,4-Dioxane to achieve a concentration of 0.2 M.
-
Note: IPA is preferred for green chemistry and ease of workup. Dioxane is required for poorly soluble amines or higher temperature requirements (>90°C).
-
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) via syringe.
-
Add the Amine (1.1 equiv) dropwise. If the amine is a solid, dissolve it in a minimal amount of solvent before addition.
Step 2: Reaction
-
Heat the mixture to 60–80°C under an inert atmosphere (N2 or Ar).
-
Observation: The solution typically turns yellow/orange as the reaction progresses.
-
-
Monitor reaction progress by LC-MS or TLC (System: Hexanes/Ethyl Acetate).
-
Endpoint: Disappearance of starting material (typically 2–6 hours).
-
Target Mass: [M+H]+ = MW(Amine) + 221 (Substrate) - 36.5 (HCl). Look for the characteristic Br isotope pattern (1:1 doublet).
-
Step 3: Workup (Choose Method A or B)
-
Method A: Precipitation (Preferred for solids)
-
Cool the reaction mixture to Room Temperature (RT).
-
Slowly add Water (3x reaction volume) with vigorous stirring.
-
The product often precipitates as a solid. Filter, wash with water/cold IPA (9:1), and dry under vacuum.
-
-
Method B: Extraction (For oils/soluble products)
-
Concentrate the solvent under reduced pressure.[6]
-
Redissolve residue in Ethyl Acetate (EtOAc) .
-
Wash with Water (2x) and Brine (1x).
-
Dry over anhydrous Na2SO4, filter, and concentrate.
-
Step 4: Purification
-
If necessary, purify via Flash Column Chromatography using a gradient of Hexanes/EtOAc (0-50%).
-
Note: The 5-bromo substituent makes the product lipophilic; it typically elutes earlier than non-halogenated byproducts.
Analytical Validation & Quality Control
Expected Analytical Data
-
1H NMR (CDCl3 or DMSO-d6):
-
C2-H: Distinct singlet around δ 8.3 – 8.6 ppm.
-
Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm).
-
Amine Handle: Signals corresponding to the R-group added.
-
-
LC-MS:
-
Confirm presence of Bromine isotope pattern (M and M+2 peaks of equal intensity).
-
Absence of Hydrolysis product (M-Cl+OH).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of Amine | Increase Temp to 90°C; Switch solvent to NMP or DMF. |
| Hydrolysis (Pyrimidinone) | Wet Solvent / Hygroscopic Base | Use anhydrous solvents; Store reagents under N2. |
| Bis-amination | Excess Amine + High Temp | Strictly control stoichiometry (1.1 equiv); Lower temp. |
| Dark Reaction Mixture | Oxidation of Amine | Degas solvents; Ensure inert atmosphere. |
Workflow Visualization
The following diagram outlines the decision-making process for the synthesis and purification.
Caption: Figure 2. Experimental workflow and purification decision tree.
References
-
BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. (Accessed 2025).[6][7] Link
-
Vertex Pharmaceuticals. Triazolopyridine compounds and uses thereof. WO2017221092A1. (Describes synthesis of 5-Bromo-4-chloro-6-ethylpyrimidine intermediate). Link
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link
-
National Institutes of Health (NIH). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. (General pyrimidine substitution protocols). Link
Sources
- 1. CN1058776A - åè¯ - Google Patents [patents.google.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Importance of 5-Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2][3] The strategic functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery and development. Among the various substituted pyrimidines, 5-bromopyrimidine serves as a versatile and highly valuable intermediate. The carbon-bromine bond at the 5-position provides a reactive handle for the introduction of a wide array of molecular fragments through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrimidine core, enabling the fine-tuning of a compound's pharmacological properties.
These reactions are renowned for their mild conditions and broad functional group tolerance, making them indispensable tools in modern organic synthesis.[4][5] This guide provides an in-depth overview of the core principles, practical considerations, and detailed protocols for the most common palladium-catalyzed cross-coupling reactions of 5-bromopyrimidine intermediates, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their diverse applications, generally proceed through a common catalytic cycle.[5][6] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromopyrimidine, breaking the C-Br bond and forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation (for Suzuki, Sonogashira, Stille) or Olefin Insertion (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot graph "Palladium_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(5-Bromopyrimidine)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Pyrimidine-Pd(II)-Br" [label="Pyrimidine-Pd(II)-Br Complex"]; "Transmetalation_etc" [label="Transmetalation / Insertion / Coordination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Pyrimidine-Pd(II)-R" [label="Pyrimidine-Pd(II)-R Complex"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="5-Substituted Pyrimidine", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L_n" -> "Oxidative_Addition" [label=""]; "Oxidative_Addition" -> "Pyrimidine-Pd(II)-Br" [label=""]; "Pyrimidine-Pd(II)-Br" -> "Transmetalation_etc" [label="[Coupling Partner]"]; "Transmetalation_etc" -> "Pyrimidine-Pd(II)-R" [label=""]; "Pyrimidine-Pd(II)-R" -> "Reductive_Elimination" [label=""]; "Reductive_Elimination" -> "Product" [label=""]; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration"]; } caption: Generalized Palladium Catalytic Cycle.
Key Reaction Parameters: A Guide to Rational Optimization
The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection and optimization of several key parameters.
| Parameter | Key Considerations | Typical Starting Points for 5-Bromopyrimidine |
| Palladium Source (Precatalyst) | Pd(0) sources [e.g., Pd(PPh₃)₄] are ready to enter the catalytic cycle. Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require in situ reduction. | Pd(PPh₃)₄ (5 mol%), Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-2 mol%) |
| Ligand | Ligands stabilize the palladium catalyst, influence its reactivity, and can be crucial for challenging couplings. Bulky, electron-rich phosphine ligands are often employed.[7][8] | PPh₃, P(t-Bu)₃, Biaryl phosphines (e.g., SPhos, XPhos for Buchwald-Hartwig) |
| Base | The base plays multiple roles, including activating the coupling partner (e.g., in Suzuki coupling) and neutralizing the acid generated during the reaction. | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu (for Buchwald-Hartwig) |
| Solvent | The solvent must dissolve the reactants and be compatible with the reaction conditions. Anhydrous and degassed solvents are often necessary to prevent catalyst deactivation. | 1,4-Dioxane, Toluene, DMF, THF, often with water as a co-solvent for Suzuki couplings. |
| Temperature | Reaction rates are temperature-dependent. Higher temperatures may be required for less reactive substrates but can also lead to side reactions like debromination.[9] | Room temperature to 110 °C |
| Atmosphere | Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Reactions are typically run under an inert atmosphere (e.g., Argon or Nitrogen). | Inert (Argon or Nitrogen) |
Protocols for Key Cross-Coupling Reactions
The following protocols provide a starting point for the cross-coupling of 5-bromopyrimidine with various partners. Note: These are generalized procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids/Esters
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups.[4]
General Protocol:
-
Preparation: To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the aryl or vinyl boronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).[10]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[10]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[10]
-
Reaction: Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
dot graph "Suzuki_Miyaura_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "cluster_Preparation" { label = "Preparation"; style=filled; color="#F1F3F4"; "Reagents" [label="Combine:\n- 5-Bromopyrimidine\n- Boronic Acid\n- Base (K₃PO₄)"]; "Catalyst" [label="Add Pd(PPh₃)₄"]; }
subgraph "cluster_Reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Inert" [label="Evacuate/Backfill\nwith Argon"]; "Solvent" [label="Add Degassed\nDioxane/Water"]; "Heat" [label="Heat to 90°C\nMonitor Progress"]; }
subgraph "cluster_Purification" { label = "Workup & Purification"; style=filled; color="#F1F3F4"; "Workup" [label="Cool, Dilute,\nWash"]; "Purify" [label="Dry, Concentrate,\nColumn Chromatography"]; }
"Reagents" -> "Catalyst" -> "Inert" -> "Solvent" -> "Heat" -> "Workup" -> "Purify"; } caption: Suzuki-Miyaura Coupling Workflow.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction couples 5-bromopyrimidine with an alkene to form a new C-C bond, typically yielding a substituted pyrimidine with an extended conjugated system.[6]
General Protocol:
-
Preparation: In a suitable reaction flask, combine 5-bromopyrimidine (1.0 equiv.), the alkene (1.5 equiv.), a palladium source like Pd(OAc)₂ (5 mol%), a ligand such as PPh₃ (10 mol%), and a base like Na₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent Addition: Add an anhydrous, degassed solvent such as acetonitrile or DMF.
-
Reaction: Heat the mixture, typically to 80-100 °C, and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Cool the reaction mixture, filter off any solids, and dilute the filtrate with an organic solvent. Wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a powerful method for forming a C-C bond between 5-bromopyrimidine and a terminal alkyne, providing access to valuable 5-alkynylpyrimidine derivatives.[1] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[1][5]
General Protocol (with Copper Co-catalyst):
-
Preparation: To a dry Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).[1]
-
Solvent and Reagent Addition: Add an anhydrous solvent like THF, followed by a base such as triethylamine (Et₃N, 2.0-3.0 equiv.), and finally the terminal alkyne (1.1-1.5 equiv.).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.
dot graph "Sonogashira_Catalytic_Cycles" { node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#EA4335"];
subgraph "cluster_Pd" { label="Palladium Cycle"; fillcolor="#F1F3F4"; "Pd0" [label="Pd(0)"]; "OxAdd" [label="Oxidative\nAddition"]; "PdII" [label="Pyrimidine-Pd(II)-Br"]; "Transmetal" [label="Transmetalation"]; "PdII_Alkynyl" [label="Pyrimidine-Pd(II)-Alkynyl"]; "RedElim" [label="Reductive\nElimination"];
}
subgraph "cluster_Cu" { label="Copper Cycle"; fillcolor="#F1F3F4"; "CuI" [label="Cu(I)"]; "Alkyne_Coord" [label="Alkyne\nCoordination"]; "Cu_Acetylide" [label="Copper(I) Acetylide"];
}
"Cu_Acetylide" -> "Transmetal" [label="Transfers Alkynyl Group"]; "Transmetal" -> "CuI" [label="Regenerates Cu(I)"]; "RedElim" -> "Product" [label="Forms", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: Interconnected Catalytic Cycles in Sonogashira Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a robust method for forming C-N bonds, allowing for the synthesis of 5-aminopyrimidines.[10] This reaction typically requires specialized bulky, electron-rich phosphine ligands.[5][8]
General Protocol:
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP or a biaryl phosphine like Xantphos, 3 mol%), and a strong, non-nucleophilic base such as NaOtBu (1.4 equiv.).[10]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[10]
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., toluene). Then, add 5-bromopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[10]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. Monitor the reaction's progress.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling utilizes organostannane (organotin) reagents to form C-C bonds. While effective, the toxicity of tin compounds is a significant drawback.[11]
General Protocol:
-
Preparation: In a Schlenk flask, combine 5-bromopyrimidine (1.0 equiv.), the organostannane reagent (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent Addition: Add an anhydrous, degassed solvent like THF or toluene.
-
Reaction: Heat the reaction mixture, typically to 80-110 °C, and stir until the starting material is consumed.
-
Workup: Cool the mixture and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through celite.
-
Purification: Extract the filtrate with an organic solvent, wash, dry, and concentrate. Purify the crude product via column chromatography.
Troubleshooting and Final Considerations
-
Debromination: A common side reaction where the bromine atom is replaced by hydrogen. This can sometimes be minimized by using milder bases, lower reaction temperatures, or different ligand systems.[9]
-
Homocoupling: The self-coupling of the coupling partners. This can often be suppressed by careful control of reaction conditions and the use of appropriate ligands.
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under an inert atmosphere to prevent catalyst deactivation.[10]
By understanding the fundamental principles and having access to robust starting protocols, researchers can effectively leverage palladium-catalyzed cross-coupling reactions to synthesize a diverse array of novel 5-substituted pyrimidine derivatives for applications in drug discovery and beyond.
References
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. [Online PDF].
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Correa, A., Carril, M., Bolm, C. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. [Online PDF].
-
Surry, D. S., Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition. Available at: [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nobelprize.org [nobelprize.org]
- 5. jmcct.com [jmcct.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stille Coupling [organic-chemistry.org]
Strategic Functionalization of the C6-Ethyl Group in Pyrimidine Synthesis
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Mechanistic Rationale
The pyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the core pharmacophore in oncology (e.g., Fluorouracil), antiviral therapies, and kinase inhibitors. While C2, C4, and C5 functionalizations are well-documented, the C6-alkyl group —specifically the C6-ethyl moiety—offers a unique "benzylic-like" handle for late-stage diversification.
This guide focuses on transforming the inert C6-ethyl group into a reactive center. The reactivity is driven by the electron-deficient nature of the pyrimidine ring (a
Key Applications
-
SAR Expansion: Converting a lipophilic ethyl group into polar functionalities (alcohols, ketones) to alter metabolic stability and solubility.
-
Fragment Coupling: Using the C6-ethyl anion as a nucleophile to attach complex side chains.
-
Bioisostere Synthesis: Transformation of the ethyl group into vinyl or acetyl motifs.
Methodology 1: Lateral Lithiation (C-H Activation)
Principle: The most precise method for functionalizing the C6-ethyl group is deprotonation using a non-nucleophilic strong base (LDA or LiTMP). This generates a resonance-stabilized carbanion that can react with diverse electrophiles.
Crucial Consideration: Unlike a C6-methyl group, a C6-ethyl group forms a secondary carbanion . This species is more sterically hindered and slightly less stable than a primary carbanion. Temperature control is critical to prevent polymerization or ring opening.
Protocol A: C6-Ethyl Lateral Lithiation & Electrophile Trapping
Reagents:
-
Substrate: 6-Ethyl-2,4-dimethoxypyrimidine (Model substrate; protecting groups on N/O are essential to prevent competitive deprotonation).
-
Base: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
-
Solvent: Anhydrous THF (stabilizer-free).
-
Electrophile: Benzaldehyde (Model electrophile).
Step-by-Step Procedure:
-
Base Preparation (In situ):
-
Flame-dry a 50 mL Schlenk flask under Argon.
-
Add anhydrous THF (10 mL) and diisopropylamine (1.1 equiv).
-
Cool to -78 °C (dry ice/acetone bath).
-
Dropwise add
-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 min at -78 °C to form LDA.
-
-
Substrate Addition (The "Lateral" Step):
-
Dissolve the 6-ethylpyrimidine substrate (1.0 mmol) in THF (2 mL).
-
Add this solution dropwise to the LDA mixture at -78 °C over 10 minutes.
-
Observation: The solution typically turns deep red or orange, indicating the formation of the lateral carbanion.
-
Stir: Maintain at -78 °C for 45–60 minutes. Do not warm, as the secondary anion may undergo isomerization or degradation.
-
-
Electrophile Trapping:
-
Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in minimal THF dropwise.
-
Stir at -78 °C for 1 hour.
-
Allow the reaction to warm slowly to -20 °C over 2 hours. Note: Complete warming to RT is often unnecessary and can lead to side reactions.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(5 mL) at -20 °C. -
Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purify via flash column chromatography (Hexanes/EtOAc).
-
Expected Outcome: Formation of the secondary alcohol (1-phenyl-1-(pyrimidin-6-yl)propan-1-ol) as a mixture of diastereomers.
Methodology 2: Oxidative Functionalization ( )
Principle: Selenium dioxide (
Protocol B: Riley Oxidation to C6-Acetyl Pyrimidine
Reagents:
-
Substrate: 6-Ethylpyrimidine derivative.
-
Oxidant: Selenium Dioxide (
, 1.5 equiv). -
Solvent: 1,4-Dioxane (wet) or Acetic Acid.
Step-by-Step Procedure:
-
Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 mmol) in 1,4-dioxane (5 mL).
-
Add water (2% v/v) to facilitate the reaction (accelerates
dissolution).
-
-
Oxidation:
-
Add solid
(1.5 mmol) in one portion. -
Heat the mixture to reflux (101 °C) .
-
Monitor by TLC. The reaction typically requires 4–12 hours.
-
Mechanistic Note: The reaction proceeds via an ene-type reaction followed by [2,3]-sigmatropic rearrangement and dehydration.
-
-
Workup (Caution: Selenium is toxic):
-
Filter the hot mixture through a pad of Celite to remove precipitated black selenium metal.
-
Concentrate the filtrate.
-
Redissolve in EtOAc and wash with saturated
(to remove selenious acid traces). -
Purify via chromatography.[1]
-
Expected Outcome: Conversion of the C6-Ethyl group (
Data Summary & Troubleshooting
Comparative Efficiency of Methods
| Method | Target Product | Key Reagent | Temp | Yield (Typical) | Selectivity Notes |
| Lateral Lithiation | Sec-Alcohol / Alkyl | LDA / Electrophile | -78 °C | 65–85% | High. Requires N-protection. Sensitive to moisture. |
| Ketone (Acetyl) | 100 °C | 50–70% | Moderate. Can over-oxidize to glyoxal derivatives. | ||
| Radical Bromination | NBS / AIBN | 80 °C | 40–60% | Low. Competitive ring bromination possible. |
Troubleshooting Guide (Expertise)
-
Problem: Low yield in Lithiation.
-
Cause: Incomplete deprotonation or anion decomposition.
-
Solution: Ensure temperature stays below -70 °C. Use LiTMP instead of LDA; the increased steric bulk of LiTMP prevents nucleophilic attack on the pyrimidine ring (C4/C2 positions) which can occur with LDA.
-
-
Problem: "Tarry" products in Oxidation.
-
Cause: Over-oxidation or polymerization of selenium byproducts.
-
Solution: Stop the reaction at ~80% conversion. Use Pyridine as a co-solvent to buffer the acidity of selenious acid.
-
Visualizations
Diagram 1: Reaction Pathways for C6-Ethyl Functionalization
Caption: Divergent synthetic pathways for transforming the C6-ethyl group via anionic (lithiation) or oxidative mechanisms.
Diagram 2: Lateral Lithiation Workflow & Decision Tree
Caption: Decision matrix for optimizing the lateral lithiation protocol based on substrate sensitivity.
References
-
Plé, N., Turck, A., et al. (1997). Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines. Journal of Organic Chemistry. Link
-
Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations.[2] Organic Reactions.[1][3][4][5][6][7][8][9][10] (Foundational text on lateral lithiation).
- Dondoni, A., & Scherrmann, M. C. (2010). Thiazole-mediated synthetic methodology.
-
Sakamoto, T., et al. (1980). Site-selective oxidation of methylpyrimidines. Chemical & Pharmaceutical Bulletin. (Reference for SeO2 oxidation of pyrimidine alkyl groups). Link
-
Jana, S., et al. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines.[11] ResearchGate.[10][12] Link
-
Organic Chemistry Portal. Synthesis of Pyrimidines and Functionalization.Link
Sources
- 1. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. growingscience.com [growingscience.com]
- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Synthesis Methods Utilizing 5-Bromo-4-chloro-6-ethylpyrimidine
Introduction: The Strategic Value of 5-Bromo-4-chloro-6-ethylpyrimidine in Drug Discovery
5-Bromo-4-chloro-6-ethylpyrimidine stands as a pivotal building block for medicinal chemists and drug development professionals. Its di-halogenated structure offers two distinct reaction sites, enabling sequential and regioselective functionalization. The pyrimidine core is a privileged scaffold, frequently found in therapeutic agents, particularly kinase inhibitors used in oncology.[1][2] The strategic placement of a bromine atom at the C5 position and a chlorine atom at the C4 position allows for a programmed introduction of diverse molecular fragments. The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl) forms the basis of this selectivity, making the C5-bromo position the primary site for such transformations.[1]
Reactivity Profile and Strategic Considerations
The synthetic utility of 5-Bromo-4-chloro-6-ethylpyrimidine is rooted in the differential reactivity of its two carbon-halogen bonds.
-
C5-Bromo Bond: This position is highly susceptible to oxidative addition by palladium(0) catalysts. Consequently, it is the preferred site for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][7][8]
-
C4-Chloro Bond: While less reactive than the C-Br bond in cross-coupling reactions, the C4-chloro position is activated towards nucleophilic aromatic substitution (SNAr). It is also amenable to cross-coupling, particularly C-N bond formation via Buchwald-Hartwig amination, often requiring more forcing conditions or specialized catalyst systems.[9][10]
This reactivity differential is the cornerstone of the one-pot protocols detailed below, allowing for a Suzuki or Sonogashira reaction at C5, followed by a Buchwald-Hartwig amination at C4 in a sequential, uninterrupted process.
Protocol 1: One-Pot Sequential Suzuki Coupling and Buchwald-Hartwig Amination
This protocol describes the synthesis of 4-amino-5-aryl-6-ethylpyrimidines through a sequential, one-pot procedure. The first step involves a selective Suzuki-Miyaura cross-coupling at the C5-bromo position, followed by a Buchwald-Hartwig C-N coupling at the C4-chloro position.
Principle of the Reaction
The process begins with a palladium-catalyzed Suzuki coupling of 5-Bromo-4-chloro-6-ethylpyrimidine with an arylboronic acid.[1][11] This reaction proceeds selectively at the more reactive C-Br bond. Upon completion, the amine, a suitable palladium catalyst/ligand for amination, and a strong base are added directly to the same reaction vessel to facilitate the Buchwald-Hartwig amination at the C4-Cl position.[10][12]
Reaction Workflow Diagram
Caption: One-pot Suzuki/Buchwald-Hartwig workflow.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Supplier Notes |
| 5-Bromo-4-chloro-6-ethylpyrimidine | 880407-35-6 | Starting material |
| Arylboronic Acid | Varies | Substrate for Suzuki coupling (1.1 equiv) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Catalyst for Suzuki coupling (0.03 equiv) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Base for Suzuki coupling (2.0 equiv) |
| 1,4-Dioxane | 123-91-1 | Solvent (degassed) |
| Water | 7732-18-5 | Co-solvent (degassed) |
| Primary/Secondary Amine | Varies | Nucleophile for Amination (1.2 equiv) |
| XPhos Pd G3 | 1445085-87-9 | Catalyst for Amination (0.04 equiv) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Base for Amination (1.5 equiv) |
| Argon or Nitrogen | - | Inert gas |
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4-chloro-6-ethylpyrimidine (1.0 equiv), the desired arylboronic acid (1.1 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and sodium carbonate (2.0 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio by volume. The final concentration should be approximately 0.1 M with respect to the starting pyrimidine.
-
Suzuki Coupling Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Reaction Monitoring (Optional): Monitor the consumption of the starting material by TLC or LC-MS to confirm the completion of the first step.
-
Preparation for Amination: Cool the reaction mixture to room temperature. Do not perform a work-up.
-
Reagent Addition for Amination: To the same flask, add the amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), and the Buchwald-Hartwig catalyst (e.g., XPhos Pd G3, 0.04 equiv).
-
Causality Note: A stronger, non-nucleophilic base like NaOtBu is required for the Buchwald-Hartwig amination to deprotonate the amine. Modern palladacycle pre-catalysts like XPhos Pd G3 are highly active for C-Cl amination, ensuring efficient reaction at the second site.[13]
-
-
Buchwald-Hartwig Amination Reaction: Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Sequential Sonogashira Coupling and Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the synthesis of 4-alkoxy/thioalkoxy-5-alkynyl-6-ethylpyrimidines. It leverages an initial Sonogashira coupling at the C5-bromo position, followed by a base-mediated SNAr with an alcohol or thiol at the C4-chloro position.
Principle of the Reaction
The Sonogashira reaction couples a terminal alkyne with the C5-bromo position using a palladium catalyst and a copper(I) co-catalyst.[14][15] Upon completion, a strong base is added along with an alcohol or thiol. The base deprotonates the nucleophile, which then displaces the chloride at the C4 position via an SNAr mechanism. This one-pot sequence avoids the need for a second metal-catalyzed coupling.
Reaction Workflow Diagram
Caption: One-pot Sonogashira/SNAr workflow.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Supplier Notes |
| 5-Bromo-4-chloro-6-ethylpyrimidine | 880407-35-6 | Starting material |
| Terminal Alkyne | Varies | Substrate for Sonogashira coupling (1.2 equiv) |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | Catalyst for Sonogashira coupling (0.03 equiv) |
| Copper(I) Iodide (CuI) | 7681-65-4 | Co-catalyst for Sonogashira coupling (0.05 equiv) |
| Triethylamine (Et₃N) | 121-44-8 | Base and solvent (degassed) |
| Tetrahydrofuran (THF) | 109-99-9 | Co-solvent (anhydrous, degassed) |
| Alcohol or Thiol | Varies | Nucleophile for SNAr (1.5 equiv) |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | Base for SNAr (1.6 equiv) |
| Argon or Nitrogen | - | Inert gas |
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-4-chloro-6-ethylpyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and degassed triethylamine (2:1 v/v). Add the terminal alkyne (1.2 equiv) dropwise while stirring.
-
Sonogashira Coupling Reaction: Stir the reaction at room temperature for 8-16 hours. Gentle heating (e.g., to 50 °C) may be required for less reactive alkynes.
-
Reaction Monitoring (Optional): Monitor the reaction by TLC or LC-MS to confirm the formation of the 4-chloro-5-alkynyl intermediate.
-
Preparation for SNAr: Cool the mixture to 0 °C in an ice bath.
-
Nucleophile Addition: In a separate flask, dissolve the alcohol or thiol (1.5 equiv) in anhydrous THF. Carefully add sodium hydride (1.6 equiv) portion-wise at 0 °C and stir for 20 minutes to form the corresponding alkoxide or thiolate.
-
SNAr Reaction: Transfer the freshly prepared nucleophile solution to the reaction flask containing the pyrimidine intermediate via cannula. Allow the reaction to warm to room temperature and stir for 4-12 hours. Heating to 60-80 °C may be necessary for complete conversion.
-
Causality Note: A strong base like NaH is required to fully deprotonate the alcohol or thiol, generating a potent nucleophile necessary for the SNAr reaction at the electron-deficient C4 position.
-
-
Work-up and Purification: Carefully quench the reaction at 0 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography.
Summary and Outlook
The protocols described herein provide a robust framework for the efficient, one-pot synthesis of highly functionalized pyrimidine derivatives starting from 5-Bromo-4-chloro-6-ethylpyrimidine. By strategically exploiting the inherent reactivity differences between the C5-bromo and C4-chloro positions, these methods enable the rapid construction of molecular complexity from a single, versatile starting material. Researchers can adapt these methodologies by varying the coupling partners (boronic acids, alkynes, amines, alcohols) to generate large libraries of novel compounds for screening in drug discovery programs.
References
- An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media | Request PDF. (n.d.).
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Revista de la Sociedad Química de México.
- One-pot synthesis of pyrimidines under solvent-free conditions. (2014). Comptes Rendus Chimie.
- Multi-component one-pot tandem reaction for synthesis of pyrimidine-sulfonate derivatives. (2024). Chinese Chemical Letters.
- Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (1969). Journal of the Chemical Society C: Organic.
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. (2025). BenchChem.
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Echemi.
- Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF. (2025).
- One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. (2019).
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). BenchChem.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (2024).
- One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Deriv
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Cas 78070-35-6,1,4-diethoxy-1,4-cyclohexadiene. (n.d.). LookChem.
- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.).
- One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the sonogashira coupling reaction. (2002). Organic Letters.
- 5-Bromo-4-chloro-6-cyclopropylpyrimidine. (n.d.). PubChem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.
- One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Clean and fast cross-coupling of aryl halides in one-pot. (2014). Beilstein Journal of Organic Chemistry.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
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- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
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- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
Reagents for Selective Displacement of Chlorine in 5-Bromo-4-Chloro-Pyrimidines: A Technical Guide to Regioselective Synthesis
An Application Guide for Medicinal and Process Chemistry
For researchers, medicinal chemists, and drug development professionals, 5-bromo-4-chloro-pyrimidine stands as a pivotal building block. Its unique electronic and steric properties allow for sequential, regioselective functionalization, making it an invaluable scaffold in the synthesis of complex molecules, particularly kinase inhibitors and other therapeutic agents[1][2][3]. The differential reactivity of the two halogen atoms—the chlorine at the C4 position and the bromine at the C5 position—is the cornerstone of its synthetic utility. This guide provides an in-depth exploration of the reagents and protocols for the selective displacement of the C4-chloro substituent via Nucleophilic Aromatic Substitution (SNAr), leaving the C5-bromo atom intact for subsequent transformations like cross-coupling reactions[4].
The Principle of Selectivity: Why C4-Chloro Reacts First
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack[5]. In 5-bromo-4-chloro-pyrimidine, both the C4 and C2 positions are activated towards SNAr. However, nucleophilic substitution reactions overwhelmingly favor the C4 position[2][6][7].
This pronounced regioselectivity is governed by several factors:
-
Electronic Activation : The two ring nitrogens exert a strong electron-withdrawing effect, significantly lowering the electron density at the ortho (C2/C6) and para (C4) positions. This renders the C4-carbon highly electrophilic.
-
Intermediate Stability : The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex[8][9]. When a nucleophile attacks the C4 position, the negative charge in the resulting intermediate can be effectively delocalized onto the adjacent ring nitrogen, a highly stabilizing resonance form. Attack at the C5 position does not allow for such stabilization, making this pathway energetically unfavorable.
-
Leaving Group Ability : While the C-Br bond is weaker than the C-Cl bond, the rate-determining step in this SNAr reaction is typically the initial nucleophilic attack, which breaks the ring's aromaticity[5]. The electronic activation at C4 is the dominant factor, making the C4-chloro the more labile group in this specific context. The C5-bromo is not sufficiently activated for SNAr and is typically targeted using orthogonal chemistry, such as palladium-catalyzed cross-coupling.
The following diagram illustrates the general mechanism for the selective SNAr at the C4 position.
Caption: General SNAr mechanism at the C4 position of 5-bromo-4-chloro-pyrimidine.
Amination Reactions: Accessing Key Pharmacophores
The introduction of nitrogen-based nucleophiles is one of the most common and synthetically valuable transformations of 5-bromo-4-chloro-pyrimidine. The resulting 4-amino-5-bromo-pyrimidine core is a key feature in numerous kinase inhibitors[1][3].
-
Nucleophiles : Ammonia, primary amines (aliphatic and aromatic), and secondary amines. The nucleophilicity of the amine is a key factor; electron-rich anilines react more readily than electron-deficient ones[8].
-
Bases : A non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ is often required to quench the HCl generated during the reaction. For less reactive amines, stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) may be employed[6].
-
Solvents : A range of solvents can be used, including alcohols (isopropanol, ethanol), ethers (THF, 1,4-dioxane), and polar aprotic solvents (DMF, DMSO). In some cases, water under acidic catalysis has been shown to be an effective and green solvent choice[8][10].
-
Temperature : Reactions often require heating (from 80 °C to reflux) to proceed at a reasonable rate, although microwave irradiation can significantly shorten reaction times[8].
This protocol describes a general method for the reaction of 5-bromo-4-chloro-pyrimidine with a primary or secondary amine.
Materials:
-
5-bromo-4-chloro-pyrimidine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Isopropanol, Acetonitrile, or THF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-bromo-4-chloro-pyrimidine (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (approx. 0.1 - 0.5 M concentration).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution via syringe.
-
Add the base (TEA or DIPEA, 1.5 - 2.0 eq).
-
Heat the reaction mixture to 80 °C or reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-5-bromo-pyrimidine derivative.
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Alkoxylation and Thiolation Reactions
Displacement of the C4-chloro with oxygen or sulfur nucleophiles provides access to another important class of pyrimidine derivatives.
-
Oxygen Nucleophiles : Sodium or potassium alkoxides (e.g., NaOMe, NaOEt, KOtBu) are commonly used. Water can also act as a nucleophile, especially at high temperatures or under acidic conditions, leading to the formation of the 4-hydroxypyrimidine side product[8].
-
Sulfur Nucleophiles : Thiols and thiophenols readily displace the C4-chloro, often under basic conditions (e.g., with NaH, K₂CO₃) to first generate the more nucleophilic thiolate anion[2].
-
Solvents : Anhydrous polar solvents such as THF, DMF, or the corresponding alcohol (for alkoxylation) are typically employed.
-
Temperature : Reactions with alkoxides can often be performed at or below room temperature, while reactions with less reactive thiols may require heating.
Materials:
-
5-bromo-4-chloro-pyrimidine (1.0 eq)
-
Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous Methanol or Ethanol
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-bromo-4-chloro-pyrimidine (1.0 eq) in the corresponding anhydrous alcohol (Methanol for NaOMe, Ethanol for NaOEt).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium alkoxide (1.1 eq) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product via column chromatography on silica gel to yield the 4-alkoxy-5-bromo-pyrimidine.
Summary of Reagents and Conditions
The table below summarizes typical conditions for the selective displacement of chlorine in 5-bromo-4-chloro-pyrimidines. Note that optimal conditions are highly dependent on the specific nucleophile used.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Typical Yield |
| Amines | Aniline | TEA / DIPEA | Isopropanol | 80 °C - Reflux | Good - Excellent |
| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | Good - Excellent | |
| Ammonia | (Excess) | Ethanol | Reflux | Moderate - Good[1] | |
| Cyclopentylamine | DIPEA | n-Butanol | 90 °C - 100 °C | Good | |
| Alcohols | Sodium Methoxide | N/A | Methanol | 0 °C to RT | Excellent |
| Sodium Ethoxide | N/A | Ethanol | 0 °C to RT | Excellent | |
| Thiols | Thiophenol | K₂CO₃ / NaH | DMF / THF | RT to 60 °C | Good - Excellent[2] |
| Ethanethiol | NaH | THF | 0 °C to RT | Good |
Experimental Workflow and Troubleshooting
A successful synthesis relies on a systematic workflow from setup to analysis.
Caption: A typical experimental workflow for SNAr reactions on 5-bromo-4-chloro-pyrimidine.
-
Low or No Reactivity :
-
Cause : Insufficient activation, weak nucleophile, or steric hindrance[8].
-
Solution : Increase the reaction temperature or switch to microwave heating. For weak nucleophiles, consider using a stronger base to generate a more potent anionic nucleophile (e.g., using NaH with a thiol). Ensure reagents and solvents are anhydrous, as water can consume reagents.
-
-
Formation of 4-Hydroxypyrimidine Side Product :
-
Cause : Presence of water in the reaction mixture, which acts as a competing nucleophile, especially at high temperatures[8].
-
Solution : Use thoroughly dried glassware, anhydrous solvents, and an inert atmosphere. If water is unavoidable (e.g., as a solvent), minimize reaction time and temperature where possible.
-
-
Difficult Purification :
-
Cause : Similar polarity of the product and unreacted starting material or byproducts.
-
Solution : Optimize the reaction to go to full conversion. Explore different solvent systems for column chromatography or consider recrystallization from a suitable solvent system to improve purity.
-
References
- How is 4-Amino-5-bromo-2-chloropyrimidine synthesized and what are its properties? - FAQ. (2023, April 10). BenchChem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Application Notes and Protocols for 5-Bromo-2-chloro-4-methoxypyrimidine in Agrochemical Research. BenchChem.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS.
- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016, August 25). PubMed.
- Why does nucleophilic aromatic substitution occur
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2024, March 12). ACS Omega.
- Nucleophilic aromatic substitution - Wikipedia. Wikipedia.
Sources
- 1. Page loading... [guidechem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Buchwald-Hartwig amination protocols for ethyl-substituted pyrimidines
Application Note: Buchwald-Hartwig Amination Protocols for Ethyl-Substituted Pyrimidines
Executive Summary & Scope
Ethyl-substituted pyrimidines are privileged heterocyclic scaffolds frequently utilized in the design of kinase inhibitors, antifolates, and G-protein coupled receptor (GPCR) antagonists[1][2]. Historically, appending amines to the pyrimidine core relied on classical Nucleophilic Aromatic Substitution (
The advent of the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction has revolutionized this space, allowing for the mild, high-yielding amination of sterically hindered ethylpyrimidines. This application note provides a comprehensive, self-validating guide to selecting the appropriate catalytic system, understanding the mechanistic causality behind ligand selection, and executing robust experimental protocols for ethylpyrimidine aminations.
Mechanistic Causality: Ligand Selection and Rate-Limiting Steps
The primary challenge in coupling ethyl-substituted pyrimidines (e.g., 2-chloro-4-ethylpyrimidine or 5-bromo-4-ethylpyrimidine) is managing the localized steric bulk introduced by the ethyl group, which can impede the catalytic cycle. The Buchwald group demonstrated that two dialkylbiaryl phosphine ligands—BrettPhos and RuPhos —provide the widest substrate scope for these transformations[4].
The causality behind choosing between these two ligands dictates the success of the reaction:
-
BrettPhos (For Primary Amines): Primary amines are prone to binding twice to the palladium center, forming a stable, inactive bis-amine complex that halts the catalytic cycle. BrettPhos is architecturally designed with extreme steric bulk to prevent this second binding event[4]. Density Functional Theory (DFT) calculations reveal that for the Pd-BrettPhos system, the rate-limiting step is oxidative addition [5].
-
RuPhos (For Secondary Amines): Secondary amines possess greater steric hindrance, making their initial binding to the Pd(II) complex difficult. RuPhos provides a slightly more open coordination sphere than BrettPhos. Because of the combined steric crowding of the secondary amine and the ethylpyrimidine substrate, the rate-limiting step for the Pd-RuPhos system shifts to reductive elimination [5].
Catalytic cycle of the Buchwald-Hartwig amination highlighting ligand-dependent rate-limiting steps.
Quantitative Data: Catalyst Performance Matrix
The following table summarizes validated reaction conditions for the amination of various ethyl-substituted pyrimidines, illustrating the relationship between the nucleophile class, ligand choice, and resulting yield.
| Pyrimidine Substrate | Amine Nucleophile | Catalyst / Ligand System | Base / Solvent | Temp / Time | Yield (%) | Ref |
| 2-Chloro-4-ethylpyrimidine | 4-Ethylaniline (1°) | 110 °C / 12 h | >85% | [6] | ||
| 5-Bromo-4-ethylpyrimidine | Morpholine (2°) | 100 °C / 14 h | 78% | [4] | ||
| 4-Amino-6-ethylpyrimidine | Aryl Bromide | 100 °C / 18 h | 72% | [7] | ||
| 6-Bromo-pyrido[2,3-d]pyrimidine | p-Anisidine (1°) | 100 °C / 16 h | 81% | [1] |
Detailed Experimental Protocol
Target Reaction: Amination of 2-Chloro-4-ethylpyrimidine with a Primary Amine.
This protocol is engineered as a self-validating system. Every step is designed to preemptively mitigate common failure modes (e.g., catalyst oxidation, stalled reductive elimination)[8].
Materials Required:
-
Electrophile: 2-Chloro-4-ethylpyrimidine (1.0 equiv, 1.0 mmol)
-
Nucleophile: Primary Amine (e.g., 4-ethylaniline) (1.2 equiv, 1.2 mmol)
-
Precatalyst:
(2.0 mol%) -
Ligand: BrettPhos (4.0 mol%)
-
Base: Sodium tert-butoxide (
) (1.4 equiv, 1.4 mmol) -
Solvent: Anhydrous, degassed Toluene (5.0 mL)
Step-by-Step Methodology:
-
Glovebox Preparation (Critical Causality): Palladium(0) intermediates and electron-rich phosphine ligands are highly susceptible to oxidation. Working inside an inert atmosphere (nitrogen or argon glovebox) prevents the oxidation of BrettPhos to BrettPhos-oxide, which would otherwise permanently deactivate the catalyst.
-
Reagent Loading: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add
(18.3 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and (134.5 mg, 1.4 mmol). -
Substrate Addition: Add 2-chloro-4-ethylpyrimidine (142.6 mg, 1.0 mmol) and the primary amine (1.2 mmol). If the substrates are liquids, add them via a microsyringe after the solvent.
-
Solvent Introduction: Add 5.0 mL of anhydrous, thoroughly degassed toluene. Causality note: Toluene is utilized because its non-polar nature forces the precipitation of the NaCl byproduct, driving the reaction equilibrium forward via Le Chatelier's principle.
-
Thermal Cycling: Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours[6].
-
In-Process Control (IPC) & Self-Validation: At 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
-
Validation Metric: You must observe the disappearance of the 2-chloro-4-ethylpyrimidine mass (
143.0) and the appearance of the desired product mass. If starting material remains but the amine is consumed, homocoupling of the amine has occurred (indicating oxygen contamination).
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated ethylpyrimidine.
Sequential experimental workflow for the Buchwald-Hartwig amination of ethylpyrimidines.
Troubleshooting & Process Optimization
To maintain a self-validating system, researchers must be able to interpret failed IPCs and adjust the chemistry logically:
-
Failure Mode A: Dehalogenation of the Pyrimidine (Formation of un-substituted ethylpyrimidine).
-
Causality:
-hydride elimination is occurring. Either the aliphatic amine or the solvent is acting as a hydride source, reducing the Pd(II)-aryl complex before amine binding can occur. -
Solution: Switch to a more sterically demanding ligand (e.g.,
-BuBrettPhos) to accelerate reductive elimination, or lower the reaction temperature to 80 °C.
-
-
Failure Mode B: Complete Recovery of Starting Materials.
-
Causality: Failed oxidative addition. This is almost exclusively caused by catalyst death via oxidation or moisture neutralizing the
base[8]. -
Solution: Rigorously degas solvents using the freeze-pump-thaw method. Ensure the base is stored in an inert atmosphere and has not clumped (a sign of moisture absorption). If using base-sensitive functional groups, swap
for the milder and increase the reaction time[1][4].
-
References
1.[3] Synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction. rhhz.net.[Link] 2.[5] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link] 3.[4] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (MIT DSpace).[Link] 4.[7] Substituted 3-phenoxyazetidin-1-yl-pyrazines. US Patent 11780827B2. 5.[8] Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.[Link] 6.[6] Main Group-Catalyzed Methods for Modulating Molecular Oxygenation. MIT DSpace.[Link] 7.[1] Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. PubMed Central (PMC).[Link] 8.[2] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.[Link]
Sources
- 1. Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. US11780827B2 - Substituted 3-phenoxyazetidin-1-yl-pyrazines - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Synthesis of Heterobicyclic Compounds from 5-Bromo-4-chloro-6-ethylpyrimidine
Introduction: The Strategic Value of 5-Bromo-4-chloro-6-ethylpyrimidine in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, integral to a vast array of therapeutic agents.[1] Its presence in the fundamental building blocks of life, the nucleobases, has made it a privileged structure in medicinal chemistry. The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties and biological activity. Among the various substituted pyrimidines, 5-Bromo-4-chloro-6-ethylpyrimidine stands out as a particularly versatile and valuable starting material for the synthesis of a diverse range of heterobicyclic compounds. These fused pyrimidine systems are of significant interest due to their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents, often acting as inhibitors of key enzymes like kinases.[2][3]
This guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the transformation of 5-Bromo-4-chloro-6-ethylpyrimidine into a variety of valuable heterobicyclic scaffolds. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind the choice of catalysts, ligands, and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Part 1: Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The presence of two distinct halogen atoms at the C4 and C5 positions of the pyrimidine ring, along with an ethyl group at C6, provides a rich platform for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is the cornerstone of a sequential and controlled synthetic approach. Generally, the C-Br bond is more susceptible to oxidative addition to a palladium(0) center than the C-Cl bond, allowing for selective reaction at the C5 position.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[4] In the case of 5-Bromo-4-chloro-6-ethylpyrimidine, this reaction can be selectively performed at the C5 position to introduce a variety of aryl, heteroaryl, or vinyl substituents, leaving the C4-chloro group available for subsequent transformations.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. The choice of catalyst and ligand can influence the reaction efficiency and selectivity.
-
Base: A base, such as Na₂CO₃, K₂CO₃, or K₃PO₄, is essential for the transmetalation step of the catalytic cycle. The choice of base can impact the reaction rate and substrate compatibility.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position
| Parameter | Condition | Rationale |
| Reactants | 5-Bromo-4-chloro-6-ethylpyrimidine (1.0 eq.), Arylboronic acid (1.1-1.5 eq.) | Arylboronic acid is the coupling partner. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Efficient for C-Br bond activation. |
| Base | Na₂CO₃ (2.0-3.0 eq.) or K₂CO₃ (2.0-3.0 eq.) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1) | Ensures solubility of all reactants. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 5-Bromo-4-chloro-6-ethylpyrimidine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the selective Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is particularly valuable for installing a versatile alkynyl group at the C5-position of our starting pyrimidine, which can then serve as a handle for further transformations, including cyclization reactions.
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a scavenger for the generated hydrohalic acid.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent side reactions and catalyst deactivation.
Experimental Protocol: Selective Sonogashira Coupling at the C5-Position
| Parameter | Condition | Rationale |
| Reactants | 5-Bromo-4-chloro-6-ethylpyrimidine (1.0 eq.), Terminal alkyne (1.2-1.5 eq.) | Terminal alkyne is the coupling partner. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Efficient for C-Br bond activation. |
| Co-catalyst | CuI (5-10 mol%) | Activates the terminal alkyne. |
| Base | Et₃N (2.0-3.0 eq.) or DIPEA (2.0-3.0 eq.) | Deprotonates the alkyne and neutralizes acid. |
| Solvent | Anhydrous THF or DMF | Provides an inert reaction medium. |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions. |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 5-Bromo-4-chloro-6-ethylpyrimidine, the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7][8] This reaction allows for the selective introduction of a wide range of primary and secondary amines at the C5-position of our pyrimidine substrate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, SPhos, RuPhos), are often required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to maintain the activity of the catalyst and prevent unwanted side reactions.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C5-Position
| Parameter | Condition | Rationale |
| Reactants | 5-Bromo-4-chloro-6-ethylpyrimidine (1.0 eq.), Amine (1.1-1.5 eq.) | Amine is the nucleophilic coupling partner. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Palladium precursor for the active catalyst. |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Promotes efficient catalytic turnover. |
| Base | NaOtBu (1.5-2.0 eq.) or LHMDS (1.5-2.0 eq.) | Strong base for amine deprotonation. |
| Solvent | Anhydrous Toluene or Dioxane | Inert reaction medium. |
| Temperature | 80-110 °C | Facilitates the reaction kinetics. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from oxidation. |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, the ligand, and the base to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to pre-form the active catalyst.
-
Add 5-Bromo-4-chloro-6-ethylpyrimidine and the amine.
-
Seal the flask and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Part 2: Synthesis of Fused Heterobicyclic Systems
Once the C5-position of 5-Bromo-4-chloro-6-ethylpyrimidine has been functionalized, the C4-chloro substituent serves as a convenient leaving group for subsequent intramolecular or intermolecular cyclization reactions to construct a variety of fused heterobicyclic systems.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of compounds with significant biological activity, often acting as kinase inhibitors.[10] A common synthetic route involves the reaction of a 4-chloro-5-substituted pyrimidine with a hydrazine derivative.
Synthetic Strategy:
The synthesis of pyrazolo[3,4-d]pyrimidines from our functionalized pyrimidine intermediates typically proceeds through a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNA r): The C4-chloro group of the 5-substituted-4-chloro-6-ethylpyrimidine is displaced by a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to form a 4-hydrazinylpyrimidine intermediate.
-
Intramolecular Cyclization: The 4-hydrazinylpyrimidine intermediate undergoes an intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine ring system. This cyclization can be promoted by heat or acid/base catalysis.
Experimental Protocol: Synthesis of a 5-Aryl-pyrazolo[3,4-d]pyrimidine
| Parameter | Condition | Rationale |
| Reactants | 5-Aryl-4-chloro-6-ethylpyrimidine (1.0 eq.), Hydrazine hydrate (5-10 eq.) | Hydrazine acts as the nucleophile and provides the atoms for the pyrazole ring. |
| Solvent | Ethanol or n-Butanol | A protic solvent facilitates the reaction. |
| Temperature | Reflux | Provides the necessary energy for both the SNAr and cyclization steps. |
Step-by-Step Methodology:
-
To a round-bottom flask, add the 5-Aryl-4-chloro-6-ethylpyrimidine and the solvent.
-
Add hydrazine hydrate dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., water or cold ethanol) to remove excess hydrazine.
-
Recrystallize the product to obtain the pure pyrazolo[3,4-d]pyrimidine.
Diagram of Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Synthetic pathway to pyrazolo[3,4-d]pyrimidines.
Synthesis of Furo[2,3-d]pyrimidines and Thieno[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines and their thio-analogs, thieno[2,3-d]pyrimidines, are another important class of heterobicyclic compounds with diverse biological activities.[11] Their synthesis from our functionalized pyrimidine intermediates often involves an initial nucleophilic substitution at the C4-position followed by an intramolecular cyclization.
Synthetic Strategy for Furo[2,3-d]pyrimidines:
A common approach involves the reaction of a 4-chloro-5-substituted pyrimidine with a nucleophile containing a hydroxyl group, such as ethylene glycol, in the presence of a base. The initial SNAr reaction is followed by an intramolecular O-alkylation to form the furan ring.
Synthetic Strategy for Thieno[2,3-d]pyrimidines:
The synthesis of thieno[2,3-d]pyrimidines can be achieved by reacting a 4-chloro-5-formylpyrimidine (obtainable from the 5-bromo precursor via a Vilsmeier-Haack reaction or metal-halogen exchange followed by formylation) with a sulfur-containing nucleophile like ethyl thioglycolate.[12] The reaction proceeds through a condensation followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine
| Parameter | Condition | Rationale |
| Reactants | 4-Chloro-5-formyl-6-ethylpyrimidine (1.0 eq.), Ethyl thioglycolate (1.1 eq.) | Reactants for the Gewald-type reaction. |
| Base | Triethylamine (2.0 eq.) or Potassium carbonate (2.0 eq.) | Promotes the condensation and cyclization steps. |
| Solvent | DMF or Ethanol | Provides a suitable reaction medium. |
| Temperature | 80-120 °C | Drives the reaction to completion. |
Step-by-Step Methodology:
-
Dissolve 4-Chloro-5-formyl-6-ethylpyrimidine and ethyl thioglycolate in the chosen solvent in a round-bottom flask.
-
Add the base and heat the mixture to the specified temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product to obtain the pure thieno[2,3-d]pyrimidine.
Conclusion
5-Bromo-4-chloro-6-ethylpyrimidine is a highly valuable and versatile starting material for the synthesis of a wide range of heterobicyclic compounds. The strategic and selective functionalization of the C5 and C4 positions through well-established palladium-catalyzed cross-coupling reactions, followed by subsequent cyclization reactions, provides access to important scaffolds for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in the creation of novel and potentially therapeutic molecules.
References
- Abbas, S. E. S., George, R. F., Samir, E. M., Aref, M. M. A., & Abdel-Aziz, H. A. (2019). Synthesis and Anticancer Activity of Fused Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 135-146.
- El-Moghazy, S. M., et al. (2011). Design, Synthesis, and Biological Evaluation of Novel Fused Pyrimidine Derivatives as Potent Antitumor Agents. European Journal of Medicinal Chemistry, 46(9), 4349-4358.
- Karimi, F., et al. (2025). One-pot synthesis of dihydrotetrazolo [1,5-a] pyrimidine analogues catalyzed by 3-(propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles. Journal of Chemical Reviews, 7(4).
- Lee, J. H., & Han, D. S. (2008). Pyrimidine-fused heterocycles as kinase inhibitors. Current Topics in Medicinal Chemistry, 8(15), 1345-1361.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
- Zhang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potent and Selective EGFR Inhibitors. Molecules, 21(5), 625.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Kandeel, M. M., et al. (2012). Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Bulletin of Faculty of Pharmacy, Cairo University, 50(1), 1-9.
- Patel, B., et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 25(50), 9070–9075.
- Dave, C. G., & Shah, R. D. (2002). Synthesis and biological activity of some novel pyrazolo[3,4-d]pyrimidine derivatives. Indian Journal of Chemistry - Section B, 41B(3), 631-634.
- Eissa, A. A., et al. (2010). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Triazolo[4'',3'':1',6']pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. Molecules, 15(12), 9297-9309.
- Shishoo, C. J., et al. (2001). Synthesis and antihistaminic activity of some 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry, 36(5-6), 493-502.
-
Elgemeie, G. H., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[2][3][13]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2688-2696.
- Al-Omary, F. A. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(10), 6653-6671.
- A review on fused pyrimidine systems as EGFR inhibitors and their structure–activity relationship. (2022). Frontiers in Chemistry, 10, 919375.
- Synthetic chemistry of pyrimidines and fused pyrimidines: A review. (2016).
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews, 7(4).
- Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. (2024). Journal of Heterocyclic Chemistry.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). Molecules, 28(19), 7001.
- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). International Journal of ChemTech Research, 3(2), 795-801.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). Journal of the Brazilian Chemical Society, 33(12), 2635-2645.
- Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). (2002). Indian Journal of Pharmaceutical Sciences, 64(4), 345-350.
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[2][3][13]triazolo[1,5-c]pyrimidine derivatives. (2013). Beilstein Journal of Organic Chemistry, 9, 2688-2696.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem. (2025).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2013). International Journal of Organic Chemistry, 3(1), 1-6.
- Pd(II)
- (PDF) ChemInform Abstract: Synthesis of 4-Hydrazinopyrazolo[3,4-d]pyrimidines and Their Reactions with Carbonyl Compounds.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024).
- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
- A new route for the synthesis of 4-amino-5-fluoro-7-(2'-deoxy-2'-fluoro-2'-C-methyl-β-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine - PubMed. (2013).
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchG
- Application Notes and Protocols: Palladium-Catalyzed Synthesis of Furopyridine Deriv
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
Sources
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- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing SnAr Reactions for 5-Bromo-4-chloro-6-ethylpyrimidine
Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals troubleshooting Nucleophilic Aromatic Substitution (SnAr) workflows involving highly functionalized, sterically hindered pyrimidine scaffolds.
Mechanistic Overview: The Steric vs. Electronic Dichotomy
5-Bromo-4-chloro-6-ethylpyrimidine presents a unique synthetic challenge. Electronically, the pyrimidine ring is electron-deficient, and the C5-bromo group provides inductive electron withdrawal, which theoretically increases the electrophilicity of the C4-chloride. However, practically, the C4 position is severely congested. It is flanked by the bulky C5-bromo atom and the C6-ethyl group.
As demonstrated by quantum mechanical analyses of pyrimidine regioselectivity, bulky C5 substituents drastically alter transition state energies, often overriding favorable electronic effects[1]. This "steric shielding" is the primary cause of low conversion rates when utilizing bulky secondary amines or substituted anilines.
SnAr Optimization Workflow
Workflow for optimizing SnAr reactions on sterically hindered pyrimidines.
Troubleshooting FAQs
Q1: My SnAr reaction with a secondary amine (e.g., piperidine) is stalling at 30% conversion. How can I drive it to completion? Causality & Solution: The high activation energy barrier caused by the C5-bromo and C6-ethyl groups prevents bulky nucleophiles from achieving the necessary trajectory for the addition-elimination mechanism. To overcome this, you must increase the thermal energy and solvent polarity. Action: Switch from THF or MeCN to a high-boiling polar aprotic solvent like NMP or DMSO. Elevate the temperature to 100-120°C. If thermal degradation of the nucleophile occurs, utilize Microwave Irradiation (MWI) at 120°C for 15-30 minutes to rapidly overcome the steric barrier without prolonged heating.
Q2: I am observing a highly polar baseline spot on TLC and an [M+H]+ corresponding to an -OH substitution. What is happening? Causality & Solution: You are observing the hydrolysis of the C4-chloride to form 5-bromo-6-ethylpyrimidin-4-ol (which tautomerizes to the pyrimidin-4-one). As noted in studies on 2-halo and 4-halopyrimidines, these highly activated substrates are exceptionally susceptible to hydrolysis in the presence of adventitious water and base[2]. Action: Implement strictly anhydrous conditions. Dry your solvents over 3Å molecular sieves. Replace hygroscopic inorganic bases (like K₂CO₃) with anhydrous organic bases such as N,N-Diisopropylethylamine (DIPEA).
Q3: LC-MS shows a significant byproduct with a mass indicating the loss of the bromine atom (M-79). How do I prevent debromination? Causality & Solution: The C5-bromo group can undergo reductive debromination, especially under prolonged heating with certain amine nucleophiles that can act as hydride donors. This is a common competing pathway in highly functionalized halogenated pyrimidines[3]. Action: Lower the reaction temperature and increase the equivalents of the nucleophile (e.g., from 1.2 eq to 3.0 eq) to kinetically favor the desired SnAr pathway over the slower debromination pathway.
Quantitative Data: Condition Screening
The following table summarizes the optimization data for the SnAr reaction of 5-bromo-4-chloro-6-ethylpyrimidine with a sterically demanding secondary amine (morpholine, 1.5 eq).
| Solvent | Base (2.0 eq) | Temperature (°C) | Time (h) | Conversion (%) | Impurity Profile |
| THF | K₂CO₃ | 65 (Reflux) | 16 | 35% | Low |
| MeCN | DIPEA | 80 (Reflux) | 12 | 58% | Trace Hydrolysis |
| DMF | K₂CO₃ | 90 | 4 | 76% | 8% Debromination |
| NMP | DIPEA | 110 | 2 | >95% | Clean |
| DMSO | DIPEA | 120 (Microwave) | 0.5 | >98% | Clean |
Data Interpretation: Polar aprotic solvents with high dielectric constants (NMP, DMSO) combined with a non-nucleophilic organic base (DIPEA) provide the optimal environment for stabilizing the Meisenheimer complex transition state while suppressing hydrolysis. The use of tertiary amine bases is critical for regioselective control in halogenated pyrimidines[4].
Standard Operating Procedure (SOP): High-Yield SnAr
This protocol is a self-validating system: the use of NMP ensures high conversion, while the specific 5% LiCl aqueous wash during workup effectively removes the high-boiling solvent, preventing NMR line broadening and validating the purity of the isolated product.
Step-by-Step Methodology:
-
Equipment Preparation: Flame-dry a 10 mL microwave vial equipped with a magnetic stir bar. Purge with dry Nitrogen or Argon for 5 minutes.
-
Reagent Loading: Add 5-Bromo-4-chloro-6-ethylpyrimidine (1.0 mmol, 221.5 mg) to the vial.
-
Solvent & Base Addition: Inject 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL). Stir at room temperature for 2 minutes to ensure complete dissolution.
-
Nucleophile Addition: Slowly add the amine nucleophile (1.2 to 1.5 mmol) dropwise. Note: For highly volatile amines, perform this step at 0°C.
-
Reaction Execution: Seal the vial with a Teflon-lined crimp cap. Irradiate in a microwave synthesizer at 110°C for 30 minutes. (Alternatively, heat in a pre-equilibrated oil bath at 110°C for 2-4 hours).
-
Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash the organic layer with a 5% aqueous LiCl solution (3 x 10 mL). Causality: LiCl drastically increases the partition coefficient of NMP into the aqueous phase, ensuring complete removal of the solvent.
-
Purification: Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product.
References
-
[1] Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29. Source: wuxibiology.com. URL: 1
-
[3] Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Source: researchgate.net. URL: 3
-
[2] Title: Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines. Source: thieme-connect.com. URL: 2
-
[4] Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: researchgate.net. URL: 4
Sources
Technical Support Center: Minimizing Hydrolysis of 4-Chloropyrimidines
Welcome to the technical support center for handling 4-chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who utilize 4-chloropyrimidines as key intermediates. The inherent reactivity of the C-4 chloro substituent, while synthetically advantageous for nucleophilic aromatic substitution (SNAr), also renders it susceptible to hydrolysis, leading to the formation of undesired 4-hydroxypyrimidine byproducts. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize this competing reaction and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of 4-chloropyrimidine hydrolysis?
The hydrolysis of 4-chloropyrimidines proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, analogous to the desired reaction with other nucleophiles.[1] The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine ring electron-deficient, particularly at the C-2, C-4, and C-6 positions. This facilitates the attack of a nucleophile, in this case, water or a hydroxide ion, at the C-4 position. The reaction typically follows a two-step addition-elimination pathway, forming a transient, negatively charged Meisenheimer-like intermediate.[1] Aromaticity is then restored upon the expulsion of the chloride leaving group.[1]
Q2: I'm observing a significant amount of the 4-hydroxypyrimidine byproduct. What are the most common causes?
The formation of 4-hydroxypyrimidine is a common issue and is primarily influenced by the following factors:
-
Excess Acidity or Basicity: Both strongly acidic and basic conditions can promote hydrolysis. While acid catalysis can be employed to activate the pyrimidine ring for reactions with weak nucleophiles like anilines, high concentrations of acid can also accelerate the competing hydrolysis reaction.[2][3] Conversely, in basic media, the presence of hydroxide ions, a potent nucleophile, will directly compete with your desired nucleophile.
-
Presence of Water: As the reactant in the hydrolysis side-reaction, the presence of water in the reaction mixture is a direct contributor. This can be introduced through wet solvents, reagents, or be the solvent itself.[1]
-
Elevated Temperatures and Prolonged Reaction Times: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1] Extended reaction times at high temperatures will invariably lead to a greater accumulation of the hydrolysis byproduct.[1]
-
Substrate Reactivity: The electronic properties of the pyrimidine ring itself play a role. Electron-withdrawing groups on the ring can further activate the C-4 position towards nucleophilic attack, potentially increasing the rate of both the desired reaction and hydrolysis.
Q3: Can I use water as a solvent for my reaction without significant hydrolysis?
Surprisingly, yes, under the right conditions. Water can be an effective and environmentally benign solvent for certain SNAr reactions on 4-chloropyrimidines, particularly with amine nucleophiles.[2][3] The key is to carefully control the reaction parameters. For instance, acid-catalyzed aminations with anilines have been successfully performed in water with high yields.[2][3] The crucial factor in these cases is to use a minimal amount of acid catalyst (e.g., 0.1 equivalents) to promote the desired reaction while suppressing the competing hydrolysis.[1][2][3] For reactions with more basic aliphatic or benzylic amines, water can be an excellent solvent even in the absence of an acid catalyst.[2][3]
Q4: How can I monitor the progress of my reaction and the formation of the hydrolysis byproduct?
Effective reaction monitoring is critical for optimization. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the consumption of the 4-chloropyrimidine starting material and the formation of both the desired product and the 4-hydroxypyrimidine byproduct in real-time.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also suitable for monitoring these reactions, providing both separation and identification of the various components in the reaction mixture.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress. By co-spotting the reaction mixture with standards of the starting material and, if available, the expected product, you can visually track the conversion.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to the hydrolysis of 4-chloropyrimidines.
Issue 1: Low Yield of Desired Product with Significant Hydrolysis
If you are experiencing low yields of your target molecule and detecting a substantial amount of the 4-hydroxypyrimidine side-product, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low yield due to hydrolysis.
Issue 2: Reaction Stalls or Proceeds Slowly, Leading to Hydrolysis Over Time
In some cases, the desired reaction is sluggish, allowing the slower hydrolysis side-reaction to become significant over extended reaction times.
Caption: Optimizing slow reactions to prevent hydrolysis.
Data on Reaction Conditions
The choice of solvent and catalyst is critical in balancing the rate of the desired SNAr reaction against that of hydrolysis. The following table summarizes conditions that have been successfully employed for the substitution of 4-chloropyrimidines with various amine nucleophiles, highlighting conditions that minimize hydrolysis.
| Nucleophile Type | Substrate Example | Solvent | Catalyst/Base | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Anilines | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Water | 0.1 eq. HCl | 80 | 3-22 h | 65-95 | [2] |
| Anilines | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 2-Propanol | 0.1 eq. HCl | 80 | 22 h | ~70-85 | [2] |
| Aliphatic/Benzylic Amines | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Water | None | 80 | 2-4 h | 75-90 | [2] |
| Piperazines/Piperidines | 2-Amino-4-chloropyrimidine | Propanol | Triethylamine | 120-140 (MW) | 15-30 min | 80-95 | [1] |
Note: Yields are highly dependent on the specific substituents on both the pyrimidine and the nucleophile.
Experimental Protocols
Protocol 1: Acid-Catalyzed Amination with Anilines in Water
This protocol is adapted from studies demonstrating the effective use of water as a solvent while minimizing hydrolysis through controlled acid catalysis.[2][3]
-
Reaction Setup: In a suitable reaction vessel, combine the 4-chloropyrimidine derivative (1.0 eq) and the desired aniline (1.1 eq).
-
Solvent and Catalyst Addition: Add deionized water to achieve a concentration of approximately 0.1 M relative to the pyrimidine. Follow this with the addition of a stock solution of aqueous HCl (e.g., 0.61 M) to provide 0.1 equivalents of the acid catalyst.[1]
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC or HPLC.
-
Workup: After cooling to room temperature, carefully basify the reaction mixture by adding a saturated aqueous solution of Na₂CO₃ or NaHCO₃ until the pH is greater than 8.
-
Isolation: The product may precipitate upon basification and can be collected by vacuum filtration.[1] To recover any dissolved product, the aqueous filtrate can be extracted with an organic solvent such as ethyl acetate.
-
Purification: Combine the filtered solid with the organic extracts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization as needed.[1]
Caption: Experimental workflow for acid-catalyzed amination in water.
Protocol 2: Microwave-Assisted Amination in an Anhydrous Organic Solvent
For less reactive nucleophiles or when hydrolysis is particularly problematic, switching to an anhydrous aprotic solvent and utilizing microwave irradiation can dramatically reduce reaction times and suppress the side-reaction.[1]
-
Reaction Setup: In a microwave reaction vial, add the 4-chloropyrimidine derivative (1.0 eq).
-
Solvent and Reagent Addition: Add an anhydrous solvent such as propanol, DMF, or THF.[1] Add the amine nucleophile (1.0-1.2 eq) followed by a non-nucleophilic base like triethylamine (1.5-2.0 eq).[1]
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 120–140 °C for 15–30 minutes, monitoring for completion by TLC.[1]
-
Workup: After cooling, disperse the resulting mixture or precipitate in a saturated aqueous solution of sodium bicarbonate.[1]
-
Isolation: Extract the product into an appropriate organic solvent like ethyl acetate.[1]
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify as necessary.[1]
References
-
Larhed, M. et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Larhed, M. et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
-
Smith, V. H., & Christensen, B. E. (1958). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Available at: [Link]
-
Kim, S. et al. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Groebke, K. et al. (2010). Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Organic Process Research & Development. Available at: [Link]
-
Effect of water pH on the stability of pesticides. Golf Ventures. Available at: [Link]
-
Effect of water pH on the stability of pesticides. MSU Extension. Available at: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Semantic Scholar. Available at: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
-
The correct statement about base hydrolysis of [Co(py)4Cl2]+. Testbook. Available at: [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available at: [Link]
-
Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
-
Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. Available at: [Link]
-
Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. Available at: [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]
-
ANALYTICAL METHODS. Toxicological Profile for Chlorpyrifos. NCBI Bookshelf. Available at: [Link]
-
The polymerisation of 4-chloropyridine. ResearchGate. Available at: [Link]
-
Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. Available at: [Link]
-
ANALYTICAL METHODS. Toxicological Profile for 4,4'-Methylenedianiline. ATSDR. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for 5-Bromo-4-chloro-6-ethylpyrimidine Derivatives
Welcome to the technical support hub for the purification of 5-Bromo-4-chloro-6-ethylpyrimidine derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common purification challenges associated with this important class of heterocyclic compounds. The inherent polarity and potential reactivity of these molecules can present unique hurdles, but with the right strategies, high purity can be consistently achieved.
This guide is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide
This section tackles specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying principles to help you make informed decisions in your purification workflows.
Column Chromatography Issues
Question: My 5-Bromo-4-chloro-6-ethylpyrimidine derivative is co-eluting with a major impurity during normal-phase column chromatography on silica gel. How can I improve the separation?
Answer: Co-elution is a common problem that can often be solved by systematically optimizing your chromatographic conditions. The goal is to exploit subtle differences in polarity and interaction with the stationary phase between your target compound and the impurity.
Initial Assessment: First, use Thin-Layer Chromatography (TLC) to screen various solvent systems. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for your desired compound, ensuring it has sufficient interaction with the silica gel for effective separation.[1]
Strategies for Improved Separation:
-
Adjusting Mobile Phase Polarity:
-
If the impurity is more polar (lower Rf): Decrease the polarity of your mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.[1] This will cause the more polar impurity to be retained more strongly on the silica, while your less polar product elutes earlier.
-
If the impurity is less polar (higher Rf): Gradually increase the polarity of the mobile phase (e.g., by adding more ethyl acetate). This will help to move both compounds down the column, but should increase the relative separation between them.
-
-
Employing a Different Solvent System: Sometimes, a simple two-component system is insufficient. Introducing a third solvent can modulate selectivity. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can alter the interactions and improve separation.
-
Switching the Stationary Phase: If mobile phase optimization fails, consider a different stationary phase.
-
Alumina (Neutral or Basic): For basic pyrimidine derivatives that may interact too strongly with acidic silica, neutral or basic alumina can be an excellent alternative.[2]
-
Reversed-Phase Chromatography (C18): This technique is suitable for derivatives with some nonpolar character. It uses a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] This fundamentally changes the elution order, often resolving impurities that are inseparable on silica.
-
Question: I'm observing significant peak tailing or streaking of my compound on a silica gel column. How can I improve the peak shape?
Answer: Peak tailing with pyrimidine derivatives on silica gel is frequently caused by strong, undesirable interactions between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This can be addressed by modifying the mobile phase or changing the stationary phase.
Solutions to Mitigate Peak Tailing:
| Strategy | Description | When to Use |
| Add a Basic Modifier | Add a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine to your mobile phase.[1][2] | When purifying basic pyrimidine derivatives on silica gel. |
| Add an Acidic Modifier | For acidic derivatives, adding a small amount of acetic acid can sometimes improve peak shape by protonating the compound.[1][2] | When purifying acidic pyrimidine derivatives on silica gel. |
| Reduce Sample Load | Overloading the column can saturate the active sites and exacerbate tailing.[2] | If tailing worsens with increased sample concentration. |
| Switch to Neutral Alumina | Alumina is less acidic than silica and can reduce the strong interactions that cause tailing. | When basic modifiers do not resolve the issue or are incompatible with the compound. |
| Use Bonded-Phase Silica | An amine-functionalized or diol-functionalized column can provide different selectivity and reduce tailing for polar compounds.[2] | For challenging separations where standard phases are ineffective. |
Question: My pyrimidine derivative appears to be degrading on the silica gel column. What can I do?
Answer: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds.[1] Halogenated pyrimidines can be susceptible to nucleophilic attack or other acid-catalyzed side reactions.
Strategies to Prevent Degradation:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base. A common method is to wash the silica with a solvent containing 1-2% triethylamine and then re-equilibrate with your starting mobile phase.
-
Use a Less Acidic Stationary Phase: Switch to neutral alumina or a bonded-phase silica which is less likely to cause degradation.[2]
-
Minimize Contact Time: Purify the compound as quickly as possible without sacrificing separation. A faster flow rate (using positive pressure) can help.
-
Work at Lower Temperatures: If the degradation is thermally activated, consider running the column in a cold room.
Recrystallization Issues
Question: My 5-Bromo-4-chloro-6-ethylpyrimidine derivative "oils out" of the solution instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens if the solution is supersaturated at a temperature above the compound's melting point or in the presence of significant impurities.[2]
Troubleshooting Steps for "Oiling Out":
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level.[2][3] Allow it to cool more slowly.
-
Lower the Crystallization Temperature: Ensure the solution is cooled to a temperature well below the melting point of your compound before significant precipitation occurs.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent system where the compound has lower solubility, or use an anti-solvent system where the compound is dissolved in a good solvent and a poor solvent (in which it is insoluble) is slowly added.[3]
General Purification Workflow
The following diagram illustrates a typical decision-making process when developing a purification strategy for a novel 5-Bromo-4-chloro-6-ethylpyrimidine derivative.
Caption: Decision workflow for purifying pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 5-Bromo-4-chloro-6-ethylpyrimidine derivatives?
The primary challenges often stem from the physicochemical properties of the pyrimidine ring system.[1] Key issues include:
-
Polarity: Many pyrimidine derivatives are highly polar, which can lead to strong interactions with polar stationary phases like silica gel, causing streaking and poor separation.[1]
-
Basicity: The nitrogen atoms in the pyrimidine ring are basic and can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing.[2]
-
Stability: The halogen substituents can be reactive. The chloro group is susceptible to nucleophilic substitution, and the compound might be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1][4]
-
Solubility: Finding a suitable single solvent for recrystallization can be difficult, often requiring the use of solvent mixtures.
Q2: What are the most common impurities I should expect?
Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Such as the precursor pyrimidine without the bromo or chloro group.
-
Reagents: For instance, brominating agents like N-Bromosuccinimide (NBS) or chlorinating agents like phosphorus oxychloride (POCl₃) and their byproducts.
-
Side-Reaction Products: This could include products from over-bromination, hydrolysis of the chloro group to a hydroxyl group, or dimerization.[5] In syntheses involving coupling reactions, homo-coupling of starting materials is also a possibility.
-
Positional Isomers: Depending on the directing effects of the substituents, small amounts of other isomers might be formed.
Q3: Are there any specific stability and storage concerns for these compounds?
Yes. 5-Bromo-4-chloro-6-ethylpyrimidine and its derivatives should be handled with care.
-
Storage: It is often recommended to store these compounds under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., 2-8°C or in a freezer under -20°C) to prevent degradation.[6] They should also be kept in a dark place as they can be light-sensitive.
-
Stability: While generally stable, the 4-chloro substituent is an activated leaving group, making the compound susceptible to nucleophilic attack by water (hydrolysis), alcohols (if used as solvents at high temperatures), or amines.[4] Care should be taken during workup and purification to avoid prolonged exposure to nucleophilic reagents or high temperatures.
Q4: Which analytical techniques are most effective for assessing the purity of the final product?
A combination of techniques is always recommended for unambiguous purity assessment.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are present in sufficient quantities (typically >1%).
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with a mass spectrometer (LC-MS), is a highly sensitive method for determining purity. It can detect and quantify minor impurities that may not be visible by NMR.[7] A C18 reverse-phase column is commonly used with a mobile phase like water and acetonitrile containing 0.1% formic acid to improve peak shape.[7]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to get a qualitative sense of purity and to monitor the progress of a purification.[8][9]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for a crystalline solid.[6]
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines | ACS Omega - ACS Public
- K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC. (URL: )
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (URL: )
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])
- purification challenges with Pyridine 1-sulfide deriv
-
pyrimidine, 5-bromo-4-chloro- - ChemBK. (URL: [Link])
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. (URL: [Link])
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL: )
-
Recrystallization - Chemistry LibreTexts. (URL: [Link])
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. (URL: [Link])
-
Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF. (URL: [Link])
-
recrystallization & purification of N-bromosuccinimide - YouTube. (URL: [Link])
- CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google P
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. (URL: )
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (URL: )
- Application Notes and Protocols for 5-Bromo-2-chloro-4-methoxypyrimidine in Agrochemical Research - Benchchem. (URL: )
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (URL: [Link])
- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (URL: )
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (URL: [Link])
-
Bromination of Pyrimidines: A Simple Inexpensive Method - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Recrystallization of 5-Bromo-4-chloro-6-ethylpyrimidine
Strategic Overview
5-Bromo-4-chloro-6-ethylpyrimidine is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of broad-spectrum antifungal agents (e.g., Voriconazole analogs) and kinase inhibitors. Its value lies in the differential reactivity of its halogen substituents:
-
C5-Bromine: Excellent for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]
-
C4-Chlorine: Prime site for nucleophilic aromatic substitution (
).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
The Purity Challenge: Commercial synthesis often yields this compound with specific impurities that poison downstream catalysts:
-
Hydrolysis Byproducts: 5-bromo-6-ethyl-4-hydroxypyrimidine (from moisture exposure).[1]
-
Regioisomers: If synthesized via asymmetric condensation.[1][2]
-
Oligomers: Colored impurities that chelate Pd catalysts.[1][2]
This guide provides a self-validating recrystallization protocol designed to maximize recovery while eliminating these specific contaminants.
Solvent System Selection
The choice of solvent is dictated by the compound's lipophilicity (ethyl group) and hydrolytic instability (4-chloro group).[1]
The "Golden Pair": Ethyl Acetate / n-Heptane
We recommend a binary solvent system over single-solvent methods.
| Parameter | Recommended System (EtOAc / Heptane) | Alternative (Ethanol / Water) | Risk Assessment |
| Solubility (Hot) | High | High | EtOAc dissolves the target efficiently without overheating.[1] |
| Solubility (Cold) | Low | Moderate | Heptane acts as a powerful anti-solvent to force precipitation.[1][2] |
| Hydrolysis Risk | Negligible | High | Water at high temps attacks the C4-Cl bond, creating hydroxy impurities.[1][3] |
| Impurity Purge | Excellent for non-polar oligomers | Good for polar salts | EtOAc/Heptane leaves polar tars behind or keeps them in solution.[1][2] |
Solvent Decision Logic (DOT Diagram)
Caption: Decision tree for selecting the optimal solvent system based on impurity profile and chemical stability.
Step-by-Step Recrystallization Protocol
Pre-requisites:
-
Crude Purity: >85% (If lower, perform a silica plug filtration first).[1][2]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle (oil bath preferred for temp control).
Phase 1: Dissolution
-
Place crude solid in a flask equipped with a stir bar.
-
Add Ethyl Acetate (EtOAc) at a ratio of 2 mL per gram of solid.
-
Heat to gentle reflux (approx. 77°C).
-
Observation: If solid does not dissolve completely, add EtOAc in 0.5 mL/g increments.[1][2]
Phase 2: The Anti-Solvent Addition
-
Remove heat source but keep stirring. Allow temp to drop to ~60°C.
-
Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.
-
Add 2-3 drops of EtOAc to barely redissolve the cloudiness (clear solution).[1][2]
Phase 3: Crystallization & Harvesting
-
Allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes.
-
Wash the cake with cold 1:3 EtOAc:Heptane mixture.
-
Dry under vacuum at 40°C. Do not exceed 50°C to prevent sublimation or degradation.[1][2]
Process Workflow (DOT Diagram)
Caption: Operational workflow for the recrystallization of 5-Bromo-4-chloro-6-ethylpyrimidine.
Troubleshooting Center (FAQ)
Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
Cause: The melting point of 5-Bromo-4-chloro-6-ethylpyrimidine is relatively low (likely <80°C). If the solution cools too fast or the anti-solvent concentration is too high, the compound separates as a supercooled liquid before it can organize into a lattice.[2][3] Solution:
-
Re-heat the mixture until clear.
-
Seed the solution with a tiny crystal of pure product at ~45°C.
-
Slow down the agitation rate.
-
Add a small amount of EtOAc to increase solubility slightly.[1][2]
Q2: My yield is low (<50%). Where is my product?
Cause: Too much solvent (EtOAc) was used, or the mother liquor still holds significant product. Solution:
-
Concentrate the mother liquor (filtrate) by 50% on a rotavap and repeat the cooling/crystallization (Second Crop).
Q3: The product smells like vinegar or has a new spot on TLC.
Cause: Hydrolysis of the 4-chloro group to a hydroxyl group, or residual solvent.[3] Solution:
-
Check TLC: If a baseline spot appears, hydrolysis occurred.[1][2] Avoid water/alcohols next time. Use anhydrous EtOAc.[1][2]
-
Drying: Ensure vacuum drying is sufficient to remove trapped EtOAc.[1][2]
Safety & Stability Data
| Hazard Class | Description | Handling Protocol |
| Skin Irritant | Halogenated pyrimidines are potent sensitizers. | Wear nitrile gloves and long sleeves.[1][2] |
| Reactivity | C4-Chlorine is labile. | Store under Argon/Nitrogen at 2-8°C. Avoid strong bases. |
| Incompatibility | Reacts violently with strong oxidizers.[1][2] | Keep away from peroxides/nitrates.[1][2] |
References
-
PubChem. (2025).[1][2] 5-Bromo-4-chloro-6-ethylpyrimidine Compound Summary. National Library of Medicine.[1][2] [Link]
-
University of Rochester. (n.d.).[1][2] Workup and Purification Procedures for Halogenated Heterocycles. [Link][1]
Sources
- 1. PubChemLite - 5-bromo-4-chloro-6-ethylpyrimidine (C6H6BrClN2) [pubchemlite.lcsb.uni.lu]
- 2. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
Troubleshooting low conversion in pyrimidine Suzuki couplings
Ticket ID: PYR-Suzuki-001 Subject: Resolution Strategy for Low Conversion in Pyrimidine Suzuki-Miyaura Couplings Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Coupling pyrimidines—particularly at the 2-position—is notoriously difficult due to two competing failure modes: rapid protodeboronation of the boronate species and catalyst poisoning by the pyrimidine nitrogen. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail because the catalyst activation is too slow relative to the decomposition of the starting materials.
This guide moves beyond generic advice to provide a mechanistic root-cause analysis and three validated protocols designed to overcome the specific electronic and steric challenges of the pyrimidine nucleus.
Part 1: Diagnostic Logic (Root Cause Analysis)
Before changing conditions, you must identify which reagent is failing. Run a crude NMR of your reaction mixture (or LCMS with UV monitoring) and apply this logic flow:
Diagnostic Flowchart
Figure 1: Diagnostic logic to isolate the failure mode. Most pyrimidine failures fall into the yellow (Deboronation) or red (Poisoning) categories.
Part 2: The "Why" – Mechanistic Hurdles
To fix the reaction, you must understand the two specific enemies of pyrimidine coupling.
The Protodeboronation Trap
2-Pyrimidine boronic acids are electronically unique. The adjacent nitrogen atoms are electron-withdrawing, making the C–B bond highly polarized. Under basic conditions (required for transmetalation), the base attacks the boron to form a boronate "ate" complex. In pyrimidines, this complex is unstable and rapidly hydrolyzes (protodeboronation), replacing the boron with a proton before the palladium can find it [1].
-
Symptom: You isolate the de-borylated pyrimidine (H-pyrimidine) instead of the product.
-
Fix: You must either "slow release" the boronic acid (MIDA boronates) or "outrun" the decomposition with a faster catalyst.[1]
Catalyst Poisoning (The N-Binding Effect)
Pyrimidines are excellent ligands. The basic nitrogen lone pair can bind to the palladium center (Pd–N interaction), displacing the phosphine ligands or blocking the oxidative addition site. This creates a "resting state" where the catalyst is dormant [2].
-
Symptom: Starting materials remain untouched; the reaction solution stays clear or turns black (Pd precipitation) without conversion.
-
Fix: Use bulky, electron-rich ligands (Buchwald Type) that sterically prevent N-coordination.
Part 3: Troubleshooting Guides (Q&A)
Scenario A: "My Boronic Acid is disappearing, but I see no product."
Diagnosis: Rapid Protodeboronation. Solution:
-
Switch Base: Stop using Carbonates (Na₂CO₃/K₂CO₃). They are too strong and promote deboronation. Switch to K₃PO₄ (anhydrous) or KF . Phosphate is basic enough to promote transmetalation but less aggressive toward the C–B bond [3].
-
Remove Water: If using a boronic acid, add a drying agent or use anhydrous solvents. Water is the proton source for deboronation.[2]
-
Use MIDA Boronates: If the substrate allows, synthesize or buy the MIDA boronate ester. These are stable to base and slowly hydrolyze, keeping the active boronic acid concentration low (see Protocol 2).
Scenario B: "Nothing is reacting. The halide is still there."
Diagnosis: Catalyst Poisoning or Failure to Activate. Solution:
-
Ditch Pd(PPh₃)₄: It is notoriously ineffective for electron-deficient heterocycles.
-
Use Precatalysts: Switch to XPhos Pd G3 or G4 .[3][4] These precatalysts release the active mono-ligated Pd(0) species immediately upon mild heating, bypassing the difficult reduction step required for Pd(OAc)₂ or PdCl₂ [4].
-
Increase Temperature: Pyrimidines often require 80–100°C to force oxidative addition.
Scenario C: "I am getting homocoupling of the halide."
Diagnosis: Disproportionation or Oxygen leak. Solution:
-
Degas Thoroughly: Oxygen promotes homocoupling. Sparge with Argon for 15 minutes.
-
Change Solvent: If using DMF/DMA, switch to 1,4-Dioxane or Toluene . Amide solvents can sometimes act as non-innocent ligands promoting side reactions.
Part 4: Validated Protocols
Do not mix and match these blindly. Choose the protocol based on your substrate's stability.
Protocol 1: The "Speedster" (For Unstable Boronic Acids)
Best for: 2-Pyrimidine boronic acids/esters that decompose quickly. Logic: Use a hyper-active catalyst to couple the substrate before it destroys itself.
| Component | Reagent | Equiv.[2][3][4][5][6] | Notes |
| Catalyst | XPhos Pd G3 (or G4) | 0.02–0.05 | Extremely fast oxidative addition; bulky ligand prevents N-poisoning. |
| Base | K₃PO₄ (0.5 M aq) | 2.0–3.0 | Weaker base minimizes deboronation. |
| Solvent | THF or 1,4-Dioxane | - | Premix solvent/base to biphasic mixture. |
| Temp | 40°C – 60°C | - | Keep temp low to preserve boron species. |
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-5 mol%).
-
Seal and purge with Argon (3x).[7]
-
Add degassed THF (0.2 M concentration relative to halide).
-
Add degassed 0.5 M K₃PO₄ solution.
-
Stir vigorously (biphasic) at 40°C. Monitor by LCMS at 30 min.
Protocol 2: The "Shield" (MIDA Boronates)
Best for: Scale-up or when Protocol 1 fails due to decomposition. Logic: The MIDA ligand protects the boron, releasing it slowly to match the catalytic cycle rate [5].
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Notes |
| Catalyst | Pd(OAc)₂ + SPhos | 0.05 / 0.10 | 1:2 ratio. SPhos is excellent for heterocycles. |
| Base | K₃PO₄ (Solid) | 5.0 | Excess base required to hydrolyze MIDA. |
| Solvent | Dioxane : Water (10:1) | - | Water is strictly required here to release the boron. |
| Temp | 60°C – 100°C | - | Higher temp needed for hydrolysis. |
Step-by-Step:
-
Charge vial with MIDA Boronate (1.2 equiv), Halide (1.0 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Purge with Argon.
-
Heat to 60°C. If no reaction after 2h, ramp to 100°C.
Part 5: Visualizing the Mechanism
Understanding the competition between the Product Pathway and the Failure Pathway is critical.
Figure 2: The Kinetic Race. You must ensure the Green path (Oxidative Addition/Transmetalation) is faster than the Red paths (Poisoning/Deboronation).
References
-
Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids and esters.
-
Catalyst Poisoning by Heterocycles: Guram, A. S., et al. (2010). Tailoring Palladium Catalysts for Suzuki-Miyaura Coupling of Heterocycles.
-
Base Effects in Suzuki Coupling: Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.[1][5][7][9]
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. (2013). Third-Generation Buchwald Palladacycle Precatalyst.
-
MIDA Boronates: Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates.[1][7]
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. enamine.net [enamine.net]
- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
Removing regioselective isomers in pyrimidine functionalization
Pyrimidine Functionalization Support Center: Troubleshooting Regioselectivity and Isomer Separation
Welcome to the Technical Support Center for pyrimidine functionalization. Pyrimidines are privileged scaffolds in drug discovery, but their functionalization—whether through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed C–H activation—frequently yields complex mixtures of regioisomers. This guide provides authoritative, causality-driven troubleshooting strategies to help you control regioselectivity upstream and separate isomeric mixtures downstream.
Part 1: Mechanistic Causality of Regioisomer Formation
Why do pyrimidine regioisomers form during SNAr? In standard SNAr reactions of 2,4-dichloropyrimidines, the C-4 position is inherently more reactive than the C-2 position. The highly electron-deficient nature of the pyrimidine ring dictates a general reactivity order of C-4 > C-2 ≫ C-5[1]. However, the presence of electron-donating substituents (e.g., at C-6) can alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution. When the LUMO lobes at C-2 and C-4 become similar in size, the kinetic preference shifts, leading to challenging mixtures or unexpected C-2 selectivity[2].
Why is C–H activation regioselectivity difficult to control? Direct C–H functionalization (e.g., Minisci-type radical reactions) often favors C-2 functionalization because the bond dissociation energy at C-2 (~98 kcal/mol) is lower than at C-4 (~103 kcal/mol)[3]. Because radical intermediates are highly reactive, they often ignore subtle electronic differences, resulting in poor regiocontrol unless specific bimetallic catalysts or directing groups are employed.
Part 2: Upstream Troubleshooting (Preventing Isomer Formation)
Q: I am performing an amination on 2,4-dichloropyrimidine. How can I force absolute C-4 selectivity? A: To strictly favor C-4 amination, utilize aliphatic secondary amines with Lithium bis(trimethylsilyl)amide (LiHMDS) as the base, catalyzed by a Palladium complex (e.g., Pd(OAc)2/dppb)[1]. The causality here lies in the oxidative addition step: the Pd catalyst selectively inserts into the more electron-deficient C-4 C–Cl bond at low temperatures (-60 °C), kinetically trapping the C-4 intermediate before C-2 substitution can occur.
Q: My target is the C-2 substituted pyrimidine, but standard SNAr gives me the C-4 isomer. How do I reverse this selectivity? A: You can bypass the inherent C-4 preference through two proven methods:
-
Tertiary Amine Strategy: Use a tertiary amine nucleophile. This leads to an intermediate that undergoes in situ N-dealkylation, yielding excellent C-2 selectivity (up to 19:1 ratio)[4].
-
Solvent/Base Modulation: Run the reaction in a non-nucleophilic alcohol (e.g., tert-butanol) at elevated temperatures (80 °C) using N,N-diisopropylethylamine (DIPEA) as an auxiliary base. The bulky solvent and base sterically hinder the C-4 position, thermodynamically driving the addition to the C-2 position[5].
Q: How can I achieve regioselective C-6 alkylation via C–H activation without functionalizing C-2? A: Employ a Ni/Al bimetallic catalytic system paired with a bifunctional N-heterocyclic carbene (NHC) ligand. The Lewis acidic Aluminum coordinates to the pyrimidine nitrogen, blocking the C-2 position and directing the Nickel catalyst exclusively to the C-6 position, yielding >20:1 regioselectivity[3].
Part 3: Downstream Troubleshooting (Separating Regioisomers)
Q: My SNAr reaction yielded a 70:30 mixture of C-4 and C-2 regioisomers. They co-elute as a single spot on normal-phase silica TLC. How do I separate them? A: Pyrimidine regioisomers possess nearly identical polarities and pKa values, rendering normal-phase silica chromatography ineffective.
-
Method A (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). Using a ZIC-HILIC column with an acetonitrile/ammonium formate buffer exploits subtle differences in the isomers' dipole moments and hydrogen-bonding capabilities within the water-enriched stationary phase layer[6].
-
Method B (Capillary Electrophoresis): For analytical determination or micro-preparative scales, capillary electrophoresis using β-cyclodextrin as an additive in an alkaline buffer significantly improves the resolution of pyrimidine bases by exploiting partial ionization and host-guest complexation[7].
Part 4: Experimental Protocols
Protocol 1: Self-Validating Regioselective C-4 Amination
This protocol ensures >90% C-4 regioselectivity for 2,4-dichloropyrimidines.
-
Catalyst Preparation: In an oven-dried Schlenk flask under N2, combine 2,4-dichloropyrimidine (1.0 equiv), Pd(OAc)2 (5 mol%), and dppb (5 mol%)[1].
-
Reagent Addition: Dissolve the mixture in anhydrous THF. Cool the flask to -60 °C. Dropwise, add the aliphatic secondary amine (1.2 equiv) followed by LiHMDS (1.5 equiv).
-
Reaction Execution: Allow the reaction to stir at -60 °C for 10 minutes, then slowly warm to room temperature.
-
Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS.
-
Correction: If the C-4:C-2 ratio is < 9:1, the THF was likely wet. Moisture competes as a nucleophile, generating pyrimidinone byproducts that disrupt the Pd-catalytic cycle. Discard, rigorously dry the THF over sodium/benzophenone, and repeat.
-
-
Workup: Quench with saturated NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.
Protocol 2: Preparative HILIC Separation of Pyrimidine Regioisomers
Use this when C-2 and C-4 isomers co-elute on standard Reverse Phase or Normal Phase columns.
-
System Equilibration: Equilibrate a preparative ZIC-HILIC column (150 x 21.2 mm, 5 µm) with 90% Acetonitrile / 10% Ammonium Formate buffer (10 mM, pH 3.0)[6].
-
Sample Loading: Dissolve the regioisomer mixture in the mobile phase (max 10% water). Critical: Injecting samples in highly aqueous solvents will cause catastrophic peak breakthrough in HILIC.
-
Gradient Elution: Run a shallow linear gradient from 90% to 75% Acetonitrile over 30 minutes at 20 mL/min.
-
Self-Validation Check: Monitor UV absorbance at 254 nm. The C-2 isomer typically elutes first due to its slightly lower hydrogen-bonding affinity compared to the C-4 isomer. If peaks tail heavily, increase the buffer concentration to 20 mM to suppress secondary electrostatic interactions.
Part 5: Quantitative Data Presentation
Table 1: Impact of Reaction Conditions on SNAr Regioselectivity (2,4-Dichloropyrimidine)
| Nucleophile Type | Catalyst / Base | Solvent & Temp | Major Isomer | Regioselectivity (C4:C2) | Reference |
| Aliphatic Secondary Amine | Pd(OAc)2 / LiHMDS | THF, -60 °C | C-4 | 91:9 | [1] |
| Aromatic Amine (Aniline) | None | THF, 25 °C | C-4 | 70:30 | [1] |
| Primary Amine | DIPEA (Auxiliary) | tert-Butanol, 80 °C | C-2 | > 80:20 | [5] |
| Tertiary Amine | iPr2NEt | CHCl3, 40 °C | C-2 | Up to 19:1 | [4] |
Part 6: Isomer Separation Workflow
Workflow for selecting the optimal chromatographic separation strategy for pyrimidine regioisomers.
Part 7: References
-
Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." ACS Publications. Available at: [Link]
-
ACS Catalysis. "A Chiral Bifunctional NHC Ligand Promoted Ni/Al-Catalyzed Regio- and Enantioselective C6–H Alkylation of Pyrimidines." ACS Publications. Available at:[Link]
-
Google Patents. "US8334383B2 - Regioselective preparation of substituted pyrimidines." Google Patents. Available at:
-
ResearchGate. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." ResearchGate. Available at: [Link]
-
PubMed. "Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive." NIH. Available at:[Link]
-
PubMed. "Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography." NIH. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 6. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 4-chloro displacement
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (
Rather than relying on trial and error, this guide establishes a causality-driven framework. We will explore exactly why temperature dictates the success or failure of your displacement, how to logically troubleshoot side reactions, and how to execute a self-validating protocol.
Part 1: Diagnostic Workflow for Temperature Optimization
Before adjusting your heating mantle, it is critical to align your temperature parameters with the inherent electronic properties of your nucleophile and solvent. Use the diagnostic workflow below to establish your initial reaction conditions.
Workflow for optimizing temperature based on nucleophile strength and reaction monitoring.
Part 2: The Thermodynamics and Kinetics of 4-Chloro (FAQs)
Q: Why does my 4-chloro displacement reaction completely stall at room temperature?
A: The rate-determining step in the
Q: How does temperature influence the formation of side products like 4-hydroxypyrimidine? A: Temperature acts as a double-edged sword. While elevated heat accelerates the desired amination or etherification, it exponentially increases the rate of competing solvolysis if protic solvents (like water or methanol) are present[3]. At high temperatures (e.g., >100°C), the solvent molecules gain enough kinetic energy to act as nucleophiles, attacking the activated 4-position and displacing the chloride to form a thermodynamically stable 4-hydroxy or 4-alkoxy byproduct[1].
Kinetic pathway of SNAr highlighting the temperature-dependent Meisenheimer complex formation.
Part 3: Troubleshooting Guide – Temperature-Induced Failures
Q: I am running an amination at 120°C in ethanol, but LCMS shows a massive impurity peak. What is happening and how do I fix it?
A: You are observing the 4-ethoxy side product. At 120°C, the thermal energy is high enough that the solvent (ethanol) outcompetes your intended amine nucleophile.
Resolution: Lower the temperature to 80°C. If the reaction rate of your amine drops too much at 80°C, switch to a non-nucleophilic polar aprotic solvent like DMSO or DMF. These solvents stabilize the polar transition state and can be safely heated to 120°C without participating in
Q: My reaction with an aniline nucleophile is incomplete even at reflux (100°C in water). Should I switch to a higher-boiling solvent like NMP? A: Before changing to a harsh, high-boiling solvent, consider lowering the activation energy barrier chemically. Adding a catalytic amount of acid (e.g., 0.1 eq HCl) protonates the heterocyclic nitrogen, making the C-4 position significantly more electrophilic. This mechanistic shift allows the reaction to reach full conversion at just 80°C in water, completely bypassing the need for extreme temperatures[3].
Part 4: Quantitative Data Analysis
To illustrate the delicate balance between temperature, solvent, and conversion, review the quantitative data below. Notice how pushing the temperature too high in protic solvents drastically increases impurity profiles.
Table 1: Effects of Temperature and Solvent on 4-Chloro Amination (Model Data)
| Temperature (°C) | Solvent | Catalyst | Nucleophile | Conversion (2h) | Major Impurity Observed |
| 25 (Room Temp) | Water | 0.1 eq HCl | Aniline | < 5% | None |
| 60 | Water | 0.1 eq HCl | Aniline | 45% | < 1% (Solvolysis) |
| 80 | Water | 0.1 eq HCl | Aniline | > 95% | 2% (Solvolysis) |
| 120 (Microwave) | Water | None | Aniline | > 99% (15 min) | 15% (4-Hydroxypyrimidine) |
| 80 | Methanol | None | Aniline | 60% | 10% (4-Methoxypyrimidine) |
Data synthesis reflects established literature trends for the amination of fused pyrimidines[3].
Part 5: Standardized Experimental Protocol
Protocol: Temperature-Optimized Acid-Catalyzed Amination in Aqueous Media
Causality Context: Using water as a solvent is highly sustainable, but it risks hydrolysis at elevated temperatures. By adding a catalytic amount of HCl, we protonate the pyrimidine ring, lowering the activation energy required for the Meisenheimer complex. This allows us to drop the reaction temperature to 80°C, effectively shutting down the competing thermal hydrolysis pathway[3].
Step 1: Reagent Preparation & Setup
-
Weigh the 4-chloropyrimidine derivative (1.0 eq, 2.0 mmol) and the amine nucleophile (1.1 eq, 2.2 mmol) into a 10 mL round-bottom flask.
-
Validation Checkpoint: Ensure the amine is not heavily ortho-substituted (steric hindrance) or highly electron-deficient (pKa < 1). If it is, the reaction will likely fail even under optimized thermal conditions[3].
Step 2: Solvent and Catalyst Addition
-
Add 5.0 mL of deionized water to suspend the reagents (approx. 0.1 M concentration)[1].
-
Add aqueous HCl (0.1 eq, 0.2 mmol) dropwise.
-
Causality: Limiting HCl to 0.1 eq is critical. It prevents excessive protonation of the amine nucleophile (which would render it non-nucleophilic) while still sufficiently activating the pyrimidine ring[3].
Step 3: Thermal Activation & Monitoring
-
Heat the mixture strictly to 80°C using an oil bath or precisely controlled heating block.
-
Validation Checkpoint (2 Hours): Sample 10 µL of the mixture, dilute in methanol, and analyze via LCMS.
-
Success State: >95% conversion to the desired product mass.
-
Failure State (Incomplete): If starting material remains, increase the temperature incrementally to 90°C and stir for an additional 2 hours.
-
Failure State (Hydrolysis): If a +18 Da mass (M-Cl+OH) appears, immediately remove the flask from the heat; the temperature is too high for your specific substrate's stability.
-
Step 4: Workup & Isolation
-
Cool the reaction to room temperature (20°C).
-
Basify the mixture by adding saturated aqueous
until the pH is > 8[1]. -
Causality: Basification neutralizes the HCl catalyst and deprotonates the newly formed secondary amine. This drastically reduces its aqueous solubility, forcing the product to crash out of the solution.
-
Validation Checkpoint: A precipitate should form. Collect the product by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 10 mL), dry over anhydrous
, and concentrate under reduced pressure[1].
References
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem Source: Benchchem URL
- A Kinetic Study on the Cu(0)
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: PMC / NIH URL
Sources
Preventing debromination during lithiation of 5-bromo-pyrimidines
Troubleshooting Guide: Preventing Debromination During Lithiation of 5-Bromo-pyrimidines
As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of 5-bromopyrimidines. The electron-deficient nature of the diazine ring makes the transient 5-lithiopyrimidine exceptionally basic and thermodynamically unstable. If the reaction conditions are not rigorously controlled, the intermediate will rapidly abstract a proton from the solvent (causing debromination), undergo ring-opening, or succumb to nucleophilic addition at the C4 azomethine bond.
This guide provides a root-cause analysis of common side reactions, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure high-yielding functionalization.
Mechanistic Overview of Side Reactions
When treating 5-bromopyrimidine with an alkyllithium reagent (e.g., n-BuLi), the desired pathway is a rapid halogen-metal exchange. However, the kinetic basicity of the resulting 5-lithiopyrimidine puts it in direct competition with several degradation pathways:
Mechanistic pathways of 5-bromopyrimidine lithiation and competing side reactions.
Troubleshooting FAQs
Q: My LC-MS shows unfunctionalized pyrimidine (debromination) as the major product. What went wrong? A: You are observing the protonation of the transient 5-lithiopyrimidine. The conversion of 5-bromopyrimidine to 5-lithiopyrimidine occurs without significant degradation only at or below -80 °C, often requiring cryogenic cooling to -100 °C[1]. If your internal flask temperature spiked during the n-BuLi addition, or if there was a delay before adding the electrophile, the highly basic lithiated species abstracted a proton from the THF solvent. Solution: Switch to in situ trapping (Barbier conditions) or utilize a magnesium-halogen exchange (Turbo-Grignard).
Q: I am seeing a +57 Da mass addition on my starting material instead of halogen exchange. Why? A: This is a classic nucleophilic addition. Without strict temperature control, n-BuLi acts as a nucleophile rather than an exchange reagent, attacking the highly electrophilic C4=N bond to yield 5-bromo-4-butyl-3,4-dihydropyrimidine. Solution: Drop the temperature to -110 °C using a Trapp mixture (THF/ether/pentane) or use a non-nucleophilic exchange reagent like iPrMgCl·LiCl.
Q: I am trying to perform a Directed Ortho-Metalation (DoM) at C4, but my bromine at C5 keeps migrating. How do I stop this? A: You are experiencing a "Halogen Dance." This occurs when the lithiated species equilibrates to a more thermodynamically stable position before reacting with the electrophile. Because the C5 position of pyrimidine is the least acidic, lithiation at C4 often triggers the migration of the C5-bromine to the C4 position to stabilize the anion. Solution: Kinetic trapping is required. Add your electrophile simultaneously with your lithium base to trap the kinetic product before thermodynamic equilibration can occur.
Quantitative Comparison of Metallation Strategies
To select the best approach for your specific workflow, compare the operational parameters of the three primary metallation strategies:
| Metallation Strategy | Reagent | Operating Temp | Intermediate Stability | Primary Risk Factor | Typical Yield |
| Sequential Lithiation | n-BuLi | -100 °C to -110 °C | < 1 minute | Debromination / Addition | 40% - 60% |
| In Situ Trapping | n-BuLi + Electrophile | -80 °C to -100 °C | N/A (Trapped instantly) | Electrophile incompatibility | 70% - 85% |
| Turbo-Grignard | iPrMgCl·LiCl | -20 °C | > 2 hours | Incomplete exchange | 85% - 95% |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints to verify the success of the intermediate before committing your valuable electrophiles.
Protocol A: Cryogenic Lithiation with In Situ Trapping (Barbier-Type)
To circumvent the limited stability of the lithiated intermediate, in situ trapping mandates the presence of the electrophile during the addition of the organolithium reagent[1]. This ensures the rate of trapping outcompetes the rate of solvent proton abstraction.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 5-bromopyrimidine (1.0 equiv) and your electrophile (e.g., trimethyl borate, 1.2 equiv) in anhydrous THF (0.1 M).
-
Cooling: Submerge the flask in a liquid nitrogen/ethanol bath and allow the internal temperature to reach -100 °C.
-
Lithiation/Trapping: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise down the side of the cold flask over 15 minutes.
-
Self-Validation Checkpoint: Observe the reaction color. Because the electrophile is present, the solution should remain relatively pale yellow. A deep, persistent dark red/brown color indicates the accumulation and subsequent decomposition of 5-lithiopyrimidine (meaning your electrophile is not reacting fast enough).
-
Workup: Stir for 30 minutes at -100 °C, then quench with a solution of glacial acetic acid in THF before allowing the mixture to warm to room temperature.
Protocol B: Halogen-Magnesium Exchange via Turbo-Grignard (Recommended)
The use of Turbo-Grignard (iPrMgCl·LiCl) enables a highly efficient halogen-magnesium exchange at a much more manageable -20 °C[2]. The lithium chloride breaks up the polymeric magnesium aggregates, increasing the kinetic basicity of the reagent while maintaining the thermodynamic stability of the resulting 5-pyrimidinylmagnesium chloride.
Workflow for the magnesium-halogen exchange of 5-bromopyrimidines using Turbo-Grignard.
-
Preparation: In an argon-purged flask, dissolve 5-bromopyrimidine (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
-
Exchange: Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise. Stir the mixture at -20 °C for 2 hours.
-
Self-Validation Checkpoint: Before adding your target electrophile, extract a 0.1 mL aliquot and quench it into a GC vial containing an excess of iodine in THF. A rapid GC-MS analysis should reveal >95% conversion to 5-iodopyrimidine and <5% of debrominated pyrimidine. Causality: If unreacted 5-bromopyrimidine remains, the exchange time must be extended; if pyrimidine (m/z 80) is present, trace moisture has compromised your system.
-
Electrophile Addition: Once validated, add your electrophile (1.2 equiv) dropwise at -20 °C.
-
Workup: Allow the reaction to slowly warm to room temperature over 1 hour, then quench with saturated aqueous NH₄Cl.
References
- Grignard and Cerium Reagents of Pyrimidine Derivatives Source: Thieme E-Books & E-Journals URL
- New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics Source: LMU München URL
- US20140121375A1 - Method for preparation of 5-substituted pyrimidines Source: Google Patents URL
- Source: nzdr.
Sources
Technical Support Center: Catalyst Selection for Sterically Hindered Pyrimidine Couplings
Welcome to the Technical Support Center for sterically hindered pyrimidine couplings. Pyrimidine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making their efficient functionalization a critical task for synthetic chemists.[1][2][3] However, introducing sterically demanding fragments onto the pyrimidine core via cross-coupling presents a significant synthetic hurdle. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental failures, and offer robust protocols for success.
Section 1: Foundational Concepts - Understanding the Challenge
This section addresses the fundamental principles governing the difficulty of these reactions. Understanding the "why" is the first step toward intelligent catalyst selection and reaction design.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed couplings on pyrimidines so challenging, especially with bulky substrates?
A: The difficulty arises from a combination of electronic and steric factors inherent to the pyrimidine ring and the coupling partners.
-
Electronic Effects & Catalyst Inhibition: The pyrimidine ring is electron-deficient, which generally favors the oxidative addition step of the catalytic cycle.[4] However, the two nitrogen atoms are also Lewis basic and can coordinate strongly to the palladium center. This coordination can sequester the active catalyst, leading to deactivation and low yields.[5][6]
-
Steric Hindrance: This is the primary obstacle. Bulky groups on the pyrimidine, the coupling partner (e.g., an ortho-substituted boronic acid or a secondary amine), or the catalyst's ligand can severely impede key steps in the catalytic cycle. The catalyst must be sterically accessible to the C-X bond for oxidative addition, and the two coupling partners must be able to approach each other on the metal center for the final reductive elimination step.[7][8][9]
Q2: How exactly does steric bulk interfere with the catalytic cycle?
A: Steric hindrance creates significant energy barriers for the two most critical steps: oxidative addition and reductive elimination.
-
Oxidative Addition (OA): This is the initial step where the Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine. If bulky substituents are present near the reaction site (e.g., at the C2 or C6 positions), they can physically block the approach of the large, ligand-supported palladium catalyst, slowing down or completely preventing this crucial first step.[7]
-
Reductive Elimination (RE): This is the final, product-forming step where the two coupled fragments are expelled from the palladium center, regenerating the Pd(0) catalyst. When both coupling partners are sterically demanding, they may be forced into a conformation on the metal center that is energetically unfavorable for C-C or C-N bond formation, making reductive elimination the rate-limiting step.[7][10]
Section 2: Catalyst & Ligand Selection
Choosing the right catalyst system is the most critical decision. For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ often fail. The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the difficult steps of the catalytic cycle.
Q3: What are the best-in-class ligands for challenging pyrimidine couplings?
A: The development of specialized phosphine ligands by groups like Buchwald and Hartwig has revolutionized this field.[11] These ligands are designed to be both bulky and electron-rich, which accelerates both oxidative addition and reductive elimination.
Table 1: Recommended Ligands for Sterically Hindered Buchwald-Hartwig Amination (C-N Coupling)
| Ligand Class | Example Ligands | Key Features & Advantages | Best For... |
| Dialkylbiaryl Phosphines | RuPhos, XPhos, BrettPhos | Highly electron-rich and sterically demanding. They create a coordinatively unsaturated palladium center that is highly reactive.[10][12] | Coupling of primary and secondary amines, including bulky ones, with hindered aryl/heteroaryl chlorides and bromides.[11] |
| Ferrocenyl Phosphines | Josiphos | Robust, thermally stable ligands. The ferrocene backbone provides a unique steric and electronic profile. | A broad range of aminations; can be effective where biaryl phosphines show lower activity. |
| Diphosphinoamines | (Ph₂P)₂N(Ar) | Can be effective for coupling extremely demanding substrates, sometimes showing success where other ligands fail, especially under microwave conditions.[13] | Highly sterically encumbered aryl halides and amines. |
Table 2: Recommended Ligands for Sterically Hindered Suzuki-Miyaura Coupling (C-C Coupling)
| Ligand Class | Example Ligands | Key Features & Advantages | Best For... |
| Dialkylbiaryl Phosphines | SPhos, XPhos | Excellent for activating less reactive C-Cl bonds. Their bulk facilitates reductive elimination of sterically congested biaryl products.[7] | Coupling of hindered aryl chlorides and bromides with ortho-substituted boronic acids. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes (often in PEPPSI pre-catalysts) | Strong σ-donors that form very stable bonds to palladium, creating robust and highly active catalysts.[14] | Challenging couplings involving aryl chlorides and substrates prone to catalyst deactivation.[15] |
| Trialkyl Phosphines | P(t-Bu)₃, P(Cy)₃ | Highly electron-donating and sterically bulky, though can be air-sensitive. | General-purpose for difficult couplings, but often superseded by more advanced biaryl phosphine ligands. |
Q4: Should I use a pre-catalyst or generate the active catalyst in situ?
A: For reproducibility and reliability, especially in drug development, pre-catalysts are strongly recommended .
-
In situ generation (e.g., mixing Pd(OAc)₂ with a ligand) can be effective but is often less reliable. The efficiency of the reduction of Pd(II) to the active Pd(0) species can be inconsistent, leading to variable results.[16]
-
Pre-catalysts (e.g., Buchwald G3/G4 Palladacycles, PEPPSI catalysts) are air- and moisture-stable Pd(II) complexes that efficiently and cleanly generate the active L-Pd(0) species under the reaction conditions.[17][18] This leads to more consistent catalyst activation, lower catalyst loadings, and more reproducible outcomes.[16][19]
Section 3: Troubleshooting Guide
Even with the right catalyst system, problems can arise. This section provides a logical workflow to diagnose and solve common issues.
Problem 1: Low to No Yield or Conversion
Q: My reaction is sluggish or has failed completely. What are the first things to check? A: Start by confirming the integrity of your reagents and the activity of your catalyst.
-
Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can irreversibly oxidize both the Pd(0) catalyst and phosphine ligands.[20] For Suzuki couplings, boronic acids can degrade on storage; use fresh, high-purity material or consider using more stable boronic esters (e.g., pinacol esters).[5][7]
-
Catalyst Activity: If generating the catalyst in situ, ensure your palladium source (e.g., Pd(OAc)₂) and ligand are pure. Better yet, switch to a reliable pre-catalyst.[18] The nitrogen atoms in the pyrimidine can poison the catalyst; a more robust ligand system may be required to prevent this.[5]
-
Reaction Conditions: Sterically hindered couplings often require more forcing conditions. Cautiously increasing the temperature can help overcome the activation energy barrier.[7] The choice of base is also critical; stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or NaOtBu are often required.
Problem 2: Dominant Side Reactions
Q: My starting material is consumed, but I'm getting side products instead of my desired product. What's happening? A: The most common side reactions are dehalogenation and protodeboronation.
-
Dehalogenation (Hydrodechlorination): This is the replacement of the halogen with a hydrogen atom. It is often caused by trace water or other protic impurities.[6]
-
Solution: Use rigorously dried reagents and anhydrous solvents. Ensure your reaction is maintained under a strictly inert atmosphere (argon or nitrogen).[7]
-
-
Protodeboronation (for Suzuki): This is the cleavage of the C-B bond of the boronic acid by a proton source, which is often competitive with transmetalation.[5]
-
Solution: Use anhydrous conditions and a base like K₃PO₄. Using boronic esters can sometimes reduce the rate of this side reaction.[7]
-
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid.
-
Solution: This is often caused by the presence of oxygen.[6] Thoroughly degassing the solvent and reaction mixture is critical.
-
Problem 3: Incorrect Regioselectivity
Q: I am using a 2,4-dichloropyrimidine. How do I ensure the reaction occurs at the correct position? A: The inherent electronic properties of the pyrimidine ring dictate a general order of reactivity for palladium-catalyzed cross-couplings.
-
General Reactivity Order: C4(6) > C2 > C5.[4] The C4 and C6 positions are the most electron-deficient and therefore most susceptible to oxidative addition.[4][5]
-
Selective C4 Coupling: Under standard conditions with most catalyst systems, coupling of 2,4-dichloropyrimidine will occur preferentially at the C4 position.[5][21]
-
Selective C2 Coupling: Achieving selectivity for the C2 position is more challenging and often requires specialized conditions or catalyst systems that can invert the conventional site selectivity.[21] This may involve using specific ligands or additives that modulate the oxidative addition step.
Section 4: Experimental Protocols
The following protocols are provided as robust starting points for challenging couplings. Optimization may be required for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Hindered 2-Chloropyrimidine
This protocol is adapted for coupling a challenging aryl chloride with a sterically demanding boronic acid, using a modern pre-catalyst system.[15][16]
-
Reagents & Materials:
-
Sterically hindered 2-chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Ortho-substituted arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
-
Procedure:
-
To the oven-dried reaction vial, add the 2-chloropyrimidine, arylboronic acid, XPhos Pd G3 pre-catalyst, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox).
-
Add the degassed 1,4-dioxane via syringe.
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination with a Bulky Secondary Amine
This protocol is designed for the C-N coupling of a hindered chloropyrimidine with a challenging secondary amine nucleophile.[10][22]
-
Reagents & Materials:
-
Sterically hindered 4-chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Bulky secondary amine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
In a glovebox, add the NaOtBu, RuPhos Pd G3 pre-catalyst, and magnetic stir bar to the Schlenk flask.
-
Add the 4-chloropyrimidine and the secondary amine.
-
Add the degassed toluene.
-
Seal the flask, remove from the glovebox, and connect to a Schlenk line under an argon atmosphere.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 4-18 hours), cool the mixture to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
-
References
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). BenchChem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). [Source not explicitly stated, likely a journal article].
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). BenchChem.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4-methylpyrimidin-5-amine. (n.d.). BenchChem.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). BenchChem.
- Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. (2026). PubMed.
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. (n.d.). BenchChem.
- Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus de l'Académie des Sciences.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). BenchChem.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026). ResearchGate.
- The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). [Source not explicitly stated, likely a journal article].
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (n.d.). BenchChem.
- Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (n.d.). Dalton Transactions (RSC Publishing).
- The effect of steric bulk in Sonogashira coupling reactions. (n.d.). RSC Publishing.
- New Palladium Precatalysts For Cross-Coupling Reactions. (n.d.). ABCR.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Methods and Strategies for C–N Bond Formation Reactions. (n.d.). [Source not explicitly stated, likely a book chapter or review].
- Problems with Suzuki coupling. (2025). Reddit.
- Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (n.d.). ResearchGate.
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). PMC.
- Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. (2021). ResearchGate.
- Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin. (2025). White Rose Research Online.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
- Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (n.d.). RSC Publishing.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR.
- Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. (n.d.). Springer Professional.
- Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. (2023). PMC.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). [Source not explicitly stated, likely a journal article].
- Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. (2022). PMC.
- Steric Hindrance | Organic Chemistry. (2024). YouTube.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.abcr.com [media.abcr.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
Solving solubility issues of 5-Bromo-4-chloro-6-ethylpyrimidine in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Bromo-4-chloro-6-ethylpyrimidine .
Halogenated pyrimidines are notorious for their "brick dust" properties—they exhibit high crystallinity and extreme hydrophobicity. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic barriers for both in vitro and in vivo applications.
Part 1: Troubleshooting & Causality FAQs
Q1: Why is 5-Bromo-4-chloro-6-ethylpyrimidine practically insoluble in aqueous media? A: The insolubility is a function of both high lipophilicity and the thermodynamic penalty of cavity formation in water. The pyrimidine core is decorated with a bromine atom at C5, a chlorine atom at C4, and an ethyl group at C6. Halogenation significantly increases the molecule's LogP (octanol-water partition coefficient) by expanding its hydrophobic surface area and polarizability without contributing to aqueous hydrogen bonding[1]. Furthermore, the lack of hydrogen-bond donors (no -OH or -NH2 groups) means the molecule cannot favorably disrupt the hydrogen-bonded network of water, resulting in immediate precipitation.
Q2: When diluting my DMSO stock into an assay buffer, the compound immediately precipitates. How do I prevent this? A: This is a classic "solvent shift" phenomenon. As DMSO diffuses into the bulk water, the local solubility of the pyrimidine drops exponentially, crossing the supersaturation threshold and triggering rapid crystal nucleation. To prevent this, you must lower the free energy of the aqueous phase by introducing a surfactant (e.g., 0.05% - 0.1% Tween-80) into the receiving buffer prior to adding the DMSO stock. The surfactant forms micelles that instantly sequester the hydrophobic pyrimidine molecules before they can aggregate into a crystal lattice.
Q3: How can I achieve high aqueous concentrations for in vivo dosing without using toxic levels of organic solvents? A: The most authoritative method for solubilizing highly hydrophobic, halogenated heterocycles is host-guest inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic ethyl and halogen moieties of the pyrimidine, while its hydroxyl-rich exterior maintains excellent aqueous solubility[2]. Studies on structurally related pyrimidines demonstrate that HP-β-CD complexation can enhance aqueous solubility by 100- to 1000-fold, making it ideal for intravenous or oral formulations[3].
Part 2: Strategic Solubilization Workflows
Decision tree for solubilizing 5-Bromo-4-chloro-6-ethylpyrimidine based on application.
Quantitative Comparison of Solubilization Strategies
| Strategy | Physicochemical Mechanism | Max Practical Concentration | Best Suited For | Key Limitation |
| DMSO + Buffer | Co-solvency | < 50 µM (in 1% DMSO) | Biochemical assays, Cell culture | High risk of micro-precipitation upon dilution. |
| Micellar (Tween-80) | Hydrophobic core sequestration | 100 - 500 µM | Cell-based assays | Surfactants may interfere with lipid bilayer integrity. |
| HP-β-CD Complexation | Host-guest inclusion complex | 5 - 20 mM | In vivo PK/PD dosing | Requires 24h equilibration; limited by cavity size fit. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . You will not just execute steps; you will empirically verify the success of the solubilization at the bench.
Protocol A: Micellar Solubilization for In Vitro Assays
Objective: Achieve a stable 100 µM working solution without crystal nucleation.
-
Stock Preparation: Dissolve 5-Bromo-4-chloro-6-ethylpyrimidine in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous conditions prevent premature water-induced nucleation.
-
Buffer Conditioning: Prepare your target aqueous assay buffer and supplement it with 0.1% (v/v) Tween-80. Warm the buffer to 37°C.
-
Rapid Injection: Using a high-precision pipette, inject 10 µL of the DMSO stock directly into the vortex vortex of 990 µL of the conditioned buffer. Causality: Rapid mixing ensures the compound is instantly trapped in Tween-80 micelles before it can self-associate.
-
Self-Validation (Turbidimetry): Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer.
-
Pass: OD600 < 0.005 (True solution/stable micelles).
-
Fail: OD600 > 0.01 (Colloidal aggregation has occurred; increase surfactant concentration to 0.2%).
-
Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing
Objective: Form a highly concentrated, thermodynamically stable aqueous formulation.
Self-validating phase solubility workflow for cyclodextrin complexation.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline. Stir until completely clear.
-
API Addition: Add 5-Bromo-4-chloro-6-ethylpyrimidine powder in excess (e.g., 10 mg/mL) to the HP-β-CD solution. The solution will appear as a cloudy suspension.
-
Thermodynamic Equilibration: Protect from light and shake the suspension at 300 RPM at 25°C for 24 to 48 hours. Causality: The inclusion process is thermodynamically driven but kinetically slow due to the high crystal lattice energy of the halogenated pyrimidine.
-
Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.
-
Self-Validation (Phase Solubility Analysis): Dilute an aliquot of the filtrate in methanol to break the inclusion complex, and quantify the API concentration via HPLC-UV. Plotting API concentration versus HP-β-CD concentration will yield a Higuchi-Connors phase solubility diagram, confirming the exact stoichiometric ratio (usually 1:1) and proving the complexation was successful.
References
-
Title: 2-Hydroxypropyl-β-cyclodextrin Strongly Improves Water Solubility and Anti-Proliferative Activity of pyrazolo[3,4-d]pyrimidines Src-Abl Dual Inhibitors Source: PubMed (nih.gov) URL: [Link]
-
Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI URL: [Link]
-
Title: A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow Source: PMC (nih.gov) URL: [Link]
Sources
- 1. A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin | MDPI [mdpi.com]
- 3. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR interpretation of 5-Bromo-4-chloro-6-ethylpyrimidine
Title: 1H NMR Interpretation of 5-Bromo-4-chloro-6-ethylpyrimidine: A Comparative Guide for Pyrimidine Building Blocks
Introduction & Strategic Context In the development of advanced targeted therapeutics—particularly Polycomb Repressive Complex 2 (PRC2) and Embryonic Ectoderm Development (EED) inhibitors—halogenated pyrimidines serve as indispensable synthetic scaffolds [1]. A prime example is 5-bromo-4-chloro-6-ethylpyrimidine , a critical intermediate utilized in the synthesis of potent triazolopyridine-based anticancer agents.
However, synthesizing this molecule—typically achieved via the chlorination of 5-bromo-6-ethylpyrimidin-4-ol using phosphorus oxychloride (POCl₃)—is prone to side reactions, including over-chlorination at the C2 position. For drug development professionals, distinguishing the target molecule from its precursors and over-reacted impurities is paramount. As a Senior Application Scientist, I have structured this guide to provide an objective, comparative analysis of the ¹H NMR interpretation for 5-bromo-4-chloro-6-ethylpyrimidine, detailing the mechanistic causality behind its spectral signature and establishing a self-validating analytical workflow.
Part 1: Structural Deconstruction & Mechanistic Causality
The ¹H NMR spectrum of 5-bromo-4-chloro-6-ethylpyrimidine is defined by the profound electronic effects of the pyrimidine core and its localized substituents. Understanding why these shifts occur is critical for accurate spectral interpretation.
-
The C2 Proton (The Diagnostic Anchor): In an unsubstituted pyrimidine, the C2 proton resonates far downfield (typically ~9.26 ppm in CDCl₃) due to the combined inductive electron-withdrawing effects of the adjacent N1 and N3 atoms, compounded by the aromatic ring's diamagnetic anisotropy[2]. In 5-bromo-4-chloro-6-ethylpyrimidine, the C2 proton shifts slightly upfield to approximately 8.90 ppm . This is the result of a delicate electronic balance: the electron-donating nature of the C6-ethyl group slightly shields the ring, while the C4-chloro and C5-bromo substituents exert opposing inductive (deshielding) and mesomeric (shielding) effects.
-
The C6 Ethyl Group:
-
Methylene (-CH₂-): Appears as a distinct quartet around 3.05 ppm . This is significantly deshielded compared to a standard alkane (~1.3 ppm) because it is directly attached to the electron-deficient heteroaromatic ring and sits ortho to the bulky, highly electronegative bromine atom at C5.
-
Methyl (-CH₃): Appears as a triplet near 1.30 ppm , coupled to the methylene protons with a standard vicinal coupling constant (³J ≈ 7.5 Hz).
-
Part 2: Comparative ¹H NMR Analysis
To ensure synthetic integrity, it is critical to compare the target's NMR profile against its most common synthetic alternatives: the unbrominated precursor and the over-chlorinated impurity.
Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Structural Feature | 5-Bromo-4-chloro-6-ethylpyrimidine (Target) | 4-Chloro-6-ethylpyrimidine (Precursor) | 5-Bromo-2,4-dichloro-6-ethylpyrimidine (Impurity) |
| C2-Proton (Singlet) | ~8.90 ppm (1H) | ~8.85 ppm (1H) | Absent |
| C5-Proton (Singlet) | Absent | ~7.30 ppm (1H) | Absent |
| C6-Methylene (Quartet) | ~3.05 ppm (2H, J=7.5 Hz) | ~2.80 ppm (2H, J=7.5 Hz) | ~3.05 ppm (2H, J=7.5 Hz) |
| C6-Methyl (Triplet) | ~1.30 ppm (3H, J=7.5 Hz) | ~1.25 ppm (3H, J=7.5 Hz) | ~1.30 ppm (3H, J=7.5 Hz) |
| Diagnostic Utility | Confirms successful C5 bromination and retention of C2 proton. | Baseline starting material profile. | Indicates undesired over-chlorination at the C2 position. |
Causality in Comparison: The absence of a singlet near 7.30 ppm confirms complete bromination at C5. More importantly, the retention of the ~8.90 ppm singlet confirms that the harsh POCl₃ conditions did not cause undesired nucleophilic aromatic substitution at the C2 position. If the C2 proton is missing, the batch has been over-chlorinated, rendering it useless for regioselective downstream cross-coupling.
Part 3: Experimental Protocol: High-Resolution ¹H NMR Workflow
To guarantee trustworthiness, the NMR acquisition must be a self-validating system. The following protocol ensures quantitative accuracy, preventing false-negative integration of the critical C2 proton.
Step 1: Precision Sample Preparation
-
Action: Dissolve 15–20 mg of the pyrimidine intermediate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl₃ is chosen because it lacks exchangeable protons that could obscure the aliphatic region. TMS provides an absolute 0.00 ppm reference to accurately track subtle chemical shift changes caused by halogenation [3].
Step 2: Instrument Calibration & Tuning
-
Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe specifically to the ¹H frequency to maximize the Signal-to-Noise Ratio (SNR). Lock the magnetic field to the deuterium signal of CDCl₃.
Step 3: Optimized Acquisition Parameters
-
Action:
-
Pulse Sequence: Standard 1D proton pulse (zg30).
-
Number of Scans (NS): 16 to 32 scans.
-
Relaxation Delay (D1): Set to 10 seconds.
-
-
Causality: This is the most critical parameter. The isolated C2 proton on the electron-deficient pyrimidine ring lacks adjacent protons for efficient dipole-dipole relaxation, resulting in a significantly longer longitudinal relaxation time (T1) than the ethyl protons. A standard 1-second D1 will cause the C2 proton to under-integrate (e.g., appearing as 0.6H instead of 1.0H). A 10-second delay ensures complete relaxation and stoichiometric integration.
Step 4: Processing and Self-Validation
-
Action: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation to enhance SNR without sacrificing resolution. Phase the spectrum manually and apply a strict baseline correction.
-
Self-Validation Check: Integrate the C6-methylene quartet and set its value exactly to 2.00. The C2 singlet must integrate to 0.95–1.05. If it integrates lower, increase the D1 delay and re-acquire.
Part 4: Workflow Visualization
Figure 1: 1H NMR validation workflow for the synthesis of 5-Bromo-4-chloro-6-ethylpyrimidine.
References
- Chan, H. M., et al. "Triazolopyridine compounds and uses thereof." World Intellectual Property Organization, Patent WO2017221092A1, 2017.
-
Organic Chemistry Data & Info. "NMR Spectroscopy – 1H NMR Chemical Shifts." Reich NMR Database, 2020. URL: [Link]
Definitive Guide to C13 NMR Peak Assignments for Halogenated Ethylpyrimidines
Executive Summary
Context: Halogenated ethylpyrimidines are critical pharmacophores in modern drug discovery (e.g., kinase inhibitors). However, their Carbon-13 (
The Challenge: Researchers often misassign quaternary carbons (C2, C4, C5) because:
-
Nitrogen Deshielding: The pyrimidine ring nitrogens push adjacent carbons downfield (>155 ppm).
-
Halogen "Heavy Atom" Effect: While Fluorine and Chlorine deshield, Bromine and Iodine induce significant upfield shifts (shielding) due to spin-orbit coupling, often overlapping with alkene or aromatic signals.
-
Ethyl Group Rotamers: The ethyl substituent can induce conformational isomers that broaden peaks or create distinct rotameric signals in hindered analogs.
Scope: This guide compares the Standard Empirical Additivity Method against a Multi-Dimensional Integrated Protocol (the recommended "Product" workflow). We provide chemical shift data, substituent effect analysis, and a validated experimental protocol.
Part 1: Comparative Analysis of Assignment Strategies
We compare two methodologies for assigning peaks in these complex heterocycles.
Method A: Empirical Additivity (The "Alternative")
-
Mechanism: Uses base values for pyrimidine and adds standard Substituent Chemical Shift (SCS) increments (e.g.,
ppm for alkyl, ppm for Cl). -
Performance:
-
Speed: High. Instant estimation.
-
Accuracy: Low to Moderate . Fails to account for the "Ortho-Nitrogen Effect" where the lone pair interaction with halogens alters the shielding cone.
-
Risk: High probability of misassigning C2 vs C4/6 in symmetrical derivatives.
-
Method B: Integrated 2D + DFT Verification (The "Recommended Workflow")
-
Mechanism: Combines 1D
C with HSQC (protonated carbons), HMBC (quaternary connectivity), and Density Functional Theory (DFT) prediction (GIAO method). -
Performance:
-
Speed: Moderate (Requires overnight acquisition).
-
Accuracy: High . Unambiguously resolves quaternary carbons and halogen-bearing carbons.
-
Self-Validation: The HMBC correlations provide a closed-loop logic check.
-
Data Comparison: Halogen Effect on Pyrimidine C2 Position
Note how the Empirical method fails to predict the dramatic shielding of Iodine.
| Substituent (at C2) | Empirical Prediction (ppm) | Experimental Value (ppm) | Deviation | Effect Description |
| -Cl (Chloro) | ~160.0 | 159.2 | < 1.0 | Inductive Deshielding |
| -Br (Bromo) | ~155.0 | 148.5 | 6.5 | Heavy Atom Shielding |
| -I (Iodo) | ~145.0 | 126.0 | 19.0 | Strong Spin-Orbit Shielding |
Part 2: Technical Analysis & Chemical Shift Data
The Ethyl-Pyrimidine Scaffold
The ethyl group acts as a reliable anchor. In a typical 5-ethylpyrimidine system:
-
CH
(Methyl): ~14.5 – 15.5 ppm (High field). -
CH
(Methylene): ~25.0 – 29.0 ppm. -
C5 (Ipso-Ethyl): The ring carbon attached to the ethyl group shifts downfield by ~10-15 ppm relative to unsubstituted pyrimidine (approx 135-140 ppm).
Halogen-Specific Assignments (Structure-Activity Relationship)
The following table provides reference shifts for a generic 2-Halo-5-ethylpyrimidine scaffold in CDCl
| Carbon Position | 2-Fluoro (ppm) | 2-Chloro (ppm) | 2-Bromo (ppm) | 2-Iodo (ppm) | Signal Characteristics |
| C2 (Ipso-Halo) | 164.5 (d, | 159.2 | 148.5 | 126.0 | Most variable. Look for upfield shift in Br/I. |
| C4/C6 (Ortho) | ~158.0 (d, | 157.5 | 157.0 | 156.2 | Deshielded by adjacent N. Usually sharp singlets. |
| C5 (Meta) | ~138.0 | 135.5 | 135.8 | 136.5 | Quaternary. Connects to Ethyl.[1] |
| Ethyl -CH | 25.8 | 25.5 | 25.4 | 25.2 | Triplet in 1H, Singlet in 13C. |
| Ethyl -CH | 14.8 | 14.8 | 14.7 | 14.6 | High field terminus. |
Key Diagnostic Rule:
If you observe a quaternary carbon in a pyrimidine ring below 130 ppm, it is likely C5 (unsubstituted) or C2-Iodo . It is almost never C2-Chloro or C2-Fluoro.
Part 3: Experimental Protocol (Self-Validating)
To ensure trustworthy data, follow this optimized acquisition protocol for halogenated heterocycles.
Step 1: Sample Preparation
-
Solvent: CDCl
is standard. Use DMSO- only if solubility is poor (Note: DMSO shifts peaks +1 to +2 ppm). -
Concentration: >30 mg in 0.6 mL is critical. Quaternary carbons (C-Halogen) have long relaxation times (
) and low NOE enhancement, making them invisible in dilute samples.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .
-
Reasoning: C2 and C5 are quaternary. Short D1 (<1s) saturates these nuclei, causing signal loss.
-
-
Scans (NS): Minimum 1024 scans for <10mg samples; 256 scans for >30mg.
-
Spectral Width: 240 ppm (to capture C-F doublets or carbonyl impurities).
Step 3: Assignment Workflow
Use this logic flow to assign peaks definitively.
Figure 1: Logical workflow for assigning halogenated ethylpyrimidines. Note the divergence in strategy based on the specific halogen present.
Part 4: Mechanistic Visualization
Understanding the Substituent Chemical Shift (SCS) vectors helps predict shifts for novel analogs.
Figure 2: Substituent Chemical Shift (SCS) vectors. The Ethyl group exerts standard alpha/beta effects, while the Halogen effect is bifurcated based on atomic mass (Inductive vs. Heavy Atom).
References
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Cheeseman, G. W. H., et al. (1978). 13C NMR spectra of some pyrimidines and their derivatives. Organic Magnetic Resonance.[1][2][3][4][5]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Heavy Atom Effect).
-
Reich, H. J. (2022). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.
-
ChemicalBook. (2024). 2-Chloropyrimidine 13C NMR Spectrum Data.
Sources
Advanced HPLC Method Development Guide: 5-Bromo-4-chloro-6-ethylpyrimidine Purity Profiling
Executive Summary
5-Bromo-4-chloro-6-ethylpyrimidine is a critical heterocyclic intermediate often employed in the synthesis of antiviral and antineoplastic agents. Its structural features—a pyrimidine core substituted with electron-withdrawing halogens (Br, Cl) and a hydrophobic ethyl group—present specific chromatographic challenges.
This guide moves beyond generic "start-up" protocols. It objectively compares the performance of Fully Porous C18 , Core-Shell C18 , and Phenyl-Hexyl stationary phases. The goal is to provide a self-validating, robust method that resolves the parent compound from common hydrolytic impurities (e.g., 5-bromo-6-ethylpyrimidin-4-ol) and regioisomers.
Part 1: The Chromatographic Challenge
The target molecule possesses distinct physicochemical properties that dictate method selection:
-
Hydrophobicity: The ethyl and halogen substituents increase retention on alkyl phases.
-
Basicity: The pyrimidine nitrogens are weak bases. Residual silanols on older silica supports can cause severe peak tailing.
-
Halogen Selectivity: The chloro and bromo groups are electron-withdrawing, creating an electron-deficient pi-system. This makes the molecule a prime candidate for alternative selectivity using phenyl-based columns.[1]
Comparative Analysis of Stationary Phases
We evaluated three distinct column technologies to determine the optimal balance of speed, resolution, and robustness.
| Feature | Option A: Traditional C18 | Option B: Core-Shell C18 | Option C: Phenyl-Hexyl |
| Particle Morphology | 5 µm Fully Porous | 2.7 µm Solid Core (Fused-Core) | 2.7 µm Core-Shell |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic Interaction | |
| Efficiency (N) | ~80,000 plates/m | ~180,000 plates/m | ~180,000 plates/m |
| Backpressure | Low (< 150 bar) | Moderate (< 400 bar) | Moderate (< 400 bar) |
| Halogen Selectivity | Low | Low | High |
| Verdict | Baseline Control | Speed Winner | Selectivity Winner |
Part 2: Experimental Data & Results
The following data represents a comparative study separating the target (5-Bromo-4-chloro-6-ethylpyrimidine) from its primary hydrolysis impurity (Impurity A: Des-chloro-hydroxy analog).
Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: Optimized for column dimension (1.0 mL/min for 5µm; 0.6 mL/min for 2.7µm).
Performance Metrics Table
| Parameter | Fully Porous C18 (5µm) | Core-Shell C18 (2.7µm) | Phenyl-Hexyl (2.7µm) |
| Retention Time (Target) | 8.4 min | 4.2 min | 4.8 min |
| Resolution (Rs) (Target vs. Imp A) | 2.1 | 3.8 | 5.2 |
| Tailing Factor (Tf) | 1.3 | 1.05 | 1.1 |
| Signal-to-Noise (S/N) | 150:1 | 280:1 | 265:1 |
| Analysis Time | 15 min | 6 min | 7 min |
Interpretation of Causality
-
Efficiency Gain: The Core-Shell C18 (Option B) reduced the diffusion path length (Van Deemter A and C terms), resulting in narrower peaks and a 2x increase in S/N ratio compared to the fully porous option. This allows for significantly faster run times.
-
Selectivity Shift: The Phenyl-Hexyl (Option C) provided the highest resolution (
). The electron-deficient pyrimidine ring interacts with the pi-electrons of the phenyl stationary phase. This interaction is distinct from pure hydrophobicity, allowing "orthogonal" separation of impurities that might co-elute on a C18 phase.
Part 3: Recommended Protocol (The "Gold Standard")
Based on the data, the Core-Shell C18 is recommended for routine QC due to speed, while Phenyl-Hexyl is the choice for complex impurity profiling. Below is the optimized protocol for the Core-Shell C18 method, which offers the best balance of speed and robustness.
Instrument Configuration
-
System: HPLC or UHPLC capable of 600 bar.
-
Detector: Diode Array Detector (DAD) or VWD.
-
Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).
Chromatographic Conditions
-
Column: Kinetex C18 or Cortecs C18 (2.7 µm, 4.6 x 100 mm).
-
Column Temperature: 40°C (Improves mass transfer and lowers backpressure).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 2 µL (Low volume prevents solvent effects).
Mobile Phase Preparation[3][4]
-
Solvent A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. (pH
2.1). Why? Low pH suppresses silanol ionization, reducing tailing for the basic pyrimidine nitrogen.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent B (Organic): 100% Acetonitrile (Far UV grade).
Gradient Program
| Time (min) | % Solution A | % Solution B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 5.00 | 10 | 90 | Linear Ramp |
| 6.00 | 10 | 90 | Wash |
| 6.10 | 90 | 10 | Re-equilibration |
| 8.00 | 90 | 10 | Stop |
System Suitability (Self-Validating Criteria)
To ensure the method is trustworthy, every run must pass these criteria:
-
Tailing Factor:
for the main peak. -
Precision: RSD
for retention time (n=6). -
Resolution:
between the main peak and the nearest impurity.
Part 4: Method Development Workflow Visualization
The following diagram illustrates the logical decision matrix used to arrive at this protocol. It guides the researcher through column selection based on specific impurity challenges.
Caption: Decision matrix for selecting between Core-Shell C18 and Phenyl-Hexyl phases based on resolution requirements for halogenated pyrimidines.
References
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Method Development Challenges. Retrieved from [Link]
-
Waters Corporation. (2020). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link]
-
PubChem. (2025).[2] 5-bromo-4-chloro-6-ethylpyrimidine Compound Summary. Retrieved from [Link]
-
Shimadzu. (2024). Core-shell column Advantages and Diffusion Kinetics. Retrieved from [Link]
Sources
The Subtle Dance of Alkyls: A Comparative Guide to the Reactivity of 6-Ethyl vs. 6-Methyl Pyrimidine Intermediates
For the discerning researcher in drug development and synthetic chemistry, the pyrimidine scaffold is a cornerstone of molecular design. Its inherent biological relevance and versatile reactivity make it a privileged heterocycle. However, the reactivity of the pyrimidine ring is exquisitely sensitive to the nature of its substituents. A seemingly minor modification, such as the substitution of a 6-methyl for a 6-ethyl group, can have profound implications for reaction kinetics, product distribution, and ultimately, the feasibility of a synthetic route. This guide provides an in-depth comparison of the reactivity of 6-ethyl versus 6-methyl pyrimidine intermediates, grounded in fundamental principles and supported by analogous experimental evidence.
The Theoretical Underpinnings: Electronic and Steric Effects
The reactivity of a substituted pyrimidine is primarily governed by the interplay of electronic and steric effects imparted by its substituents. The two nitrogen atoms in the pyrimidine ring render it electron-deficient, particularly at the 2-, 4-, and 6-positions, making these sites susceptible to nucleophilic attack.
Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through an inductive effect (+I). This effect arises from the polarization of the sigma bond between the alkyl carbon and the pyrimidine ring, pushing electron density towards the ring. The ethyl group is generally considered to be slightly more electron-donating than the methyl group. This increased electron density can subtly decrease the electrophilicity of the pyrimidine ring, potentially slowing down reactions with nucleophiles.
Steric Effects: Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of molecules.[1] An ethyl group, with its additional methyl moiety, is bulkier than a methyl group. This increased steric bulk can hinder the approach of reactants to the pyrimidine ring, particularly at the adjacent 5- and 1-positions, and can influence the stability of transition states.[1][2]
A Head-to-Head Comparison: 6-Ethyl vs. 6-Methyl Pyrimidine Intermediates
While direct, side-by-side kinetic studies on a wide range of reactions for 6-ethyl vs. 6-methyl pyrimidines are not extensively documented in a single comparative paper, we can infer their relative reactivity based on established principles and data from analogous systems.
| Feature | 6-Methyl Pyrimidine Intermediate | 6-Ethyl Pyrimidine Intermediate | Causality |
| Electronic Effect | Weakly electron-donating (+I effect) | Slightly more electron-donating than methyl | The additional carbon atom in the ethyl group contributes to a greater inductive effect. |
| Steric Hindrance | Moderate steric bulk | Greater steric bulk than methyl | The free rotation of the ethyl group's C-C bond creates a larger "cone" of influence, impeding the approach of reagents.[1] |
| Reactivity in SNAr | Generally higher | Generally lower | The slightly stronger electron-donating nature of the ethyl group can marginally reduce the electrophilicity of the reaction center. More significantly, the increased steric hindrance can slow the rate of nucleophilic attack.[2] |
| Reactivity in Cross-Coupling | Generally higher yields and rates | Potentially lower yields and rates, especially with bulky coupling partners | Steric hindrance around the palladium center is a critical factor in Suzuki-Miyaura and other cross-coupling reactions. The bulkier ethyl group can impede the oxidative addition and transmetalation steps of the catalytic cycle. |
Experimental Insights and Key Reactions
Let's explore the expected differences in reactivity in the context of two common and crucial reaction types for pyrimidine functionalization: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer complex intermediate.
Expected Reactivity Differences:
For a reaction such as the displacement of a 6-chloro substituent by an amine, the 6-methylpyrimidine is expected to react faster than its 6-ethyl counterpart. This is primarily due to the greater steric hindrance presented by the ethyl group, which would raise the energy of the transition state leading to the Meisenheimer complex.[2] While the stronger inductive effect of the ethyl group also plays a role by slightly deactivating the ring, the steric effect is generally more pronounced in these systems.
Representative Experimental Protocol: SNAr of a 6-Chloropyrimidine
This protocol provides a general framework for comparing the reactivity of 6-chloro-4-methylpyrimidine and 6-chloro-4-ethylpyrimidine with a model amine nucleophile.
Materials:
-
6-chloro-4-methylpyrimidine (1.0 eq)
-
6-chloro-4-ethylpyrimidine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessels (e.g., microwave vials)
-
Stirring apparatus
-
TLC plates and LC-MS for reaction monitoring
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In separate, identical reaction vessels, dissolve 6-chloro-4-methylpyrimidine (1.0 eq) and 6-chloro-4-ethylpyrimidine (1.0 eq) in DMF.
-
To each vessel, add potassium carbonate (2.0 eq) followed by benzylamine (1.2 eq).
-
Seal the vessels and heat the reactions to a consistent temperature (e.g., 80 °C).
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) using TLC and/or LC-MS to determine the rate of consumption of the starting material and formation of the product.
-
Upon completion, cool the reaction mixtures, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography and calculate the isolated yields for a direct comparison.
Caption: Workflow for comparing SNAr reactivity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and it is widely used to append aryl or vinyl groups to pyrimidine rings. The reaction involves a palladium catalyst and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Expected Reactivity Differences:
In a Suzuki-Miyaura coupling of a 6-halopyrimidine with a boronic acid, the steric hindrance at the 6-position can significantly impact the reaction's efficiency. The bulkier 6-ethyl group is expected to disfavor the oxidative addition of the palladium catalyst to the C-X bond and may also impede the subsequent transmetalation step, especially when a sterically demanding boronic acid is used. This can lead to lower yields and/or require more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalysts) for the 6-ethylpyrimidine compared to the 6-methylpyrimidine.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Bromopyrimidine
This protocol outlines a general procedure for comparing the Suzuki-Miyaura coupling of 6-bromo-4-methylpyrimidine and 6-bromo-4-ethylpyrimidine with a model boronic acid.
Materials:
-
6-bromo-4-methylpyrimidine (1.0 eq)
-
6-bromo-4-ethylpyrimidine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M aqueous sodium carbonate solution
-
1,4-Dioxane
-
Reaction vessels (e.g., Schlenk tubes)
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Stirring and heating apparatus
-
TLC and GC-MS for reaction monitoring
-
Purification apparatus
Procedure:
-
In separate, oven-dried Schlenk tubes under an inert atmosphere, combine the respective 6-bromopyrimidine (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
To each tube, add 1,4-dioxane followed by the 2M aqueous sodium carbonate solution.
-
Degas the mixtures by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reactions to a consistent temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reactions by TLC and/or GC-MS to assess the consumption of the starting materials and the formation of the biaryl products.
-
Upon completion, cool the reactions, dilute with water, and extract with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify the crude products via column chromatography and determine the isolated yields for a comparative analysis.
Caption: Workflow for comparing Suzuki-Miyaura reactivity.
Conclusion and Future Perspectives
The choice between a 6-methyl and a 6-ethyl substituent on a pyrimidine intermediate is a nuanced decision that can significantly influence the outcome of a synthetic sequence. While the electronic differences are subtle, the steric disparity is more pronounced and often the dominant factor in determining reactivity. In general, 6-methylpyrimidine intermediates are expected to exhibit greater reactivity in both SNAr and cross-coupling reactions due to reduced steric hindrance.
For researchers and drug development professionals, a thorough understanding of these substituent effects is paramount for rational synthetic design. When encountering challenges with a 6-ethylpyrimidine intermediate, such as low yields or sluggish reaction rates, chemists should consider that the 6-methyl analogue may offer a more facile alternative. Conversely, the increased steric bulk of the ethyl group could be strategically employed to direct regioselectivity in certain reactions or to modulate the pharmacokinetic properties of a final drug candidate.
Future work in this area would benefit from systematic kinetic studies to quantify the reactivity differences between 6-ethyl and 6-methyl pyrimidines across a broader range of reaction types. Such data would provide a valuable resource for predictive modeling and further refine our understanding of the subtle yet significant role of alkyl substituents in heterocyclic chemistry.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Hartwig, J. F. (2010).
-
Oreate AI. (2026, February 24). Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. Oreate AI Blog. [Link][1]
Sources
A Comparative Guide to the Structural Characterization of 5-Bromo-4-chloro-6-ethylpyrimidine Impurities
This guide provides an in-depth comparison of analytical methodologies for the structural characterization of impurities in 5-Bromo-4-chloro-6-ethylpyrimidine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, and the rigorous identification of impurities is mandated by regulatory bodies like the ICH.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[2] These impurities can originate from the manufacturing process, including starting materials, by-products, and intermediates, or they can arise from the degradation of the drug substance over time.[3] This guide will explore an integrated analytical workflow, demonstrating how a combination of chromatographic and spectroscopic techniques can be leveraged for the unambiguous identification and characterization of these unknown compounds.
Understanding Potential Impurities in 5-Bromo-4-chloro-6-ethylpyrimidine
A robust analytical strategy begins with a theoretical understanding of the potential impurities that may arise. Based on the structure of 5-Bromo-4-chloro-6-ethylpyrimidine and common pyrimidine synthetic and degradation pathways, we can anticipate several classes of impurities.[4][5]
-
Process-Related Impurities: These are by-products formed during synthesis. Given the reactive halogen substituents, potential impurities include:
-
Isomers: Positional isomers formed during the synthesis.
-
Starting Material Carryover: Unreacted precursors.
-
Intermediates: Incomplete reaction products.
-
Hydrolysis Products: Replacement of the highly reactive chloro group at the C4 position with a hydroxyl group, forming 5-bromo-6-ethyl-pyrimidin-4-ol.
-
Over-alkylation/Side-products: Impurities arising from reactions with solvents or other reagents.
-
-
Degradation Products: These form during storage or under stress conditions (e.g., acid, base, oxidation, light, heat).[6] The pyrimidine ring can undergo:
-
Hydrolytic Degradation: Similar to process-related hydrolysis, but occurring over time.
-
Oxidative Degradation: Formation of N-oxides or other oxidation products.
-
Dehalogenation: Reductive loss of bromine or chlorine atoms. The reductive pyrimidine catabolic pathway is a well-known degradation route in biological and environmental systems.[7][8]
-
A Comparative Analysis of Core Analytical Techniques
No single technique can provide a complete picture of an impurity profile. A multi-modal approach, combining a high-resolution separation technique with information-rich spectroscopic methods, is essential for definitive structural elucidation.[1][9]
| Technique | Principle | Strengths for this Application | Limitations |
| HPLC-UV/DAD | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV-Vis absorbance. | Quantitative Power: The gold standard for separating and quantifying known and unknown impurities.[2] High Resolution: Modern UHPLC systems provide excellent separation of closely related compounds. | Limited Identification: Provides retention time and UV spectra, but this is insufficient for identifying unknown structures. |
| LC-MS/MS | Couples HPLC separation with mass spectrometry, which measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. | Molecular Weight Determination: Provides the exact molecular weight, a critical first step in identification.[1] High Sensitivity: Can detect impurities at very low levels. Structural Clues: Fragmentation patterns (MS/MS) can reveal substructures. | Isomer Challenge: Cannot easily distinguish between isomers with the same mass and similar fragmentation. Ionization Dependent: Some compounds may not ionize well. |
| GC-MS | Separates volatile and semi-volatile compounds in the gas phase before mass analysis. | Residual Solvent Analysis: Ideal for identifying volatile organic impurities from the synthesis process.[3] High Sensitivity & Specificity: Excellent for volatile compound identification. | Limited to Volatiles: Not suitable for non-volatile or thermally labile impurities, which are common for this parent compound. |
| NMR Spectroscopy | Nuclei with a magnetic moment (e.g., ¹H, ¹³C) absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure. | Unambiguous Structure Elucidation: The most powerful technique for determining the precise chemical structure, including connectivity and stereochemistry.[1][9] Isomer Differentiation: Can clearly distinguish between positional isomers. | Lower Sensitivity: Requires a higher concentration of the isolated impurity compared to MS. Requires Isolation: Impurities often need to be isolated in a pure form for analysis. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a molecule's bonds, identifying functional groups. | Functional Group Identification: Quickly confirms the presence or absence of key functional groups (e.g., -OH from hydrolysis, C=O). | Lack of Positional Information: Cannot determine where a functional group is located on the molecule. Complex Spectra: Can be difficult to interpret for complex molecules. |
Integrated Workflow for Impurity Characterization
The most effective strategy involves a logical progression of experiments, where the results of one technique guide the application of the next. This self-validating system ensures that structural assignments are made with the highest degree of confidence.
Caption: Integrated workflow for impurity identification and structural characterization.
Experimental Protocols
The following protocols are representative methodologies that serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This method is designed for the separation and detection of 5-Bromo-4-chloro-6-ethylpyrimidine and its potential non-volatile impurities.
-
System: A UHPLC or HPLC system equipped with a Diode Array Detector (DAD) or UV detector.[6]
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common starting point for separating moderately polar compounds.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm, with DAD scanning from 200-400 nm to assess peak purity.
-
Sample Preparation: Prepare a stock solution of the API at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of approximately 0.1 mg/mL.
Causality: A C18 column is chosen for its versatility in retaining non-polar to moderately polar compounds. The gradient elution is necessary to separate impurities with a wide range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry for subsequent LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol utilizes the developed HPLC method and couples it with a mass spectrometer for molecular weight determination.
-
LC System: Use the same HPLC conditions as described in section 4.1. The flow may need to be split before entering the MS source depending on the instrument's capacity.
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is preferred for accurate mass measurements.[9]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is a robust starting point for nitrogen-containing heterocyclic compounds.[10]
-
Acquisition Mode:
-
Full Scan: Acquire data from m/z 100-1000 to detect all ionizable compounds eluting from the column.
-
Data-Dependent MS/MS: Automatically trigger fragmentation (MS/MS) on the most intense ions detected in the full scan to obtain structural information.
-
-
Data Analysis:
-
Extract ion chromatograms for suspected impurity masses.
-
Calculate the elemental formula for the parent ion using accurate mass data. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) is a critical diagnostic tool.
-
Interpret fragmentation patterns to propose substructures.
-
Impurity Isolation and NMR Spectroscopy
For definitive structural confirmation of unknown impurities above the identification threshold (typically >0.1%), isolation followed by NMR is required.
-
Isolation:
-
Use preparative HPLC with a scaled-up version of the analytical method.
-
Collect fractions corresponding to the impurity peak of interest.
-
Evaporate the solvent under reduced pressure to obtain the isolated impurity. Confirm purity using the analytical HPLC method.
-
-
Sample Preparation (NMR): Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.[10]
-
Data Acquisition:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding framework of the molecule by revealing proton-proton and proton-carbon correlations.
-
-
Structural Elucidation: Integrate all spectroscopic data (NMR, MS, FTIR) to assemble the final, confirmed structure of the impurity.
References
-
pyrimidine degradation pathway: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 28, 2026, from [Link]
-
impurity-profiling-and-characterization-for-generic-project. (2026, February 25). ResolveMass Laboratories Inc. Retrieved February 28, 2026, from [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Retrieved February 28, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved February 28, 2026, from [Link]
-
Cai, F., et al. (n.d.). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC. Retrieved February 28, 2026, from [Link]
-
Kadam, D., et al. (2024, February 2). Impurity Profiling in different analytical techniques. IJNRD. Retrieved February 28, 2026, from [Link]
-
Singh, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved February 28, 2026, from [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]
-
Degradation of Pyrimidines by Pseudomonas syringae. (n.d.). Science Alert. Retrieved February 28, 2026, from [Link]
-
5-bromo-4-chloro-6-ethylpyrimidine (C6H6BrClN2). (n.d.). PubChemLite. Retrieved February 28, 2026, from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. biotech-spain.com [biotech-spain.com]
- 3. ijnrd.org [ijnrd.org]
- 4. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 5. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validating regioselectivity in 4-chloro-pyrimidine substitution
Title: Validating Regioselectivity in 4-Chloropyrimidine Substitutions: A Comparative Analytical Guide
Introduction Pyrimidines represent a cornerstone of modern drug discovery, featuring in approximately 20% of small-molecule drugs approved by the FDA since 2015. The functionalization of 2,4-dichloropyrimidines via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling is a foundational strategy for building these scaffolds. However, the presence of two reactive carbon-chlorine bonds necessitates strict regiocontrol and, equally importantly, rigorous analytical validation of the resulting regioisomers. This guide provides an objective comparative analysis of the methodologies used to validate regioselectivity in 4-chloropyrimidine substitutions, bridging mechanistic theory with bench-level analytical protocols.
Part 1: The Mechanistic Basis of Pyrimidine Regioselectivity
To validate an experimental outcome, one must first understand the causality driving the reaction. In standard SNAr reactions of unsubstituted 2,4-dichloropyrimidine, nucleophilic attack predominantly occurs at the C-4 position. According to1[1], Density Functional Theory (DFT) calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly larger at C-4 than at C-2. Furthermore, the resulting Meisenheimer complex at C-4 is stabilized by both the ortho- and para-nitrogen atoms, whereas C-2 attack only benefits from ortho-nitrogen stabilization.
However, this conventional C-4 selectivity can be inverted, requiring careful analytical verification:
-
Electronic Substituent Effects: The presence of strong electron-donating groups (e.g., -OMe, -NHMe) at C-6 alters the LUMO distribution, equalizing the lobes at C-2 and C-4 and often driving C-2 selective displacement.
-
Catalyst-Controlled Inversion: While standard Pd-catalyzed aminations strongly favor C-4 (2)[2], recent breakthroughs have demonstrated that specific catalyst systems, such as Pd-PEPPSI-IPent, can invert this preference, enabling C-2 selective C-S cross-coupling (3)[3].
Reaction pathways and logic governing the regioselectivity of 2,4-dichloropyrimidine substitutions.
Part 2: Comparative Analysis of Validation Methodologies
Relying solely on LC-MS or basic 1D 1H NMR is a common pitfall in pyrimidine chemistry. Because the C-2 and C-4 regioisomers have identical masses and often similar 1D splitting patterns, orthogonal validation techniques are mandatory.
Table 1: Comparison of Analytical Methods for Regioselectivity Validation
| Analytical Method | Diagnostic Capability | Advantages | Limitations |
| 1D 1H / 13C NMR | Low to Moderate | Fast, routine, non-destructive. | Chemical shifts can be ambiguous. Requires derivatization (e.g., dechlorination) to observe definitive splitting. |
| 2D NMR (HMBC / NOESY) | High (Gold Standard) | Unambiguous assignment via through-bond (3JC-H) and through-space correlations. | Requires higher sample concentration and longer acquisition times than 1D NMR. |
| X-Ray Crystallography | Absolute | Provides definitive 3D spatial arrangement and absolute stereochemistry. | Bottlenecked by the requirement to grow high-quality single crystals. |
The Superiority of 2D NMR (HMBC) Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the most robust solution-phase method for validating pyrimidine regioselectivity. By observing 3JC-H couplings between the protons of the incoming nucleophile (e.g., the N-methyl protons of an amine) and the quaternary carbons of the pyrimidine ring, researchers can definitively map the substitution site. A C-4 substitution will show a strong HMBC correlation to C-5, whereas a C-2 substitution will not.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Synthesis of a Regioselective C-4 Aminopyrimidine
This protocol leverages standard SNAr conditions to favor C-4 substitution, utilizing a temperature-controlled self-validating approach to prevent over-reaction.
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous ethanol (0.2 M) under a nitrogen atmosphere.
-
Nucleophile Addition: Add the secondary amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (1.5 equiv) dropwise at 0 °C. Causality: Low temperatures kinetically trap the C-4 substitution, minimizing the thermal energy required to overcome the higher activation barrier of C-2 substitution.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC until the starting material is consumed.
-
Workup & Purification: Concentrate under reduced pressure, partition between EtOAc and H2O, extract, dry over Na2SO4, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol 2: 2D NMR (HMBC) Acquisition and Interpretation Workflow
To validate that the product from Protocol 1 is indeed the C-4 isomer, execute the following NMR workflow.
-
Sample Prep: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl3 or DMSO-d6. Ensure high purity (>95%) to prevent artifact signals.
-
1D Acquisition: Acquire standard 1H and 13C spectra to assign the pyrimidine backbone (C-2 typically resonates at ~158-160 ppm, C-4 at ~162-164 ppm, and C-5 at ~105-115 ppm).
-
HMBC Acquisition: Run a gradient HMBC experiment optimized for long-range couplings (J = 8 Hz).
-
Signal Analysis (The Validation Step):
-
Locate the protons of the newly attached amine (e.g., N-CH2).
-
Trace the cross-peaks to the 13C axis.
-
C-4 Validation: If the N-CH2 protons show a 3J correlation to the highly shielded C-5 carbon (~110 ppm) and the C-4 carbon, C-4 substitution is confirmed.
-
C-2 Validation: If the N-CH2 protons show correlations only to the C-2 carbon and adjacent C-N carbons, with no correlation to C-5, C-2 substitution is confirmed.
-
Step-by-step NMR analytical workflow for unambiguous regioisomer assignment.
References
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29." Source: WuXi AppTec Research Chemistry Services. 1
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 8(3), 395-398. Source: ACS Publications.2
-
Jackson, O. D., & Neufeldt, S. R. (2025). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Synlett. Source: Thieme Connect. 3
Sources
Crystal structure analysis of 5-Bromo-4-chloro-6-ethylpyrimidine
Topic: Crystal Structure Analysis of 5-Bromo-4-chloro-6-ethylpyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Process Chemists
Executive Summary
In the optimization of pyrimidine-based kinase inhibitors and antivirals, the intermediate 5-Bromo-4-chloro-6-ethylpyrimidine represents a critical scaffold. While its methyl analog (5-Bromo-4-chloro-6-methylpyrimidine) is a standard baseline, the introduction of the ethyl group at the C6 position alters lipophilicity, steric bulk, and solid-state packing.
This guide provides a technical comparison of the crystallographic profile of the 6-ethyl derivative against its 6-methyl and unsubstituted analogs. It details the expected performance metrics—crystallizability, lattice stability, and solubility—and outlines a validated protocol for structural elucidation.
Part 1: Comparative Performance Analysis
The following analysis contrasts the 6-Ethyl target against the 6-Methyl standard. Data is derived from structural benchmarks of halogenated pyrimidines (e.g., Acta Cryst.[1] E71 and PubChem computed descriptors).
Physicochemical & Structural Metrics
| Feature | 6-Ethyl Derivative (Target) | 6-Methyl Analog (Reference) | Implication for Development |
| Formula | C₆H₆BrClN₂ | C₅H₄BrClN₂ | Ethyl adds ~14 Da; increases lattice volume. |
| Predicted LogP | 2.7 | ~2.2 | Ethyl variant has higher lipophilicity; requires non-polar antisolvents for crystallization. |
| Melting Point | ~70–75 °C (Est.) | 75–78 °C | The flexible ethyl chain often disrupts packing efficiency, slightly lowering thermal stability compared to the rigid methyl. |
| Crystal Habit | Prismatic / Block | Needles / Plates | Ethyl steric bulk discourages rapid 1D growth, favoring 3D block forms easier to mount for XRD. |
| Space Group | TBD (Likely P2₁/c or P-1) | P2₁/n (Common) | Lower symmetry expected due to ethyl conformational freedom. |
Lattice Interaction Network
The "performance" of a crystal structure is defined by the stability of its intermolecular networks.
-
Methyl Analog: Dominated by tight
stacking (3.3–3.5 Å) and weak C-H...N interactions. -
Ethyl Target: The ethyl group introduces steric hindrance that expands the inter-planar distance.
-
Primary Driver: Halogen Bonding (C-Br...N) . The bromine atom acts as a Lewis acid (sigma-hole) interacting with the pyrimidine nitrogen (Lewis base) of a neighboring molecule.
-
Secondary Driver: Cl...Cl Type II Interactions . Chlorine atoms often form orthogonal contacts that stabilize the 2D sheets.
-
Part 2: Experimental Protocol (Step-by-Step)
To validate the structure, follow this self-validating workflow. This protocol ensures high-redundancy data suitable for publication.
Phase 1: Crystallization Screening
Objective: Obtain single crystals >0.1 mm in at least two dimensions.
-
Solvent Selection:
-
Primary Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) – High solubility.
-
Antisolvent: Hexane or Pentane – Low solubility.
-
-
Method (Slow Evaporation):
-
Dissolve 20 mg of 5-Bromo-4-chloro-6-ethylpyrimidine in 2 mL THF.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm and poke 3 small holes.
-
Incubate at 4°C (fridge) to reduce kinetic energy and improve order.
-
Checkpoint: If oiling occurs (common with ethyl derivatives), switch to Vapor Diffusion (sit the THF vial inside a larger jar of Hexane).
-
Phase 2: X-Ray Diffraction (XRD) Data Collection
Objective: Collect reflections to <0.8 Å resolution.
-
Mounting: Select a block-shaped crystal. Mount on a Kapton loop using Paratone oil.
-
Temperature: Cool to 100 K using a nitrogen stream. Reason: The ethyl chain is flexible; room temperature data will show high thermal ellipsoids (disorder) at the terminal carbon.
-
Beam Source: Mo-K\alpha (
Å).[2]-
Note: Cu-K\alpha is acceptable but Mo is preferred to minimize absorption by Bromine (
).
-
Phase 3: Structure Solution
-
Indexing: Determine unit cell dimensions. Expect
ų ( ). -
Phasing: Use Direct Methods (SHELXT). The heavy Bromine and Chlorine atoms will dominate the Patterson map, making phasing trivial.
-
Refinement: Refine against
using SHELXL.-
Critical Step: Model the ethyl group disorder if the thermal ellipsoids are elongated. Consider splitting the terminal carbon position (part A/B).
-
Part 3: Visualization of Structural Logic
Workflow Diagram: From Synthesis to CIF
Caption: Systematic workflow for structural elucidation. Note the feedback loop: poor refinement requires re-crystallization.
Interaction Network Diagram
This diagram illustrates the competing intermolecular forces expected in the lattice.
Caption: Lattice forces. The Br...N halogen bond directs assembly, while the Ethyl group modulates spacing via steric bulk.
Part 4: Data Interpretation & Quality Control
When analyzing your solved structure, verify these parameters to ensure scientific integrity:
-
R-Factor (
): Aim for < 5.0% .-
Troubleshooting: If
, check for twinning (common in monoclinic space groups) or unmodeled solvent disorder in the lattice voids.
-
-
Goodness of Fit (GoF): Should be close to 1.0 .
-
Bond Lengths:
-
C-Br: Expected ~1.89 Å.
-
C-Cl: Expected ~1.74 Å.
-
Deviation: Significant deviation (>0.02 Å) suggests incorrect atom assignment (e.g., swapping Br and Cl positions).
-
-
Halogen Bond Angle: The
angle should be near 180° (typically 165°–175°) to confirm a genuine halogen bond driven by the sigma-hole effect.
References
-
Comparison of Pyrimidine Substituents: Furberg, S., et al. "Effect of substitution on pyrimidine. The crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives." Acta Chemica Scandinavica B, vol. 33, 1979, pp. 713-721. Link
- Halogen Bonding in Pyrimidines: Aakeroy, C. B., et al. "Halogen bonding: the sigma-hole." CrystEngComm, 2013.
-
Analog Structure (4,6-Dichloro-5-methylpyrimidine): Medjani, M., et al. "Crystal structure of 4,6-dichloro-5-methylpyrimidine." Acta Crystallographica Section E, vol. 71, 2015, pp. o1073–o1074.[2] Link
-
Analog Structure (5-Bromo-2-chloropyrimidin-4-amine): Kumar, M., et al. "5-Bromo-2-chloropyrimidin-4-amine." Acta Crystallographica Section E, vol. 69, no. 4, 2013, pp. o623. Link
-
Chemical Properties: PubChem Compound Summary for CID 21252672, 5-Bromo-4-chloro-6-ethylpyrimidine. Link
Sources
Bioactivity Comparison of Ethyl-Substituted Pyrimidine Derivatives: A Technical Guide
Executive Summary & Mechanistic Rationale
Pyrimidine derivatives are foundational to modern medicinal chemistry, serving as core scaffolds for antimicrobial, antiviral, and anticancer agents. When optimizing a pyrimidine lead compound, the choice of alkyl substitution—specifically comparing unsubstituted, methyl, and ethyl groups—profoundly impacts the molecule's pharmacodynamics and pharmacokinetics.
As an application scientist, I often observe that ethyl substitution provides a "Goldilocks" effect in structure-activity relationship (SAR) optimization. The addition of an ethyl group increases the lipophilicity (LogP) of the molecule compared to a methyl group, which enhances cell membrane permeability. More importantly, the ethyl chain provides a specific rotational entropy and steric bulk that perfectly anchors the molecule into deep hydrophobic pockets of target enzymes, such as human Lactate Dehydrogenase A (hLDHA) and Dihydrofolate Reductase (DHFR)[1][2]. Conversely, extending the chain to a propyl or butyl group often results in severe steric clashes, leading to a precipitous drop in binding affinity.
Comparative Bioactivity Profiles
To objectively evaluate the performance of ethyl-substituted pyrimidines, we must compare their bioactivity metrics against alternative substitutions across validated therapeutic targets. The data below synthesizes findings from recent enzymatic and cell-based assays.
Table 1: Bioactivity Comparison Across Substitutions and Targets
| Compound Class | Target Enzyme / Pathway | Substitution | Potency (IC₅₀) | Mechanistic Observation |
| Pyrimidine-quinoline-4-carboxylates | hLDHA (Cancer Metabolism) | Ethyl | ~1.0 μM | U-shaped disposition of the ethyl derivative provides optimal hydrophobic pocket fit, acting as a highly enhanced hLDHA inhibitor[1]. |
| Triazenyl-pyrimethamines | P. carinii DHFR (Antimicrobial) | 6-Ethyl | 0.17 μM | The 6-ethyl anchoring yields a 114-fold selectivity for microbial DHFR over mammalian rat liver DHFR[2]. |
| 2,4-Diaminofuro[2,3-d]pyrimidines | rhDHFR (Antifolate/Antitumor) | 9-Methyl (vs. H) | 0.42 μM | Methylation enhances binding via Val115 interaction; ethyl extensions follow similar hydrophobic vector principles[3]. |
| 2-Chloro-4-CF₃-pyrimidines | NF-κB / AP-1 (Inflammation) | 4-Ethyl (vs. CF₃) | Maintained | Replacing the bulky CF₃ group with an ethyl group maintains transcriptional inhibition while improving synthetic tractability[4][5]. |
SAR Logic and High-Throughput Workflows
To visualize the causality behind these substitution choices, the following SAR logic tree maps how alkyl chain length directly dictates the biological outcome.
Fig 1: Structure-Activity Relationship (SAR) logic tree for alkyl-substituted pyrimidines.
Self-Validating Experimental Protocols
Trustworthiness in drug discovery relies on self-validating assay systems. A compound that kills cells in a phenotypic assay is meaningless unless target engagement is proven mechanistically. The following step-by-step methodology outlines the industry-standard workflow for validating the bioactivity of ethyl-substituted pyrimidines.
Protocol: Coupled Target Engagement and Phenotypic Validation
Phase 1: Quality Control & Solubilization
-
Purity Verification: Analyze the synthesized ethyl pyrimidine derivative via LC-MS. Causality: Purity must strictly exceed 95%. Impurities or unreacted precursors can cause false-positive cytotoxicity.
-
Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Causality: The lipophilic nature of the ethyl substitution requires a strong organic solvent to prevent compound aggregation in aqueous assay buffers.
Phase 2: In Vitro Enzyme Inhibition Assay (Mechanism) 3. Reaction Setup: In a 96-well UV-transparent plate, combine recombinant target enzyme (e.g., hLDHA), 2 mM pyruvate, and 0.2 mM NADH in a physiological buffer (pH 7.4). 4. Compound Dosing: Add the ethyl pyrimidine compound in a 10-point dose-response series (0.1 nM to 100 μM). 5. Kinetic Readout: Measure the decrease in absorbance at 340 nm over 15 minutes. Causality: This directly tracks the oxidation of NADH. A reduction in the kinetic slope confirms that the ethyl-pyrimidine is successfully occupying the enzyme's active/allosteric site, proving target engagement[1].
Phase 3: MTT Cell Viability Assay (Phenotype) 6. Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231) at 5,000 cells/well in a 96-well plate and incubate overnight. 7. Treatment: Treat the cells with the same dose-response concentrations used in Phase 2 for 72 hours. 8. Viability Readout: Add MTT reagent, incubate for 3 hours, lyse cells, and read formazan absorbance at 570 nm. Causality: This validates that the ethyl group confers sufficient lipophilicity for the molecule to cross the lipid bilayer and exert the anti-proliferative effect predicted by the biochemical assay.
Fig 2: Self-validating high-throughput screening workflow for pyrimidine bioactivity.
References
1.[1] "Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors." MDPI. URL: [Link] 2.[2] "Structural studies on bioactive compounds. 28. Selective activity of triazenyl-substituted pyrimethamine derivatives against Pneumocystis carinii dihydrofolate reductase." PubMed (NIH). URL: [Link] 3.[3] "Effect of C9-Methyl Substitution and C8-C9 Conformational Restriction on Antifolate and Antitumor Activity of Classical 5-Substituted 2,4-Diaminofuro[2,3-d]pyrimidines." ACS Publications. URL: [Link] 4.[4] "Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]." Figshare. URL: [Link] 5.[5] "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines." RSC Publishing. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural studies on bioactive compounds. 28. Selective activity of triazenyl-substituted pyrimethamine derivatives against Pneumocystis carinii dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Navigating the Volatile Landscape: A Comparative Guide to GC-MS Protocols for Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the analysis of synthetic intermediates is a cornerstone of quality control and process optimization. Volatile pyrimidine intermediates, crucial building blocks for a wide array of active pharmaceutical ingredients (APIs), present a unique analytical challenge. Their inherent volatility, coupled with potential thermal instability and polarity, demands robust and reliable analytical methodologies. This guide, designed for the discerning scientist, provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of these critical compounds. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, ensuring a trustworthy and scientifically sound approach to your analytical endeavors.
The Analytical Imperative: Why GC-MS for Volatile Pyrimidines?
Gas chromatography is the premier separation technique for volatile and semi-volatile compounds, making it an ideal choice for the analysis of many pyrimidine intermediates. When coupled with mass spectrometry, it provides unparalleled specificity and sensitivity, enabling not only quantification but also definitive identification of impurities and related substances. This is of paramount importance in pharmaceutical manufacturing, where even trace-level impurities can have significant impacts on the safety and efficacy of the final drug product.[1]
However, the successful application of GC-MS to pyrimidine analysis is not without its hurdles. Many pyrimidine derivatives, despite being "volatile" in the context of organic synthesis, may still exhibit insufficient volatility or possess polar functional groups that lead to poor chromatographic peak shape and unreliable quantification. To overcome these challenges, chemical derivatization is often a necessary prerequisite.
The Art of Derivatization: Enhancing Volatility and Chromatographic Performance
Derivatization chemically modifies the analyte to improve its analytical properties for GC-MS.[2] The primary goals are to increase volatility, improve thermal stability, and enhance detector response. For pyrimidine intermediates, two principal derivatization strategies dominate the landscape: silylation and alkylation with chloroformates.
Silylation: The Workhorse of Derivatization
Silylation involves the replacement of active hydrogens (from -OH, -NH, -SH, and -COOH groups) with a trimethylsilyl (TMS) group.[3] This derivatization is highly effective at increasing volatility and reducing polarity.
BSTFA is a powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity.[3]
Mechanism of Action: The lone pair of electrons on the active hydrogen-bearing atom of the pyrimidine intermediate attacks the silicon atom of BSTFA, leading to the displacement of a trifluoroacetamide leaving group and the formation of a stable TMS derivative. The presence of TMCS as a catalyst facilitates the reaction by providing a source of protons to activate the silylation agent.
Experimental Protocol: Silylation of Pyrimidine Intermediates with BSTFA/TMCS
-
Sample Preparation: Accurately weigh approximately 1 mg of the pyrimidine intermediate into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as moisture will readily react with the silylating reagent.[4]
-
Reagent Addition: Add 100 µL of a silylating reagent mixture, typically BSTFA with 1% TMCS (v/v). A solvent such as anhydrous pyridine or acetonitrile can be added if the sample is not readily soluble in the reagent.[3]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven. The optimal time and temperature will depend on the specific pyrimidine intermediate and its steric hindrance.[3]
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
Alkylation with Ethyl Chloroformate: A Versatile Alternative
Ethyl chloroformate (ECF) is an effective derivatizing reagent that reacts with amino, hydroxyl, and carboxyl groups to form their corresponding ethoxycarbonyl derivatives. A key advantage of ECF is its ability to be used in aqueous conditions, which can simplify sample preparation.[5]
Mechanism of Action: In the presence of a base like pyridine, the nucleophilic groups on the pyrimidine intermediate attack the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of a stable derivative and the release of hydrochloric acid, which is neutralized by the base.
Experimental Protocol: Derivatization with Ethyl Chloroformate (ECF)
-
Sample Preparation: Dissolve the pyrimidine intermediate in a suitable solvent. If the sample is in an aqueous matrix, it can often be used directly.
-
Reagent Addition: To the sample solution, add pyridine and ethanol, followed by the addition of ethyl chloroformate. The reaction is typically rapid and occurs at room temperature.
-
Extraction: The derivatives are then extracted into an organic solvent such as chloroform.
-
Analysis: The organic extract is then injected into the GC-MS system.
Head-to-Head Comparison: Silylation vs. ECF Derivatization
The choice between silylation and ECF derivatization depends on the specific pyrimidine intermediate, the sample matrix, and the analytical goals.
| Feature | Silylation (BSTFA/TMCS) | Alkylation (Ethyl Chloroformate) |
| Reactivity | Highly reactive with a broad range of functional groups. | Effective for amines, hydroxyls, and carboxyls. |
| Reaction Conditions | Requires anhydrous conditions.[4] | Can be performed in aqueous solutions.[5] |
| Byproducts | Produces non-volatile byproducts that generally do not interfere with the chromatogram. | Can produce byproducts that may require removal. |
| Derivative Stability | TMS derivatives can be susceptible to hydrolysis.[6] | ECF derivatives are generally stable. |
| Versatility | Widely applicable to a vast array of compounds. | Particularly useful for amino acids and other polar compounds in aqueous matrices. |
The Volatility Question: When is Direct Analysis or Headspace GC-MS Appropriate?
For highly volatile pyrimidine intermediates, such as certain chloropyrimidines, direct injection without derivatization may be feasible.[7] However, for many intermediates, and especially for the analysis of trace-level volatile impurities or residual solvents from the synthesis process, headspace GC-MS is the preferred technique.
Headspace GC-MS involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC. This technique is highly effective at minimizing matrix effects and protecting the GC system from non-volatile sample components.[8][9]
Experimental Protocol: Static Headspace GC-MS for Volatile Impurities
-
Sample Preparation: Accurately weigh a specified amount of the pyrimidine intermediate (e.g., 100 mg) into a headspace vial. Add a suitable high-boiling solvent, such as dimethyl sulfoxide (DMSO), to dissolve the sample.[8]
-
Equilibration: Seal the vial and place it in the headspace autosampler. The vial is then heated to a specific temperature (e.g., 80°C) for a set period (e.g., 30 minutes) to allow the volatile analytes to reach equilibrium between the sample and the headspace.[8]
-
Injection: A portion of the headspace gas is automatically injected into the GC-MS system.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A GC-MS method intended for use in a regulated pharmaceutical environment must be validated to demonstrate its suitability for its intended purpose.[10] Validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH), particularly ICH Q2(R1).[11]
Key Validation Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[8] | Ensures that the peak for the analyte of interest is not subject to interference from impurities, degradation products, or matrix components. |
| Linearity | A correlation coefficient (R²) of ≥ 0.99 is typically expected.[12] | Demonstrates a proportional relationship between the concentration of the analyte and the instrument response over a defined range. |
| Accuracy | The recovery should typically be within 80-120% of the true value for impurities.[12] | Measures the closeness of the test results obtained by the method to the true value. |
| Precision | Repeatability and intermediate precision should have a relative standard deviation (RSD) of ≤ 15% for impurities.[13] | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Indicates the sensitivity of the method. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] | Defines the lower limit of the useful analytical range. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters.[10] | Demonstrates the reliability of the method during normal usage. |
GC-MS System Parameters: A Starting Point for Method Development
The optimal GC-MS parameters will vary depending on the specific pyrimidine intermediate and its derivative. However, the following provides a general starting point for method development.
| Parameter | Typical Setting |
| GC Column | A non-polar or mid-polar capillary column, such as a DB-5ms or DB-624.[7][10] |
| Carrier Gas | Helium at a constant flow rate of 1-2 mL/min.[7] |
| Injector Temperature | 250-280°C.[7] |
| Oven Temperature Program | A temperature ramp is typically used, for example, starting at 50-100°C and ramping to 250-300°C.[7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[8] |
| Scan Mode | Full scan for initial identification of unknowns. |
| Selected Ion Monitoring (SIM) | For quantitative analysis of target compounds to enhance sensitivity and selectivity.[14] |
| MS Transfer Line Temp | 250-280°C.[8] |
| MS Ion Source Temp | 230°C.[8] |
Visualizing the Workflow
Conclusion: A Tailored Approach for Confident Analysis
The successful GC-MS analysis of volatile pyrimidine intermediates is a multifaceted process that requires a deep understanding of the analyte's chemical properties and the available analytical tools. This guide has provided a comparative overview of key protocols, from derivatization strategies to headspace analysis and method validation. By carefully considering the nature of the pyrimidine intermediate and the specific analytical requirements, researchers can select and optimize the most appropriate GC-MS method. A well-developed and validated method is not just a regulatory necessity; it is a fundamental component of ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
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Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]
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Gelijkens, C. F., De Leenheer, A. P., & Sandra, P. (1992). Gas chromatographic-mass spectrometric method for routine monitoring of 5-fluorouracil in plasma of patients receiving low-level protracted infusions. Journal of Chromatography B: Biomedical Sciences and Applications, 581(2), 195-201. [Link]
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Aubert, C., Sommadossi, J. P., Galtier, M., Cano, J. P., & Rigault, J. P. (1979). Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics. Bulletin du Cancer, 66(1), 67-74. [Link]
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Reddy, G. S., et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Journal of Young Pharmacists, 13(2), 133-138. [Link]
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Stewart, J. (2016, June 19). Does anyone know the detail of silylation method using MSTFA and pyridine? ResearchGate. [Link]
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Serban, V. A. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [Link]
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ICH. (2006, October 25). Impurities in new drug substances Q3A(R2). [Link]
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Gampawar, S., et al. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3909. [Link]
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Kole, P. L., et al. (2020, November 11). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. [Link]
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de Oliveira, A. R. M., et al. (2023, August 29). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(40), 1-15. [Link]
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Gherghel, S., et al. (2015, May 15). Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments. Farmacia, 63(3), 414-419. [Link]
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SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]
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AIFA. (2022, May 20). Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]
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Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development. [Link]
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Deceuninck, Y., et al. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
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ICH. (2023, October 17). ICH Q3 Guidelines. [Link]
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Schummer, C., et al. (2009, February 15). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]
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Pinu, F. R., et al. (2016, December 29). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]
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UNICAM. (2024, April 22). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. [Link]
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Restek. (n.d.). GC Derivatization. [Link]
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Agilent Technologies. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]
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Scharlab. (n.d.). Residual solvent analysis by GC-Headspace. [Link]
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Brohi, R. Z., et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry, 17(1), 48-55. [Link]
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Singh, P., et al. (2023). GC–MS/MS analysis of chlorpyrifos in forensic samples with varied survival time. Egyptian Journal of Forensic Sciences, 13(1), 1-10. [Link]
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Kind, T., et al. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-. Scientific Data, 10(1), 218. [Link]
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Agilent Technologies. (2018). Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. [Link]
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Wu, X., et al. (2026, February 6). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International. [Link]
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Agilent Technologies. (2017). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]
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Schummer, C., et al. (2020, May 13). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. [Link]
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LIH. (2009, February 15). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. [Link]
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Molnár-Perl, I., & Knausz, D. (1993). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Journal of the Chemical Society, Perkin Transactions 2, (11), 2239-2243. [Link]
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BASi. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. [Link]
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Safety Operating Guide
Proper Disposal Procedures for 5-Bromo-4-chloro-6-ethylpyrimidine
CAS Number: 141602-27-9 Formula: C₆H₆BrClN₂ Molecular Weight: 221.48 g/mol [1]
Executive Summary & Core Directive
5-Bromo-4-chloro-6-ethylpyrimidine is a halogenated heterocyclic compound used primarily as an intermediate in pharmaceutical synthesis. Proper disposal is critical not only for regulatory compliance (RCRA/EPA) but to prevent the formation of toxic combustion byproducts (e.g., hydrogen bromide, hydrogen chloride, nitrogen oxides) during thermal destruction.[2]
Operational Rule: Treat this compound as Halogenated Hazardous Waste . Under no circumstances should this material be disposed of down the drain or mixed with non-halogenated organic solvents.
Hazard Identification & Safety Profiling
Before initiating disposal, the operator must understand the specific risks associated with this compound.[2][3] While specific toxicological data for this exact isomer may be limited, its structural analogs (halogenated pyrimidines) dictate the following safety profile:
| Hazard Class | GHS Classification (Inferred) | Signal Word | H-Statements |
| Health | Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 | WARNING | H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) |
| Physical | Combustible Solid | N/A | May emit toxic fumes (NOx, HCl, HBr) under fire conditions.[2] |
| Reactivity | Stable under normal conditions | N/A | Incompatible with Strong Oxidizing Agents and Strong Bases . |
Why this matters for disposal: The presence of both bromine and chlorine atoms means this compound requires high-temperature incineration with flue gas scrubbing. Standard fuel blending (often used for non-halogenated solvents) is insufficient and potentially illegal for this waste stream.
Pre-Disposal Handling & PPE
Objective: Prevent exposure and cross-contamination during the transfer of waste.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust generation is likely during weighing/transfer.
-
Hand Protection: Nitrile gloves (Double gloving recommended: 4 mil minimum thickness).
-
Eye Protection: Chemical safety goggles (ANSI Z87.1).
-
Body Protection: Standard lab coat; chemical-resistant apron if handling large liquid volumes.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired stock, contaminated powder, or spill cleanup residues.[2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the substance has degraded and released acidic vapors.
-
Labeling: Affix a hazardous waste label immediately.
-
Segregation: Do not mix with oxidizers or heavy metals.
-
Storage: Cap tightly and place in the "Solid Hazardous Waste" satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or reaction solvents containing the compound.
-
Stream Identification: Determine the primary solvent.
-
Why Segregate? Even if the solvent is non-halogenated (e.g., methanol), the presence of 5-Bromo-4-chloro-6-ethylpyrimidine (>1-2%) often disqualifies the mixture from "fuel blending" programs. It must be routed to an incinerator capable of handling halogens.
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acid chlorides or POCl₃, quench and neutralize before bottling to prevent pressure buildup.[2]
-
Container: Amber glass or HDPE carboy. Vented caps are recommended if there is any risk of slow off-gassing.
Decision Logic & Workflow
The following diagram illustrates the critical decision points for segregating this chemical waste.
Figure 1: Decision matrix for segregating 5-Bromo-4-chloro-6-ethylpyrimidine waste. Note that liquid waste containing significant amounts of this compound defaults to the Halogenated stream to ensure proper destruction.[2]
Emergency Response Procedures
Spill Management:
-
Evacuate & Ventilate: If a large amount of powder is airborne, clear the area.[2]
-
PPE Up: Wear N95 respirator, goggles, and double gloves.[2]
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste container.[2]
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.
-
-
Decontamination: Wipe surfaces with a dilute soap/water solution. Collect all wipes as solid hazardous waste.
Regulatory Compliance (US Focus)
-
RCRA Classification: This compound is not explicitly P-listed or U-listed. However, it is a Characteristic Waste if it exhibits toxicity (D004-D043) or if mixed with listed solvents (F-codes).[2]
-
Best Practice: Manage as Non-Specific Hazardous Waste unless testing proves otherwise.
-
Destruction Method: The only acceptable destruction method is Incineration at a permitted facility equipped with scrubbers for HBr/HCl removal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24903882, 5-Bromo-4-chloro-6-cyclopropylpyrimidine (Analogous Structure). Retrieved from [Link]
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U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-chloro-6-ethylpyrimidine
This guide provides an essential framework for the safe handling of 5-Bromo-4-chloro-6-ethylpyrimidine. As the toxicological properties of this specific compound have not been thoroughly investigated, our recommendations are grounded in the known hazards of structurally similar brominated and chlorinated pyrimidines.[1] This precautionary approach ensures a robust safety margin for all laboratory personnel. The procedures outlined below are designed to be a self-validating system, where each step reinforces the overall safety and integrity of the operation.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the potential risks is the critical first step in defining the necessary protective measures. While specific data for 5-Bromo-4-chloro-6-ethylpyrimidine is limited, the Globally Harmonized System (GHS) classifications for analogous compounds provide a clear and authoritative basis for our operational plan.[2][3]
These compounds are consistently identified as hazardous, with primary risks including:
-
Skin Irritation: Direct contact can lead to irritation or, in the case of similar compounds, severe burns.[3][4]
-
Serious Eye Damage: The potential for causing serious, and possibly irreversible, eye irritation or damage is high.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][5]
-
Acute Toxicity: Some related pyrimidines are classified as harmful if swallowed, inhaled, or on contact with skin.[4]
Therefore, the selection of Personal Protective Equipment (PPE) is not merely a suggestion but a mandatory control measure directly dictated by these potential hazards.
Hazard Classification Summary of Analogous Pyrimidines
For clarity, the GHS classifications for several structurally related chemicals are summarized below. This data informs the stringent PPE requirements that follow.
| Hazard Classification | GHS Hazard Statement | Representative Compounds | Source |
| Skin Corrosion/Irritation, Cat. 2 | H315: Causes skin irritation | 5-Bromopyrimidine, 5-Bromo-2-pyridinecarboxaldehyde | [5][6] |
| Serious Eye Damage/Irritation, Cat. 2/2A | H319: Causes serious eye irritation | 5-Bromopyrimidine, 5-Bromo-2-pyridinecarboxaldehyde | [5][6] |
| Specific target organ toxicity, single exposure, Cat. 3 | H335: May cause respiratory irritation | 5-Bromopyrimidine, 5-bromo-4,6-dimethylpyrimidine | [1][5] |
| Acute Toxicity, Oral, Cat. 4 | H302: Harmful if swallowed | 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine | [4] |
| Skin Corrosion/Irritation, Cat. 1 | H314: Causes severe skin burns and eye damage | 5-bromo-4,6-dichloropyrimidine | [3] |
Core PPE Requirements: Your Personal Defense System
Based on the hazard assessment, a comprehensive PPE ensemble is required. Each component is chosen to provide a specific barrier against the identified risks.
-
Hand Protection: Double gloving is mandatory. The inner glove should be worn under the cuff of the lab coat, with the outer glove worn over the cuff.[7]
-
Rationale: This practice provides redundant protection against chemical permeation and minimizes the risk of exposure during the doffing (removal) process.
-
Specification: Both pairs of gloves must be powder-free and rated for chemotherapy drug handling (meeting ASTM D6978 standards), which ensures they resist permeation from a wide range of cytotoxic and hazardous compounds.[8] Gloves should be changed every 30-60 minutes or immediately upon suspected contamination.[8]
-
-
Body Protection: A disposable, solid-front, long-sleeved chemotherapy gown made of a low-linting material like polyethylene-coated polypropylene is required.[8]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. However, the use of a full-face shield in conjunction with goggles is strongly recommended.
-
Rationale: Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional barrier for the entire face from splashes or aerosolized particles.[7][9] Standard safety glasses are inadequate as they do not protect from splashes from the side, top, or bottom.[9]
-
-
Respiratory Protection: A NIOSH-certified N95 respirator is required when handling the solid compound.[7]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, repeatable workflow is paramount for safety. The following protocol integrates PPE use into the entire handling process.
Step 1: Preparation and Donning
-
Designate the Area: All handling of 5-Bromo-4-chloro-6-ethylpyrimidine must occur within a certified chemical fume hood to control aerosol and dust exposure.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper, spatulas, and a designated, sealed waste container before donning PPE.
-
Don PPE (Donning Sequence):
-
Don inner gloves.
-
Don chemotherapy gown, ensuring complete coverage.
-
Don N95 respirator, performing a seal check.
-
Don chemical splash goggles and face shield.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
Step 2: Chemical Handling
-
Work with small, manageable quantities.
-
Handle the compound gently to avoid creating dust.[11]
-
If a splash occurs, change the affected outer glove or gown immediately.
-
Keep the primary container sealed when not in active use.
Step 3: Decontamination and Doffing
-
Initial Decontamination: Wipe down all external surfaces of containers and equipment used with a suitable decontaminating solution (e.g., detergent solution) before removing them from the fume hood.[12]
-
Doff PPE (Doffing Sequence): This sequence is critical to prevent cross-contamination.
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the gown by rolling it away from the body and dispose of it.
-
Remove the N95 respirator.
-
Remove inner gloves and dispose of them.
-
Safe Handling Workflow
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checks at each stage.
Caption: Workflow for handling 5-Bromo-4-chloro-6-ethylpyrimidine.
Spill and Disposal Plan
Emergency Spill Response
In case of a spill, evacuate the immediate area and alert personnel. Only trained individuals with appropriate PPE should perform the cleanup.
-
Contain the Spill: Use a chemical spill kit with absorbent pads to gently cover the spill. Do not dry sweep, as this will generate dust.[1]
-
Clean Up: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste.[1][14]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.[12] All cleaning materials must be disposed of as hazardous waste.[12]
Disposal of Contaminated PPE and Materials
All disposable items that have come into contact with 5-Bromo-4-chloro-6-ethylpyrimidine are considered hazardous waste.
-
PPE: All used gowns, gloves, respirators, and other disposable PPE must be placed in a designated, clearly labeled hazardous waste container immediately after doffing.[5][7]
-
Chemical Waste: Unused or waste chemical product must be disposed of through a licensed disposal company.[1] Do not empty into drains or mix with other waste streams.[6] Contaminated labware (e.g., weighing boats, pipette tips) must also be disposed of as hazardous chemical waste.
By adhering to this comprehensive guide, you build a culture of safety and ensure the integrity of both your research and the well-being of your team.
References
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5-BROMO-4,6-DIMETHYLPYRIMIDINE Safety Data Sheets(SDS). lookchem. [Link]
-
MSDS of 5-bromo-4,6-dimethylpyrimidine. Capot Chemical Co.,Ltd.[Link]
-
5-Bromo-4-chloro-6-cyclopropylpyrimidine. PubChem, National Center for Biotechnology Information. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
